molecular formula C8H18N2O2 B1605130 4-((2-Aminoethoxy)ethyl)morpholine CAS No. 20207-13-0

4-((2-Aminoethoxy)ethyl)morpholine

Cat. No.: B1605130
CAS No.: 20207-13-0
M. Wt: 174.24 g/mol
InChI Key: XXNWGSSVJMXOTP-UHFFFAOYSA-N
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Description

4-((2-Aminoethoxy)ethyl)morpholine is a useful research compound. Its molecular formula is C8H18N2O2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
The exact mass of the compound 4-((2-Aminoethoxy)ethyl)morpholine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-((2-Aminoethoxy)ethyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2-Aminoethoxy)ethyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-morpholin-4-ylethoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c9-1-5-11-6-2-10-3-7-12-8-4-10/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNWGSSVJMXOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174055
Record name 4-((2-Aminoethoxy)ethyl)morpholine
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Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20207-13-0
Record name 2-[2-(4-Morpholinyl)ethoxy]ethanamine
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Record name 4-((2-Aminoethoxy)ethyl)morpholine
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Record name 4-((2-Aminoethoxy)ethyl)morpholine
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Record name 4-[(2-aminoethoxy)ethyl]morpholine
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Record name 4-((2-AMINOETHOXY)ETHYL)MORPHOLINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to Morpholine-Derived Alkylamines: Analysis of 4-((2-Aminoethoxy)ethyl)morpholine and a Detailed Profile of the Versatile Building Block 4-(2-Aminoethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, including solubility and blood-brain barrier permeability.[1] This guide provides a detailed analysis of the chemical structure and identity of 4-((2-Aminoethoxy)ethyl)morpholine. It also addresses a common point of confusion with its structurally related and more widely utilized analog, 4-(2-Aminoethyl)morpholine. Due to its extensive application and documentation as a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals, this guide will focus primarily on the technical profile of 4-(2-Aminoethyl)morpholine, offering in-depth information for researchers, chemists, and professionals in drug development.

Chemical Identification and Structural Elucidation

A precise understanding of molecular structure is fundamental to all chemical research and development. In the case of morpholine derivatives, subtle structural differences can lead to significant changes in reactivity and application. This section clarifies the identities of two distinct but related compounds.

The compound specified, 4-((2-Aminoethoxy)ethyl)morpholine, is correctly identified by the International Union of Pure and Applied Chemistry (IUPAC) as 2-(2-morpholin-4-ylethoxy)ethanamine .[2] It is registered under CAS Number 20207-13-0.[2][3][4]

It is frequently confused with the more common reagent, 4-(2-Aminoethyl)morpholine (CAS Number 2038-03-1), which has a more direct linkage between the morpholine ring and the aminoethyl group.[5][6][7] The structural and identifying differences are summarized below.

Comparative Physicochemical Properties
Feature4-((2-Aminoethoxy)ethyl)morpholine 4-(2-Aminoethyl)morpholine
IUPAC Name 2-(2-morpholin-4-ylethoxy)ethanamine[2]2-(morpholin-4-yl)ethan-1-amine[8]
Synonyms 2-(2-Morpholinoethoxy)ethanamine[2][9]N-2-Aminoethylmorpholine, 4-Morpholineethanamine[5][6]
CAS Number 20207-13-0[2][3][4]2038-03-1[5][6][10]
Molecular Formula C₈H₁₈N₂O₂[2][3]C₆H₁₄N₂O[6][7][8]
Molecular Weight 174.24 g/mol [2]130.19 g/mol [6]
Appearance Not specifiedColorless to yellow liquid or solid[6][8]
Melting Point Not specified23 - 25 °C[6]
Density Not specified0.99 g/cm³[6]
Molecular Structures

The key structural difference is the presence of an ether linkage in 4-((2-Aminoethoxy)ethyl)morpholine, which elongates the chain connecting the two nitrogen atoms.

Caption: Comparative molecular structures.

Synthesis and Chemical Reactivity of 4-(2-Aminoethyl)morpholine

As a bifunctional molecule, 4-(2-Aminoethyl)morpholine serves as a highly versatile building block in organic synthesis.[11] The primary amine provides a nucleophilic site for reactions such as acylation, alkylation, and sulfonylation, while the tertiary amine within the morpholine ring influences the compound's basicity and solubility.[11]

The morpholine moiety itself is a privileged structure in medicinal chemistry. Its inclusion in a molecule can enhance metabolic stability, improve aqueous solubility, and favorably modulate pKa, properties that are critical for optimizing pharmacokinetic profiles.[1]

Role as a Synthetic Intermediate: Synthesis of Sulfonamide Derivatives

A common application demonstrating the utility of 4-(2-Aminoethyl)morpholine is its use as a starting material for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[12]

G Workflow: Synthesis of Sulfonamide Derivatives start 4-(2-Aminoethyl)morpholine (Starting Material) product1 4-(2-(arylsulfamoyl)ethyl)morpholine (Sulfonamide Intermediate) start->product1 Nucleophilic Substitution reagent1 Arylsulfonyl Chloride (R-SO2Cl) reagent1->product1 reagent2 Base (e.g., Na2CO3) in Water reagent2->product1 final_product N-Aralkyl Substituted Sulfonamide Derivative product1->final_product N-Alkylation reagent3 Alkylating Agent (e.g., Benzyl Halide) NaH in DMF reagent3->final_product

Caption: Synthesis workflow from 4-(2-Aminoethyl)morpholine.

Experimental Protocol: General Method for Synthesis of 4-(2-(arylsulfamoyl)ethyl)morpholine

This protocol is adapted from a documented procedure for the synthesis of sulfonamide derivatives from 4-(2-Aminoethyl)morpholine.[12]

Causality: The reaction is a nucleophilic attack of the primary amine of 4-(2-Aminoethyl)morpholine on the electrophilic sulfur atom of the arylsulfonyl chloride. A base (10% Na₂CO₃) is used to neutralize the HCl byproduct generated during the reaction, maintaining a suitable pH to drive the reaction forward and prevent protonation of the starting amine.

  • Preparation: Dissolve 4-(2-Aminoethyl)morpholine (1, 0.018 mol) in 16 mL of distilled water within a 100 mL beaker.

  • Reaction Initiation: While stirring, add the corresponding arylsulfonyl chloride (2a-d, 0.018 mol) to the solution.

  • pH Control: Maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of a 10% aqueous solution of Na₂CO₃.

  • Reaction Monitoring: Continue stirring the mixture at room temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, acidify the reaction mixture with dilute HCl. This will cause the sulfonamide product to precipitate out of the aqueous solution.

  • Isolation: Collect the solid precipitate by filtration.

  • Purification: Wash the collected solid with cold distilled water to remove any remaining salts and impurities. The product can be further purified by recrystallization from a suitable solvent if necessary.

Applications in Research and Development

The unique structural features of 4-(2-Aminoethyl)morpholine make it a valuable component in diverse fields, from drug discovery to materials science.

Applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_industrial Industrial Chemistry center_node 4-(2-Aminoethyl)morpholine pharma_node Building Block for Active Pharmaceutical Ingredients (APIs) center_node->pharma_node Key Intermediate agro_node Formulation of Pesticides and Herbicides center_node->agro_node Component corrosion_node Corrosion Inhibitors for Metals center_node->corrosion_node Active Agent polymer_node Curing Agent for Epoxy Resins center_node->polymer_node Reagent cns_node CNS Drug Candidates (e.g., for depression, anxiety) antibacterial_node Synthesis of Antibacterial Agents (Quinoxalines, Sulfonamides)

Caption: Key application areas of 4-(2-Aminoethyl)morpholine.

  • Pharmaceutical Development: This compound is a key starting material for synthesizing various pharmaceuticals.[6] Its ability to potentially cross the blood-brain barrier makes it an attractive scaffold for drugs targeting neurological disorders.[1][6] It is used in the synthesis of novel antibacterial agents and potential ROS1 kinase inhibitors.[13]

  • Agrochemicals: It is incorporated into the formulation of pesticides and herbicides, contributing to crop protection.[6]

  • Corrosion Inhibition: The molecule is effective in developing corrosion inhibitors, protecting metals in industrial settings and extending equipment lifespan.[6]

  • Polymer Chemistry: It functions as a curing agent in epoxy resins, enhancing the mechanical properties and thermal stability of the resulting polymers.[6]

Safety, Toxicology, and Handling

Proper handling of 4-(2-Aminoethyl)morpholine is critical due to its hazardous properties. It is classified as a corrosive material that can cause severe skin burns and eye damage. It is also toxic if it comes into contact with skin and harmful if swallowed.[5][14][15]

Hazard and Precautionary Statements
TypeCodeStatement
Hazard H311Toxic in contact with skin.[15]
H314Causes severe skin burns and eye damage.[15]
H302Harmful if swallowed.[5][14]
H335May cause respiratory irritation.[4][14]
Precautionary P260Do not breathe dust/fume/gas/mist/vapors/spray.[10][15]
P280Wear protective gloves/protective clothing/eye protection/face protection.[4][10][16]
P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[15][16]
P302+P352IF ON SKIN: Wash with plenty of water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]
P310Immediately call a POISON CENTER or doctor/physician.
P403+P233Store in a well-ventilated place. Keep container tightly closed.[4]
Safe Handling and First Aid Protocol

Self-Validation: Adherence to this protocol ensures minimal exposure and provides a clear, immediate response plan to mitigate harm in case of accidental contact, thereby creating a self-validating system of safety.

  • Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[5][14] Facilities must be equipped with an emergency eyewash station and safety shower.[16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[5][16]

  • Handling: Avoid all personal contact.[10] Do not eat, drink, or smoke in the handling area.[14][16] Wash hands thoroughly after handling.[5][16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[5][16] Keep away from incompatible substances such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][14][16]

  • First Aid - Skin Contact: Immediately flush skin with copious amounts of running water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[5][16]

  • First Aid - Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][16]

  • First Aid - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][16]

  • First Aid - Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][14][16]

Toxicological Data
  • Acute Toxicity: LD50 Oral (Rat) - 1,850 mg/kg.[16]

Conclusion

While 4-((2-Aminoethoxy)ethyl)morpholine and 4-(2-Aminoethyl)morpholine are distinct chemical entities, it is the latter that has emerged as a compound of significant interest to the scientific community. Its bifunctional nature, combining the advantageous properties of the morpholine ring with the reactivity of a primary amine, makes it an invaluable tool in synthetic chemistry. From creating new therapeutics for CNS disorders to developing advanced polymers and corrosion inhibitors, the applications of 4-(2-Aminoethyl)morpholine are both broad and impactful. As research continues, the demand for versatile and powerful building blocks like morpholine and its derivatives is set to grow, paving the way for future innovations in medicine and materials science.[17]

References

  • PubChem. (n.d.). 4-((2-Aminoethoxy)ethyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • Food and Drug Administration. (n.d.). Global Substance Registration System: 4-((2-AMINOETHOXY)ETHYL)MORPHOLINE. Retrieved from [Link]

  • Rehman, A., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 18-27. Retrieved from [Link]

  • NIST. (n.d.). 4-(2-[2-(2,4,6-Trichlorophenoxy)ethoxy]ethyl)morpholine. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Multifaceted Applications of 4-(2-Aminoethyl)morpholine in Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP0716084A1 - Preparation of 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine and hydroxyethoxyethyl morpholine.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • NIST. (n.d.). 4-Morpholineethanamine. NIST Chemistry WebBook. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Substance Details - Morpholine, 4-[2-[1-methyl-2-(4-morpholinyl)ethoxy]ethyl]-. Retrieved from [Link]

  • Sabat, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2243–2257. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

Sources

Physical and chemical properties of 4-((2-Aminoethoxy)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

4-((2-Aminoethoxy)ethyl)morpholine is a bifunctional organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry, materials science, and synthetic chemistry. Its unique molecular architecture, which combines a hydrophilic morpholine ring, a flexible di-ether linkage, and a reactive primary amine, makes it a versatile building block and linker. The morpholine moiety is a privileged scaffold in drug discovery, known for improving the pharmacokinetic properties of molecules, such as aqueous solubility and metabolic stability. The primary amine provides a convenient handle for covalent modification, allowing for its incorporation into larger, more complex structures. This guide offers a comprehensive overview of its chemical and physical properties, reactivity, potential applications, and essential safety protocols, providing researchers with the foundational knowledge required for its effective use.

Identification and Nomenclature

Accurate identification is the cornerstone of chemical research. 4-((2-Aminoethoxy)ethyl)morpholine is registered under CAS number 20207-13-0.[1] Its key identifiers and structural details are summarized below.

Table 1: Compound Identification

IdentifierValueSource
CAS Number 20207-13-0[1][2]
IUPAC Name 2-(2-morpholin-4-ylethoxy)ethanamine[1]
Synonyms 2-(2-Morpholinoethoxy)ethanamine, 4-[2-(2-Aminoethoxy)ethyl]morpholine[1][3]
Molecular Formula C₈H₁₈N₂O₂[1][2]
Molecular Weight 174.24 g/mol [1][2]
InChIKey XXNWGSSVJMXOTP-UHFFFAOYSA-N[1]
Canonical SMILES C1COCCN1CCOCCN[1]

Figure 1: 2D Chemical Structure



Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both reactive and biological systems. While extensive experimental data for this specific molecule is not widely published, a combination of predicted data and expert analysis of its structure provides valuable insights.

Table 2: Physical and Chemical Properties

PropertyValue (Predicted/Computed)SourceNotes
Appearance Colorless to pale yellow liquid-Based on similar aliphatic amines and ethers.
Boiling Point 266.9 ± 25.0 °C[4]Predicted value. The presence of hydrogen bonding from the amine group and the overall molecular weight suggest a relatively high boiling point.
Density 1.029 ± 0.06 g/cm³[4]Predicted value.
pKa 8.83 ± 0.10[4]Predicted value for the primary amine, indicating it will be protonated at physiological pH.
XLogP3 -1.2[1]Computed value. The negative LogP indicates a high degree of hydrophilicity, suggesting good solubility in aqueous media.
Solubility Soluble in water and polar organic solvents (e.g., ethanol, methanol).The morpholine, ether, and amine functional groups all contribute to its polarity and ability to form hydrogen bonds.

Chemical Reactivity and Stability

The reactivity of 4-((2-Aminoethoxy)ethyl)morpholine is governed by its three key functional groups: the primary amine, the tertiary amine of the morpholine ring, and the ether linkages.

  • Primary Amine (-NH₂): This is the most reactive site on the molecule. It is a potent nucleophile and a moderate base. It readily undergoes standard amine reactions such as:

    • Acylation: Reaction with acid chlorides or anhydrides to form amides.

    • Alkylation: Reaction with alkyl halides to form secondary amines.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

    • Salt Formation: Reacts with acids to form ammonium salts, enhancing water solubility.

  • Tertiary Amine (Morpholine Ring): The nitrogen atom within the morpholine ring is a tertiary amine. It is basic and can be protonated or alkylated to form a quaternary ammonium salt. Its nucleophilicity is lower than that of the primary amine due to steric hindrance.

  • Ether Linkages (-C-O-C-): The two ether groups are generally stable and unreactive under standard laboratory conditions, providing flexibility to the molecular chain. They can be cleaved under harsh conditions, such as with strong acids like HBr or HI at high temperatures, but are inert to most common reagents.

Stability and Storage: The compound is expected to be stable under normal laboratory conditions. However, like many amines, it can slowly absorb carbon dioxide from the air. For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[5]

Incompatibilities: It should not be stored with strong oxidizing agents, strong acids, acid chlorides, or acid anhydrides, as these can lead to vigorous and potentially hazardous reactions.[5]

Anticipated Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of the compound. Below are the expected characteristics based on its molecular structure.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different sets of protons.

    • Morpholine Protons: Two characteristic triplets around δ 3.6-3.8 ppm (for -O-CH₂-) and δ 2.4-2.6 ppm (for -N-CH₂-).[6][7]

    • Ethyl Linker Protons: A series of triplets or multiplets in the δ 2.5-3.7 ppm range corresponding to the -N-CH₂-CH₂-O-CH₂-CH₂-NH₂ chain.

    • Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR (Carbon NMR): The spectrum should display 6 unique carbon signals, as two pairs of carbons in the morpholine ring are chemically equivalent.

    • Morpholine Carbons: Signals around δ 67 ppm (-O-CH₂-) and δ 54 ppm (-N-CH₂-).[6]

    • Ethyl Linker Carbons: Signals in the δ 40-70 ppm range.

  • IR (Infrared) Spectroscopy:

    • N-H Stretch: A characteristic medium-to-weak doublet around 3300-3400 cm⁻¹ for the primary amine.

    • C-H Stretch: Aliphatic C-H stretching bands just below 3000 cm⁻¹.

    • N-H Bend: A scissoring vibration around 1600-1650 cm⁻¹.

    • C-O-C Stretch: A strong, characteristic C-O ether stretch around 1115 cm⁻¹.

  • Mass Spectrometry (MS):

    • The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 174. Common fragmentation patterns would involve cleavage alpha to the nitrogen atoms and ether oxygen, leading to characteristic fragment ions.

Applications in Research and Development

The structure of 4-((2-Aminoethoxy)ethyl)morpholine makes it a highly valuable tool for researchers. While specific applications of this exact molecule are still emerging, its utility can be inferred from the well-established roles of its constituent parts.

  • Pharmaceutical and Medicinal Chemistry: The morpholine ring is a common feature in many approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[8] It is used to improve solubility, reduce toxicity, and enhance drug-like properties. This compound can serve as:

    • A linker or spacer in the development of PROTACs (Proteolysis Targeting Chimeras) or Antibody-Drug Conjugates (ADCs), where precise spacing and hydrophilicity are critical.

    • A building block for synthesizing novel scaffolds. The primary amine can be derivatized to introduce pharmacophores, while the morpholine acts as a solubilizing tail.[9][10][11]

  • Materials Science and Polymer Chemistry: The dual functionality of the molecule allows it to be used in the synthesis of advanced materials.

    • It can act as a curing agent for epoxy resins, where the primary amine cross-links the polymer chains.[12]

    • It can be used to create functionalized polymers or surfaces , imparting hydrophilicity and providing a reactive site for further modification.

  • Biochemical Probes: Similar structures, like 4-(2-Aminoethyl)morpholine, are used to synthesize fluorescent probes for targeting specific cellular organelles like lysosomes or for sensing changes in the cellular microenvironment. The hydrophilic and flexible linker of 4-((2-Aminoethoxy)ethyl)morpholine could be advantageous in designing such tools.

Safety, Handling, and Disposal

As a Senior Application Scientist, I must emphasize that proper safety protocols are non-negotiable. 4-((2-Aminoethoxy)ethyl)morpholine is a hazardous chemical and must be handled with appropriate care.

Table 3: GHS Hazard Classification

Hazard CodeDescriptionClass
H314 Causes severe skin burns and eye damageSkin Corrosion 1B
H302 Harmful if swallowedAcute Toxicity 4 (Oral)
H312 Harmful in contact with skinAcute Toxicity 4 (Dermal)
H332 Harmful if inhaledAcute Toxicity 4 (Inhalation)
H335 May cause respiratory irritationSTOT SE 3
Source: Aggregated GHS information from ECHA C&L Inventory.[1]

Handling Procedures:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[5] Ensure an eyewash station and safety shower are immediately accessible.[5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

    • Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.

  • Safe Handling Practices: Avoid all personal contact.[13] Do not eat, drink, or smoke in the laboratory. Keep the container tightly closed when not in use.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.

Experimental Protocols for Analysis

The following protocols are generalized methodologies for the characterization of 4-((2-Aminoethoxy)ethyl)morpholine. These should be adapted and optimized for specific instrumentation and laboratory conditions.

Protocol 7.1: Purity Determination by Gas Chromatography (GC)

  • Objective: To determine the purity of the compound.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A polar capillary column (e.g., DB-WAX or similar polyethylene glycol phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Method:

    • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in methanol or isopropanol.

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Detector Temperature: 280 °C

      • Carrier Gas: Helium or Hydrogen, constant flow.

      • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, hold for 5 minutes.

    • Injection: Inject 1 µL of the sample.

    • Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 7.2: Structural Verification by NMR Spectroscopy

  • Objective: To confirm the chemical structure of the compound.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Method:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterium oxide (D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard if using CDCl₃.

    • Acquisition: Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. A 2D experiment like HSQC can also be run to correlate proton and carbon signals.

    • Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign the peaks based on their chemical shift, multiplicity, and integration values, comparing them to the anticipated profile described in Section 4.

Analytical Workflow Diagram

The following diagram illustrates a typical workflow for the quality control and characterization of a chemical sample like 4-((2-Aminoethoxy)ethyl)morpholine.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Receive Sample Prep Prepare Solutions (GC, NMR, etc.) Sample->Prep GC Purity Analysis (GC-FID) Prep->GC Purity > 98%? NMR Structural ID (1H, 13C NMR) Prep->NMR Structure Match? MS Mass Verification (MS) Prep->MS Mass Match? IR Functional Group ID (FTIR) Prep->IR Groups Match? Analysis Integrate & Analyze Data GC->Analysis NMR->Analysis MS->Analysis IR->Analysis Report Generate Certificate of Analysis (CoA) Analysis->Report Final Final Report->Final Release for Use

Sources

An In-depth Technical Guide to 4-((2-Aminoethoxy)ethyl)morpholine (CAS 20207-13-0)

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Morpholine-Containing Building Block for Advanced Scientific Research

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-((2-Aminoethoxy)ethyl)morpholine, CAS number 20207-13-0, a bifunctional molecule of significant interest to researchers, scientists, and drug development professionals. The unique structural amalgamation of a morpholine ring, an ether linkage, and a primary amine confers a desirable balance of physicochemical properties, making it a valuable building block in medicinal chemistry and materials science. This document delves into the core chemical and physical properties, outlines a logical synthetic approach, explores its multifaceted applications with a focus on drug discovery, and provides essential safety and handling protocols. The insights presented herein are grounded in established chemical principles and supported by available technical data to empower researchers in leveraging the full potential of this versatile compound.

Introduction: The Strategic Value of the Morpholine Moiety

The morpholine heterocycle is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, modulate pKa, and provide a metabolically stable scaffold capable of forming crucial hydrogen bond interactions with biological targets.[1][3] 4-((2-Aminoethoxy)ethyl)morpholine, also known by its IUPAC name 2-(2-morpholin-4-ylethoxy)ethanamine, capitalizes on these benefits while introducing additional functionality through its flexible ether linkage and reactive primary amine.[4][5] This guide serves as a technical resource for understanding and utilizing this compound in advanced research applications.

Physicochemical Properties and Structural Attributes

A thorough understanding of a molecule's properties is fundamental to its effective application. The key physicochemical data for 4-((2-Aminoethoxy)ethyl)morpholine are summarized below.

PropertyValueSource(s)
CAS Number 20207-13-0[4][5]
Molecular Formula C₈H₁₈N₂O₂[4][6]
Molecular Weight 174.24 g/mol [4][7]
IUPAC Name 2-(2-morpholin-4-ylethoxy)ethanamine[4][5]
Synonyms 4-((2-Aminoethoxy)ethyl)morpholine, 2-(2-Morpholinoethoxy)ethanamine[4]
Boiling Point 115.2 °C (Predicted)[8]
Density 1.03 g/cm³[7]
Canonical SMILES C1COCCN1CCOCCN[5]
InChI Key XXNWGSSVJMXOTP-UHFFFAOYSA-N[4][5]

The structure of 4-((2-Aminoethoxy)ethyl)morpholine is characterized by three key functional regions, each contributing to its overall utility:

  • The Morpholine Ring: A saturated heterocycle that imparts hydrophilicity and acts as a tertiary amine. Its chair-like conformation is a key structural feature.[3]

  • The Ethoxy-Ethyl Linker: A flexible chain that provides spatial separation between the morpholine ring and the terminal amine, allowing for optimal orientation when interacting with other molecules or biological targets. The ether linkage adds to the molecule's polarity.

  • The Primary Amine: A reactive nucleophilic center that serves as a key handle for derivatization and covalent bond formation.

Below is a diagram illustrating the structure of this molecule.

Caption: Chemical structure of 4-((2-Aminoethoxy)ethyl)morpholine.

Synthesis and Reaction Chemistry

Proposed Synthetic Workflow

Step 1: Synthesis of 2-(2-Morpholinoethoxy)ethanol

This step involves the nucleophilic substitution of a suitable starting material with morpholine. A common and effective method is the reaction of morpholine with 2-(2-chloroethoxy)ethanol.

  • Rationale: The nitrogen atom of morpholine acts as a nucleophile, displacing the chloride leaving group. The use of a base is crucial to neutralize the HCl generated in situ, driving the reaction to completion.

Experimental Protocol:

  • To a stirred solution of morpholine (1.1 equivalents) and a suitable non-nucleophilic base such as potassium carbonate (1.5 equivalents) in a polar aprotic solvent like acetonitrile, add 2-(2-chloroethoxy)ethanol (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the inorganic salts by filtration.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-(2-morpholinoethoxy)ethanol.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Conversion to 4-((2-Aminoethoxy)ethyl)morpholine

The terminal hydroxyl group of the intermediate is converted to a primary amine. This can be achieved through a variety of methods, with one common approach being a Mitsunobu reaction followed by a Gabriel synthesis or direct amination of a tosylated intermediate.

  • Rationale: The Gabriel synthesis provides a clean method for converting a hydroxyl group to a primary amine, avoiding over-alkylation common in other amination methods.

Experimental Protocol (via Gabriel Synthesis):

  • Dissolve 2-(2-morpholinoethoxy)ethanol (1.0 equivalent), phthalimide (1.1 equivalents), and triphenylphosphine (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure and purify the resulting phthalimide intermediate by column chromatography.

  • Treat the purified intermediate with hydrazine hydrate in ethanol at reflux to cleave the phthalimide group.

  • After cooling, filter the phthaloylhydrazide byproduct.

  • Concentrate the filtrate and purify the final product, 4-((2-Aminoethoxy)ethyl)morpholine, by vacuum distillation to yield a pure liquid.

Caption: Proposed two-step synthesis workflow for 4-((2-Aminoethoxy)ethyl)morpholine.

Key Reactions of the Primary Amine

The terminal primary amine is the primary site of reactivity, allowing for a wide range of derivatizations:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Applications in Research and Development

The bifunctional nature of 4-((2-Aminoethoxy)ethyl)morpholine makes it a valuable building block in several areas.

Medicinal Chemistry and Drug Discovery

The morpholine moiety is known to improve the pharmacokinetic properties of drug candidates.[1][2] The entire 4-((2-Aminoethoxy)ethyl)morpholine scaffold can be incorporated to:

  • Enhance Solubility and Permeability: The combination of the polar morpholine ring and ether linkage can improve aqueous solubility and membrane permeability, which is beneficial for oral bioavailability and potential blood-brain barrier penetration.[3][9]

  • Serve as a Versatile Linker: The molecule can act as a linker to connect a pharmacophore to another functional group, such as a targeting moiety or a solubilizing group.

  • Synthesize Bioactive Molecules: It can be used as a starting material for the synthesis of more complex molecules with potential therapeutic activity. For instance, it can be used in the synthesis of novel kinase inhibitors, where the morpholine oxygen can act as a hydrogen bond acceptor in the kinase hinge region.[3] It is also a building block for compounds targeting neurological disorders.[9]

Polymer Chemistry and Materials Science

The presence of a primary amine and a tertiary amine allows this molecule to be used in polymer synthesis:

  • Epoxy Curing Agent: The primary amine can react with epoxy groups, leading to cross-linking and the formation of durable thermosetting polymers. The morpholine group can influence the mechanical and thermal properties of the resulting material.[9]

  • Monomer for Polyamides and Polyimides: The primary amine can participate in condensation polymerization reactions to form polyamides and polyimides with unique properties conferred by the morpholine-ether side chain.

Analytical Characterization

  • ¹H NMR: The proton NMR spectrum would be characterized by distinct signals for the morpholine ring protons (typically in the 2.5-3.7 ppm range), the methylene protons of the ethoxy-ethyl chain, and a broad singlet for the primary amine protons.

  • ¹³C NMR: The carbon NMR would show distinct signals for the four unique carbon environments in the morpholine ring and the four carbons of the side chain.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 174.24 g/mol .

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic N-H stretching vibrations for the primary amine, C-O-C stretching for the ether and morpholine ring, and C-N stretching vibrations.

Safety and Handling

4-((2-Aminoethoxy)ethyl)morpholine is classified as a hazardous substance and requires careful handling.

  • GHS Hazard Statements: It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation.[4][10]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Work in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

  • First Aid Measures:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek immediate medical attention.

Conclusion

4-((2-Aminoethoxy)ethyl)morpholine (CAS 20207-13-0) is a chemical building block with significant potential in both pharmaceutical and materials science research. Its unique combination of a morpholine ring, an ether linkage, and a primary amine provides a valuable set of physicochemical and reactive properties. This guide has provided a technical overview of its properties, a logical synthetic strategy, key applications, and essential safety information to support its effective and safe use in the laboratory. As research in medicinal and polymer chemistry continues to advance, the utility of such versatile scaffolds is expected to grow, making a thorough understanding of their characteristics paramount for innovation.

References

  • PubChem. (n.d.). 4-((2-Aminoethoxy)ethyl)morpholine. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • ChemSigma. (n.d.). 20207-13-0 4-[(2-aminoethoxy)ethyl]morpholine. Retrieved January 22, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Multifaceted Applications of 4-(2-Aminoethyl)morpholine in Organic Synthesis. Retrieved January 22, 2026, from [Link]

  • E3S Web of Conferences. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved January 22, 2026, from [Link]

  • PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved January 22, 2026, from [Link]

  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved January 22, 2026, from [Link]

  • FDA Global Substance Registration System (GSRS). (n.d.). 4-((2-AMINOETHOXY)ETHYL)MORPHOLINE. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF. Retrieved January 22, 2026, from [Link]

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  • FDA Global Substance Registration System (GSRS) - Chinese. (n.d.). 4-((2-AMINOETHOXY)ETHYL)MORPHOLINE. Retrieved January 22, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-(2-morpholin-4-ylethoxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of viable synthetic pathways for the preparation of 2-(2-morpholin-4-ylethoxy)ethanamine, a valuable bifunctional molecule incorporating both a primary amine and a morpholine moiety linked by an ether chain. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. We will explore two primary, robust synthetic strategies, delving into the underlying chemical principles, providing detailed experimental protocols, and offering insights into the selection of reagents and reaction conditions. The synthesis pathways discussed are: 1) Williamson Ether Synthesis approach, and 2) a route proceeding through a nitrile intermediate followed by reduction. Each method is critically evaluated for its advantages and potential challenges, providing a solid foundation for laboratory-scale synthesis and potential scale-up considerations.

Introduction

2-(2-morpholin-4-ylethoxy)ethanamine (CAS No: 20207-13-0) is a compound of significant interest in medicinal chemistry and materials science.[1][2] Its unique structure, featuring a primary amine for further functionalization and a morpholine ring known to enhance aqueous solubility and metabolic stability in drug candidates, makes it a desirable building block.[1] The ether linkage provides conformational flexibility, which can be crucial for optimizing binding interactions with biological targets. This guide aims to provide a detailed, practical, and scientifically grounded resource for the synthesis of this versatile molecule.

Pathway 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[3][4][5] In the context of synthesizing our target molecule, this pathway involves the reaction of 2-(2-aminoethoxy)ethanol with a suitable morpholine-containing electrophile, namely 4-(2-chloroethyl)morpholine.

Reaction Scheme

Williamson Ether Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction 2-(2-aminoethoxy)ethanol 2-(2-aminoethoxy)ethanol Alkoxide Alkoxide Intermediate 2-(2-aminoethoxy)ethanol->Alkoxide Deprotonation Base Base (e.g., NaH, K2CO3) Base->Alkoxide Target_Molecule_W 2-(2-morpholin-4-ylethoxy)ethanamine Alkoxide->Target_Molecule_W SN2 Attack 4-(2-chloroethyl)morpholine 4-(2-chloroethyl)morpholine 4-(2-chloroethyl)morpholine->Target_Molecule_W Nitrile Reduction Pathway cluster_0 Step 1: Ether Formation cluster_1 Step 2: Nitrile Reduction 2-morpholinoethanol 2-morpholinoethanol Nitrile_Intermediate 2-(2-morpholinoethoxy)acetonitrile 2-morpholinoethanol->Nitrile_Intermediate Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Nitrile_Intermediate Base_N Base (e.g., NaH) Base_N->Nitrile_Intermediate Target_Molecule_N 2-(2-morpholin-4-ylethoxy)ethanamine Nitrile_Intermediate->Target_Molecule_N Reducing_Agent Reducing Agent (e.g., LiAlH4, H2/Catalyst) Reducing_Agent->Target_Molecule_N

Sources

An In-Depth Technical Guide to 4-((2-Aminoethoxy)ethyl)morpholine: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic outcomes. Among the vast arsenal of chemical scaffolds available to medicinal chemists, morpholine and its derivatives have emerged as privileged structures, consistently featured in a multitude of FDA-approved drugs.[1][2] Their prevalence is not coincidental; the morpholine ring is a versatile pharmacophore known to modulate critical pharmacokinetic properties such as aqueous solubility, metabolic stability, and overall potency through favorable interactions with biological targets.[2]

This technical guide focuses on a specific and highly functionalized derivative, 4-((2-Aminoethoxy)ethyl)morpholine (also known as 2-(2-Morpholinoethoxy)ethanamine). This molecule uniquely combines the beneficial attributes of the morpholine ring with a flexible diamine linker, making it a valuable intermediate in the synthesis of complex pharmaceutical agents. Its bifunctional nature, possessing both a tertiary amine within the morpholine ring and a terminal primary amine, allows for sequential and controlled chemical modifications. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical properties, synthesis, and critical applications, particularly elucidating its role as a foundational element in constructing advanced therapeutic agents.

Physicochemical and Structural Characteristics

The utility of 4-((2-Aminoethoxy)ethyl)morpholine in synthetic and medicinal chemistry is intrinsically linked to its distinct structural and physical properties. A thorough understanding of these characteristics is essential for its effective application in experimental design.

Core Molecular Attributes

The fundamental properties of 4-((2-Aminoethoxy)ethyl)morpholine are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource(s)
Molecular Formula C₈H₁₈N₂O₂[3][4]
Molecular Weight 174.24 g/mol [3][4]
IUPAC Name 2-(2-morpholin-4-ylethoxy)ethanamine[3]
CAS Number 20207-13-0[3]
Appearance Colorless to yellow liquid or solid[5][6]
Boiling Point 205 °C (lit.)[7]
Density 0.992 g/mL at 25 °C (lit.)[7]
Refractive Index (n20/D) 1.476 (lit.)
XLogP3-AA -1.2[3]

The negative XLogP3-AA value indicates the hydrophilic nature of the molecule, a direct consequence of the ether linkages and amine functionalities.[3] This inherent water solubility is a highly desirable trait in drug design, as it can be imparted to larger, more complex molecules to improve their pharmacokinetic profile.

Spectroscopic Signature

The structural integrity of 4-((2-Aminoethoxy)ethyl)morpholine can be readily confirmed through standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR data are available for this compound, providing a detailed map of its proton and carbon environments. The spectra are characterized by signals corresponding to the morpholine ring protons and carbons, as well as those of the ethoxyethyl chain.[8][9][10]

  • Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic peaks confirming the presence of key functional groups. These include N-H stretching vibrations from the primary amine, C-N stretching from the amines, and C-O-C stretching from the ether linkages.[11]

Synthesis and Reaction Chemistry

The synthesis of 4-((2-Aminoethoxy)ethyl)morpholine and related structures can be achieved through several established routes in organic chemistry. A common and effective laboratory-scale preparation involves the reduction of a nitrile precursor. The causality behind this choice lies in the high efficiency and relative availability of the starting materials.

Synthetic Workflow: Reduction of a Nitrile Precursor

The following diagram illustrates a typical synthetic pathway for preparing a related and commercially prevalent analogue, 4-(2-Aminoethyl)morpholine, which serves as a model for the synthesis of amine-terminated morpholine derivatives.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Reduction Morpholine Morpholine 2-Morpholinoacetonitrile 2-Morpholinoacetonitrile Morpholine->2-Morpholinoacetonitrile  Base (e.g., K2CO3) 2-Chloroacetonitrile 2-Chloroacetonitrile 2-Chloroacetonitrile->2-Morpholinoacetonitrile 2-Morpholinoacetonitrile_ref 2-Morpholinoacetonitrile LiAlH4 LiAlH₄ Final_Product 4-(2-Aminoethyl)morpholine 2-Morpholinoacetonitrile_ref->Final_Product  1. LiAlH₄, THF  2. H₂O quench caption Synthesis of 4-(2-Aminoethyl)morpholine.

Caption: A two-step synthesis of 4-(2-Aminoethyl)morpholine.

A similar strategic approach can be envisioned for the target molecule, 4-((2-Aminoethoxy)ethyl)morpholine, likely starting from morpholine and a suitable chloro-functionalized ethoxy-acetonitrile derivative. Another plausible route involves the Gabriel synthesis, which is a robust method for preparing primary amines from alkyl halides, as demonstrated in the synthesis of the related compound 2-(2-aminoethoxy) ethanol.[12][13]

Detailed Experimental Protocol: Synthesis of 4-(2-Aminoethyl)morpholine via Nitrile Reduction

This protocol is a self-validating system adapted from established chemical literature for the synthesis of the closely related and commercially significant analogue, 4-(2-Aminoethyl)morpholine.[14] It serves as an exemplary workflow for researchers.

Objective: To synthesize 4-(2-Aminoethyl)morpholine from 2-morpholinoacetonitrile.

Materials:

  • 2-Morpholinoacetonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Distilled Water

  • Standard glassware for inert atmosphere reactions (oven-dried)

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add LiAlH₄ (1.2 equivalents) to anhydrous THF under a nitrogen atmosphere.

  • Initial Stirring: Cool the suspension to 0 °C using an ice bath and stir for 20 minutes. The choice of an inert atmosphere and anhydrous conditions is critical, as LiAlH₄ reacts violently with water.

  • Addition of Precursor: Dissolve 2-morpholinoacetonitrile (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C. The slow, controlled addition is a safety measure to manage the exothermic reaction.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for approximately 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon reaction completion, cool the mixture back down to 0 °C with an ice bath. Cautiously and slowly add distilled water dropwise to quench the excess LiAlH₄. This step is highly exothermic and must be performed with extreme care behind a blast shield.

  • Workup: After the vigorous reaction ceases, a precipitate (aluminum salts) will form. Filter the mixture to remove these insoluble materials.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the THF. The resulting crude product, a yellow oil, is 4-(2-Aminoethyl)morpholine.[14]

  • Purification (Optional): If necessary, the product can be further purified by vacuum distillation.

Applications in Drug Development and Medicinal Chemistry

The true value of 4-((2-Aminoethoxy)ethyl)morpholine is realized in its application as a versatile building block and linker in the design of sophisticated therapeutic agents.

Role as a Pharmacokinetic Modifier

The morpholine moiety is frequently incorporated into drug candidates to enhance their "drug-like" properties.[2][15] Specifically, the oxygen atom of the ether and the nitrogen atom of the amine can act as hydrogen bond acceptors, improving aqueous solubility. The saturated heterocyclic ring is also generally more resistant to metabolic degradation compared to more labile functional groups, potentially increasing the drug's half-life.[1] By using 4-((2-Aminoethoxy)ethyl)morpholine as a starting material, these favorable properties can be readily introduced into a lead compound.

Utility as a Flexible Linker in Bioconjugation

In the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical component that dictates the efficacy and safety of the therapy.[16][17] The linker must be stable in systemic circulation to prevent premature drug release but must be efficiently cleaved once the ADC is internalized into the target cancer cell.[18]

4-((2-Aminoethoxy)ethyl)morpholine and its analogues are excellent candidates for use within these linker systems. The primary amine provides a convenient handle for conjugation to the payload or to another part of the linker, while the morpholine end can be attached to the antibody-binding portion of the linker. The ethoxyethyl chain provides flexibility and hydrophilicity, which can aid in the overall solubility and stability of the ADC.[19]

The diagram below conceptualizes the role of a hydrophilic, flexible linker derived from a structure like 4-((2-Aminoethoxy)ethyl)morpholine within an ADC.

ADC_Concept Antibody Monoclonal Antibody Targets tumor antigen Linker Linker System Cleavable Moiety Hydrophilic Spacer (e.g., from 4-((2-Aminoethoxy)ethyl)morpholine) Antibody->Linker:f0 Conjugation Site Payload Cytotoxic Payload Induces cell death Linker:f1->Payload Attachment Site caption Role of a flexible linker in an Antibody-Drug Conjugate.

Caption: Conceptual role of a flexible linker in an ADC.

Conclusion

4-((2-Aminoethoxy)ethyl)morpholine is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its combination of a privileged morpholine pharmacophore and a reactive, flexible linker chain provides a powerful platform for synthesizing novel therapeutics. From enhancing the pharmacokinetic profiles of small molecules to serving as a critical component in the sophisticated architecture of antibody-drug conjugates, its utility is both broad and impactful. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to empower researchers and developers to leverage this versatile molecule in their pursuit of next-generation medicines.

References

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Multifaceted Applications of 4-(2-Aminoethyl)morpholine in Organic Synthesis. Retrieved from [Link]

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  • Google Patents. (n.d.). US20120202995A1 - Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee.
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  • National Center for Biotechnology Information. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters, 11(6), 1154-1161. [Link]

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A Guide to the Morpholine Scaffold: Core Characteristics and Strategic Application in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Value of a Privileged Scaffold

In the intricate process of drug discovery and development, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, demonstrating an inherent utility in engaging with diverse biological targets. These are termed "privileged structures."[1][2] Among this elite class of chemical motifs, the morpholine ring stands out for its remarkable versatility and profound impact on a molecule's pharmacological profile.[3] Morpholine, a six-membered saturated heterocycle containing both an amine and an ether functionality, is a cornerstone in the medicinal chemist's toolkit.[1][4]

This guide offers an in-depth exploration of the morpholine scaffold, moving beyond a simple description of its structure to analyze the fundamental physicochemical and conformational properties that underpin its success. We will dissect the causality behind its ability to enhance drug-like properties, from improving aqueous solubility and metabolic stability to facilitating crucial interactions at the target site. For the practicing researcher and drug development professional, this document serves as a technical resource, synthesizing field-proven insights with foundational chemical principles to illuminate why and how the morpholine scaffold continues to be a powerful tool in the creation of modern therapeutics.

Part 1: Foundational Properties of the Morpholine Ring

The utility of the morpholine scaffold is not accidental; it is a direct consequence of its unique electronic, stereochemical, and physical characteristics. Understanding these core properties is essential for its rational application in drug design.

Physicochemical Profile: A Balance of Basicity and Polarity

The morpholine ring is an elegant fusion of an amine and an ether. This combination imparts a finely tuned set of physicochemical properties that are highly advantageous for drug candidates.[5][6][7] The presence of the ether oxygen atom withdraws electron density from the nitrogen via an inductive effect, rendering the morpholine nitrogen less basic (pKa ≈ 8.5-8.7) than its purely carbocyclic analog, piperidine (pKa ≈ 11.2).[4][8][9]

This moderated basicity is a critical feature. It ensures that a significant portion of morpholine-containing molecules are protonated and positively charged at physiological pH (≈ 7.4), which is often crucial for enhancing aqueous solubility and forming ionic interactions with biological targets.[5][10] Simultaneously, the basicity is not so high as to cause issues with off-target activities or excessive lysosomal trapping, which can be a concern with more basic amines. The ether oxygen also contributes to the ring's overall polarity and provides a hydrogen bond acceptor site, further improving its hydrophilic character, as reflected by its negative LogP value.[11][12]

PropertyValueSignificance in Medicinal Chemistry
pKa ~8.7[8]Moderated basicity ensures significant protonation at physiological pH, enhancing solubility without the liabilities of stronger bases.
LogP -0.86[12]Indicates inherent hydrophilicity, contributing to improved aqueous solubility and a balanced lipophilic-hydrophilic profile.
Hydrogen Bonding N-H (donor), O (acceptor)[11]Provides multiple points for crucial interactions with biological targets, enhancing binding affinity and specificity.
Molecular Weight 87.12 g/mol [12]A small, low-complexity scaffold that allows for facile incorporation into larger molecules without excessive mass penalty.

Table 1: Core Physicochemical Properties of the Morpholine Scaffold.

Conformational Analysis: The Dominance of the Chair Form

Like cyclohexane, the morpholine ring overwhelmingly adopts a low-energy chair conformation to minimize torsional and steric strain.[13] This chair form is estimated to be significantly more stable (approx. 7.5 kcal/mol) than alternative boat or twist-boat conformations.[13] Within this stable chair, two primary conformers exist, defined by the orientation of the substituent on the nitrogen atom: N-equatorial (Chair-Eq) and N-axial (Chair-Ax).

Experimental and theoretical studies have consistently shown that the N-equatorial conformer is the more stable of the two .[14][15][16] This preference is critical, as the rigid and predictable geometry of the chair conformation allows the morpholine ring to act as a rigid scaffold. This structural role enables the precise positioning of other pharmacophoric groups on the parent molecule, orienting them for optimal interaction with a biological target.[5][10]

Figure 1: Chair Conformations of Morpholine.

Part 2: The Role of Morpholine in Drug Design and Action

The fundamental properties of morpholine translate directly into tangible benefits in a drug discovery context, from enhancing target affinity to improving the pharmacokinetic profile of a compound.

A Staple of Kinase Inhibition: The Hinge-Binding Motif

One of the most prominent roles for the morpholine scaffold is in the design of kinase inhibitors.[17] Many kinase inhibitors function by competing with ATP for binding in a pocket that contains a flexible "hinge" region. A crucial interaction for potent inhibition is the formation of one or more hydrogen bonds with the backbone amide groups of this hinge region. The morpholine oxygen is perfectly positioned to act as a hydrogen bond acceptor , forming a strong and durable interaction with the hinge.[5][10] This is a recurring motif seen in numerous inhibitors targeting the PI3K/mTOR signaling pathway.[5][18]

G Morpholine as a Kinase Hinge Binder cluster_kinase Kinase ATP Binding Pocket hinge { Kinase Hinge Region | Valine Residue} inhibitor Inhibitor Core Morpholine Ring inhibitor:f1->hinge:f0 H-Bond (O ··· H-N) caption Figure 2: Morpholine's H-bond with a kinase hinge.

Figure 2: Morpholine's H-bond with a kinase hinge.

Improving ADME Properties: The Path to a Better Drug

Beyond target engagement, the incorporation of a morpholine ring frequently bestows a more favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile, a critical factor for a compound's success in vivo.[1][19]

  • Enhanced Solubility and Permeability : The balanced hydrophilic-lipophilic nature of morpholine helps to improve aqueous solubility while maintaining sufficient permeability to cross biological membranes.[5][8][10] This balance is particularly vital for oral bioavailability and for drugs targeting the central nervous system (CNS), where crossing the blood-brain barrier is a significant challenge.[6][7]

  • Increased Metabolic Stability : While morpholine can be metabolized, it is often more stable than other cyclic amines like piperazine.[20] Its inclusion can block metabolism at a potential soft spot on a molecule, leading to a longer half-life and improved bioavailability.[6] Several studies have noted that morpholine-containing drugs have an improved profile against metabolic enzymes like CYP3A4.[6]

  • Reduced Off-Target Effects : By replacing more basic amines, morpholine can reduce interactions with targets that have a preference for highly basic ligands, such as the hERG potassium channel, mitigating potential cardiotoxicity risks.

ADME ParameterGeneral Impact of Morpholine IncorporationCausality
Aqueous Solubility IncreasedPolarity of the ether oxygen and protonation of the nitrogen at physiological pH.[5][8]
Metabolic Stability Often IncreasedCan be more resistant to oxidative metabolism compared to other amines; blocks metabolism at the point of attachment.[6]
Permeability (BBB) FavorableProvides a good balance of polarity for solubility and lipophilicity for membrane transit.[6][7]
Plasma Clearance Often OptimizedImproved metabolic stability and favorable physicochemical properties can lead to optimal clearance rates.[6]

Table 2: Impact of the Morpholine Scaffold on Key Pharmacokinetic Parameters.

Part 3: Strategic and Synthetic Considerations

The successful application of the morpholine scaffold requires an understanding of its relationship to other chemical groups and the methods for its incorporation.

Morpholine as a Bioisostere

In medicinal chemistry, the strategy of bioisosteric replacement involves substituting one functional group for another with similar physical or chemical properties to improve a molecule's biological profile. Morpholine is frequently used as a bioisostere for other cyclic amines like piperidine and piperazine, and can itself be replaced by other groups to fine-tune properties.[8][20]

  • Morpholine vs. Piperazine : Replacing a piperazine with a morpholine reduces the basicity of the second nitrogen, which can improve selectivity and reduce off-target effects. It also typically increases polarity.[20]

  • Morpholine vs. Piperidine : This replacement introduces a polar oxygen atom and a hydrogen bond acceptor site, significantly increasing hydrophilicity while reducing basicity.[20]

  • Morpholine vs. Thiomorpholine : The sulfur atom in thiomorpholine is larger and more lipophilic than the oxygen in morpholine, offering a way to modulate solubility and cell permeability.[2]

  • Constrained Analogs : Bridged or spirocyclic morpholine analogs can be used to reduce conformational flexibility, which can lock the molecule into a more active conformation and improve binding affinity.[5][18][21]

Synthetic Accessibility

A key practical advantage of the morpholine scaffold is its synthetic accessibility. It is readily available as a simple building block that can be easily introduced via standard amine chemistry, such as reductive amination or nucleophilic substitution.[1] Furthermore, a variety of robust synthetic methodologies exist for constructing the morpholine ring itself when more complex, substituted analogs are required.[19][22]

G General Workflow for Morpholine Incorporation start Start with Core Scaffold (e.g., Aryl Halide) reagent Select Morpholine Reagent (Morpholine or Derivative) reaction Coupling Reaction (e.g., Buchwald-Hartwig, Nucleophilic Substitution) start->reaction reagent->reaction purify Purification (Chromatography, Crystallization) reaction->purify analyze Characterization & Analysis (NMR, MS, Purity) purify->analyze final Final Morpholine-Containing Compound analyze->final caption Figure 3: A simplified workflow for introducing the morpholine moiety.

Figure 3: A simplified workflow for introducing the morpholine moiety.

Case Studies: Morpholine in FDA-Approved Drugs

The impact of the morpholine scaffold is best illustrated by its presence in numerous clinically successful drugs.

DrugTherapeutic AreaTargetKey Contribution of Morpholine Scaffold
Gefitinib OncologyEGFR KinaseThe morpholine group enhances aqueous solubility and overall pharmacokinetic properties, crucial for its use as an oral medication.[9]
Linezolid AntibacterialBacterial RibosomeThe N-acetylated morpholine is a key part of the pharmacophore and contributes to metabolic stability and the drug's overall ADME profile.[23]
Aprepitant AntiemeticNK1 ReceptorActs as a rigid central scaffold, correctly orienting the three pharmacophoric aryl groups for optimal binding to the receptor.[5][6]
Reboxetine AntidepressantNorepinephrine Reuptake TransporterThe two morpholine rings are integral to the pharmacophore and contribute to the molecule's CNS permeability and target engagement.[24]

Table 3: Examples of Morpholine-Containing Approved Drugs and the Scaffold's Role.

Conclusion and Future Outlook

The morpholine ring is far more than a simple heterocyclic component; it is a privileged scaffold that imparts a suite of advantageous properties essential for modern drug design.[1][3][19] Its unique and tunable physicochemical profile, predictable conformational behavior, and ability to engage in critical target interactions have solidified its role in medicinal chemistry. From enhancing the solubility and metabolic stability of kinase inhibitors to providing the rigid framework for CNS-active agents, the benefits of incorporating a morpholine moiety are both profound and predictable.

As drug discovery ventures into more challenging biological targets and places a greater emphasis on optimizing pharmacokinetic and safety profiles, the rational application of the morpholine scaffold will undoubtedly continue. The development of novel, more constrained, or functionalized morpholine bioisosteres will further expand its utility, ensuring that this versatile heterocycle remains an indispensable tool for researchers and scientists dedicated to developing the next generation of therapeutics.[21][25][26]

References

  • BenchChem. (n.d.). Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide.
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  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Retrieved from [Link]

  • (n.d.). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate.
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  • Goel, K. K., et al. (n.d.). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Synlett.
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  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Retrieved from [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Retrieved from [Link]

  • (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Retrieved from [Link]

  • (n.d.). Morpholine-containing, CNS active, FDA approved drugs. 1, moclobemide; 2, reboxetine. ResearchGate. Retrieved from [Link]

  • (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. RSC Publishing. Retrieved from [Link]

  • (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. PubMed Central. Retrieved from [Link]

  • (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Retrieved from [Link]

  • (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • (n.d.). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. Retrieved from [Link]

  • (2020). Three-Component Synthesis of Morpholine Derivatives. Synfacts. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Morpholine and Its Derivatives.
  • BenchChem. (n.d.). The Emergence of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine as a Kinase Inhibitor: A Mechanistic Overview.
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  • (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • (n.d.). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. Retrieved from [Link]

  • (n.d.). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. ResearchGate. Retrieved from [Link]

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Sources

Biological activities of morpholine containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activities of Morpholine-Containing Compounds

Foreword for the Modern Drug Discovery Professional

The morpholine heterocycle is a cornerstone of modern medicinal chemistry.[1][2] Far from being a mere passive scaffold, its unique physicochemical and metabolic properties actively contribute to the therapeutic profile of a drug candidate.[1][3] This guide is structured to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of why and how this "privileged scaffold" is successfully employed across a wide spectrum of biological activities. We will move beyond a simple cataloging of effects to explore the causality behind its efficacy, supported by actionable experimental protocols and data-driven insights.

The Morpholine Moiety: A Profile of a Privileged Scaffold

Morpholine is a six-membered heterocyclic organic compound containing both an amine and an ether functional group.[4] This unique combination bestows a set of highly advantageous properties for drug design.

Caption: Chemical structure of the morpholine ring.

Key Physicochemical Properties:

  • Balanced Lipophilicity and Hydrophilicity: The ether oxygen can act as a hydrogen bond acceptor, improving aqueous solubility, while the carbon backbone maintains lipophilic character. This balance is crucial for oral bioavailability and membrane permeability.[5]

  • pKa and Physiological pH: The nitrogen atom gives morpholine a weak basicity, with a pKa value often close to physiological pH. This property enhances solubility in bodily fluids and can improve cell penetration.[5]

  • Metabolic Stability: The morpholine ring can improve a compound's metabolic profile, often leading to a longer half-life and better clearance properties compared to other amines like piperidine.[1][5] It is readily oxidized into non-toxic derivatives.[5]

  • Blood-Brain Barrier (BBB) Permeability: The optimal balance of hydrophilicity and lipophilicity makes the morpholine scaffold particularly effective for developing drugs that target the central nervous system (CNS), as it facilitates crossing the BBB.[5][6]

  • Conformational Flexibility: The ring exists in a flexible equilibrium between chair and skew-boat conformations, allowing it to optimally position its substituent groups for interaction with biological targets.[5]

Anticancer Activity: Targeting Cellular Proliferation Pathways

Morpholine derivatives are prominent in oncology research, primarily for their ability to function as kinase inhibitors.[7] A major target is the PI3K/mTOR pathway, which is frequently overactivated in cancer, leading to uncontrolled cell growth and proliferation.[5]

Mechanism of Action: Inhibition of the PI3K/mTOR Pathway

Many morpholine-containing anticancer agents are designed as ATP-competitive inhibitors. The morpholine oxygen atom is critical for this activity, often forming a key hydrogen bond with a hinge residue (e.g., Val882 in PI3Kγ) in the ATP-binding pocket of the kinase.[5] This interaction anchors the inhibitor, blocking ATP from binding and shutting down the downstream signaling cascade.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K p70S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4E->Proliferation Inhibits (when active) Inhibitor Morpholine-Containing Inhibitor (e.g., PQR309) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/mTOR pathway by morpholine-containing compounds.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ClassCancer Cell Line(s)Reported IC50 Values (µM)Reference(s)
Morpholine-substituted quinazolinesMCF-7, A549, SHSY-5YGood cytotoxic activity[8]
N-substituted morpholinesHCT-116, MCF-7, U-87Potent activity
Morpholine-chalcone hybridsHeLa, C6Potent activity
LRRK2 Inhibitor (MLi-2)(Enzyme Assay)0.00076 µM (0.76 nM)[5]
Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess cell viability and is a primary screening tool for potential anticancer agents.[9]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7) to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh culture medium.

    • Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the morpholine-containing test compound in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control.

    • Plot the viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: From Bacteria to Fungi

The morpholine scaffold is integral to several antimicrobial agents.[7][10] Its incorporation can enhance potency and broaden the spectrum of activity.

Key Examples and Mechanisms:
  • Linezolid: An oxazolidinone antibiotic used against serious Gram-positive infections, Linezolid contains a morpholine ring.[4][11] It works by inhibiting the initiation of bacterial protein synthesis, a novel mechanism that reduces cross-resistance with other antibiotic classes.[11]

  • Amorolfine: This antifungal agent used topically for nail infections has a morpholine core. It acts by inhibiting two enzymes in the fungal ergosterol biosynthesis pathway, leading to the disruption of the fungal cell membrane.[12]

  • Fenpropimorph: A fungicide used in agriculture, it also inhibits sterol biosynthesis in fungi.[12]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound ClassMicroorganism(s)Reported MIC Values (µg/mL)Reference(s)
Morpholine-1,2,4-triazole derivativesMycobacterium smegmatis15.6[11]
Morpholine-1,3,4-oxadiazole derivativesEnterococcus species3.125[13]
Morpholine-azaindole derivativesGram-positive bacteriaNot specified (active)[5]
Various morpholine derivativesCandida albicans500 - 1000[11]
Experimental Protocol: Broth Microdilution MIC Assay

This is a standardized method for determining the MIC of an antimicrobial agent.

Principle: A standardized inoculum of a specific microorganism is introduced to wells containing serial dilutions of the test compound. Growth is assessed after incubation.

Step-by-Step Methodology:

  • Compound Preparation:

    • In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh culture plate, pick several colonies of the test bacterium (e.g., Staphylococcus aureus).

    • Suspend the colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Result Interpretation:

    • Visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth (the first clear well).

Central Nervous System (CNS) and Anti-inflammatory Applications

The ability of morpholine-containing compounds to cross the blood-brain barrier makes them ideal candidates for treating CNS disorders and certain types of inflammation.[5][6]

Mechanisms and Targets:
  • Neurodegenerative Diseases: Morpholine derivatives are being investigated as inhibitors of enzymes like Leucine-Rich Repeat Kinase 2 (LRRK2), a target in Parkinson's disease, and as modulators of muscarinic acetylcholine receptors for Alzheimer's disease.[5]

  • Mood Disorders & Pain: The scaffold is found in drugs like the antidepressant Reboxetine and has been used to develop ligands for dopamine D4 receptors, which are targets for schizophrenia.[5][14]

  • Anti-inflammatory and Analgesic Effects: Some indole-based morpholine derivatives act as potent agonists for the Cannabinoid 2 (CB2) receptor.[15] Activation of the CB2 receptor is known to play a crucial role in managing inflammation and pain without the psychoactive side effects associated with CB1 receptor activation.[15]

Experimental Workflow: Screening for Anti-inflammatory Activity

Anti_Inflammatory_Screening cluster_in_vitro In Vitro / Cellular Assays cluster_in_vivo In Vivo Animal Models cluster_analysis Analysis & Lead Optimization receptor_binding 1. Receptor Binding Assay (e.g., CB2 Receptor) cytokine_release 2. Cytokine Release Assay (LPS-stimulated macrophages) receptor_binding->cytokine_release enzyme_inhibition 3. Enzyme Inhibition Assay (e.g., COX-2) cytokine_release->enzyme_inhibition carrageenan 4. Acute Inflammation Model (Carrageenan-induced paw edema) enzyme_inhibition->carrageenan Promising Candidates cfa 5. Chronic Inflammatory Pain Model (CFA-induced hyperalgesia) carrageenan->cfa sar 6. Structure-Activity Relationship (SAR) Analysis cfa->sar Active Compounds pk_pd 7. Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies sar->pk_pd lead_opt 8. Lead Optimization pk_pd->lead_opt

Caption: General workflow for screening morpholine compounds for anti-inflammatory activity.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model for evaluating the efficacy of acute anti-inflammatory agents.[16]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization:

    • Use male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight before the experiment but allow free access to water.

  • Compound Administration:

    • Divide animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin), and test groups (different doses of the morpholine compound).

    • Administer the test compound and control substances orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

  • Edema Induction:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the basal volume (V₀).

    • Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw.

  • Edema Measurement:

    • Measure the paw volume (Vt) at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point using the formula: Edema (%) = [(Vt - V₀) / V₀] * 100.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: Inhibition (%) = [(Edema_control - Edema_treated) / Edema_control] * 100.

    • Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to determine significance.

Conclusion and Future Directions

The morpholine ring is a validated and invaluable scaffold in drug discovery, contributing to a wide array of biological activities through favorable molecular interactions and pharmacokinetic properties.[1][3] Its presence in numerous approved drugs for cancer, infectious diseases, and CNS disorders is a testament to its utility.[4][5]

Future research will likely focus on synthesizing novel morpholine derivatives with enhanced selectivity for specific biological targets, particularly within the kinase family.[7] Furthermore, exploring modified morpholine rings to fine-tune metabolic stability and overcome drug resistance remains a promising avenue for developing the next generation of therapeutics.[3] The continued application of both in vitro and in vivo screening models will be essential to unlocking the full therapeutic potential of this remarkable heterocycle.

References

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-((2-Aminoethoxy)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for the safe handling and use of 4-((2-Aminoethoxy)ethyl)morpholine (CAS No: 20207-13-0), a versatile diamine building block utilized in pharmaceutical development and chemical synthesis.[1] Adherence to rigorous safety protocols is paramount for personnel protection and experimental integrity. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of safety data and practical, field-proven insights to ensure a secure laboratory environment.

Compound Profile and Hazard Identification

4-((2-Aminoethoxy)ethyl)morpholine, with the molecular formula C8H18N2O2, is a reactive intermediate.[2] A comprehensive understanding of its chemical properties and associated hazards is the foundation of safe laboratory practice.

Table 1: Physicochemical and Hazard Properties

PropertyValueSource(s)
Molecular Weight 174.24 g/mol [2][3]
Appearance Colorless to yellow liquid or solid[4]
GHS Hazard Class Acute Toxicity, Oral (Category 4) Acute Toxicity, Dermal (Category 3 or 4) Skin Corrosion/Irritation (Category 1B/2) Serious Eye Damage/Irritation (Category 1) Skin Sensitization (Category 1) Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)[2][3][5]
Signal Word Danger[6][7]
Hazard Statements H302: Harmful if swallowed. H311/H312: Toxic/Harmful in contact with skin. H314/H315: Causes severe skin burns and eye damage/Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[3][6][7]

The primary hazards associated with this compound are its corrosive nature and potential for skin sensitization.[6][7] The presence of amine functionalities contributes to its basicity and reactivity, necessitating robust control measures to prevent direct contact.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The causality behind PPE selection is directly linked to the identified hazards. The goal is to create an impermeable barrier between the researcher and the chemical.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of 4-((2-Aminoethoxy)ethyl)morpholine must be conducted in a properly functioning chemical fume hood.[5][8] This is critical to control the inhalation hazard, as the compound can cause respiratory irritation.[3][5]

  • Safety Showers and Eyewash Stations: Immediate access to safety showers and eyewash stations is mandatory in all areas where the chemical is handled.[8] Their location should be clearly marked and unobstructed.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is not merely a checklist; it is a scientifically-driven choice to mitigate specific risks.

  • Hand Protection: Standard nitrile gloves may not offer sufficient protection against prolonged or direct contact. It is crucial to use gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[7] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contamination.[5][7]

  • Eye and Face Protection: Given the severe eye damage risk (GHS Category 1), standard safety glasses are insufficient.[5] A combination of safety glasses with side shields and a face shield is required.[7] Alternatively, chemical splash goggles should be used.

  • Skin and Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of splashing, a chemically resistant apron or coveralls is necessary.[7][9] Contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[6][9]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH (US) or CEN (EU) approved respirator with an appropriate cartridge for organic vapors/amines should be used.[7]

PPE_Workflow cluster_ppe PPE Selection & Donning Protocol Start Assess Task Risk FumeHood Work in Chemical Fume Hood Start->FumeHood Mandatory Coat Don Lab Coat / Apron FumeHood->Coat Gloves Don Inspected Chemical-Resistant Gloves Proceed Proceed with Work Gloves->Proceed EyeFace Don Goggles & Face Shield EyeFace->Gloves Coat->EyeFace

Figure 1: A standardized workflow for PPE selection and donning before handling 4-((2-Aminoethoxy)ethyl)morpholine.

Safe Handling, Storage, and Disposal Protocols

Handling
  • Avoid all personal contact, including inhalation of vapors or mists.[9][10]

  • Wash hands and any exposed skin thoroughly after handling and before breaks.[5][7]

  • Do not eat, drink, or smoke in laboratory areas.[3][5]

  • Keep containers tightly closed when not in use.[5][9]

  • Use this compound only in well-ventilated areas, preferably a chemical fume hood.[5][9]

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[5][7][9]

  • Keep containers tightly closed to prevent moisture absorption and contamination.[5][9]

  • Store in a "Corrosives area".[5][8]

  • Incompatible materials include acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[5][8]

Disposal
  • Disposal of 4-((2-Aminoethoxy)ethyl)morpholine and its containers must be conducted through a licensed professional waste disposal service.[7]

  • Do not allow the product to enter drains or waterways.[6][7]

  • One approved method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[7]

Emergency Procedures: A Self-Validating Response System

In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm. All personnel must be trained on these procedures.

First Aid Measures

Table 2: First Aid Protocols for 4-((2-Aminoethoxy)ethyl)morpholine Exposure

Exposure RouteFirst Aid ProtocolCausality and Critical Notes
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]The corrosive nature of the chemical can cause severe and irreversible eye damage.[5] Immediate and prolonged flushing is essential to dilute and remove the chemical.
Skin Contact Immediately take off all contaminated clothing.[5] Wash skin with plenty of soap and water for at least 15 minutes.[3][7] Seek immediate medical attention.[5]Rapid removal from the skin is vital to prevent severe burns and absorption.[5] Washing with soap helps to emulsify and remove the compound.
Inhalation Move the person to fresh air and keep them comfortable for breathing.[3][5] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][5]This removes the individual from the source of exposure. Medical evaluation is necessary to assess respiratory tract irritation or damage.[5]
Ingestion Do NOT induce vomiting.[5][7] Rinse mouth with water.[3][5][7] Never give anything by mouth to an unconscious person.[3][7] Call a physician or poison control center immediately.[5]Inducing vomiting can cause further damage to the esophagus due to the chemical's corrosive properties.[5] The primary goal is to dilute the substance and seek professional medical help.
Accidental Release Measures
  • Minor Spill: Evacuate unnecessary personnel.[11] Ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[5][6][9]

  • Major Spill: Evacuate the area and move upwind.[9] Alert the emergency response team. Prevent the spill from entering drains or waterways.[6][7]

Spill_Response Spill Spill Detected Assess Assess Spill Size & Risk Spill->Assess Minor Minor Spill Assess->Minor Small & Contained Major Major Spill Assess->Major Large or Uncontained Evacuate Evacuate Immediate Area Minor->Evacuate EvacuateAll Evacuate Building & Alert Emergency Services Major->EvacuateAll PPE Don Full PPE Evacuate->PPE Contain Contain & Absorb with Inert Material PPE->Contain Dispose Collect in Labeled Waste Container Contain->Dispose Clean Decontaminate Area Dispose->Clean

Figure 2: A decision-making workflow for responding to an accidental release of 4-((2-Aminoethoxy)ethyl)morpholine.

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][6][7]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7]

Conclusion

4-((2-Aminoethoxy)ethyl)morpholine is a valuable reagent whose safe use is contingent upon a thorough understanding of its hazards and the disciplined application of safety protocols. By integrating robust engineering controls, appropriate personal protective equipment, and well-rehearsed emergency procedures, research professionals can mitigate risks and maintain a secure and productive laboratory environment. This guide serves as a foundational document, which should be supplemented by institution-specific training and safety procedures.

References

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A Comprehensive Technical Guide to 4-((2-Aminoethoxy)ethyl)morpholine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of a Versatile Morpholine Derivative in Pharmaceutical Research and Development

Abstract

4-((2-Aminoethoxy)ethyl)morpholine, a unique bifunctional molecule incorporating both a primary amine and a morpholine moiety, is a compound of increasing interest within the pharmaceutical and life sciences sectors. Its distinct structural features make it a valuable building block in the synthesis of complex molecules and a versatile reagent in various chemical transformations. This technical guide provides an in-depth overview of 4-((2-Aminoethoxy)ethyl)morpholine, including its chemical properties, commercial availability, and critical considerations for its procurement and handling. Furthermore, this guide delves into its applications in drug discovery and development, supported by established protocols and safety directives, to equip researchers and scientists with the essential knowledge for its effective utilization.

Introduction: The Chemical and Pharmaceutical Significance of 4-((2-Aminoethoxy)ethyl)morpholine

4-((2-Aminoethoxy)ethyl)morpholine, registered under CAS number 20207-13-0, is an organic compound characterized by the molecular formula C8H18N2O2.[1][2] Its structure features a morpholine ring connected via an ethoxy-ethyl linker to a primary amine. This combination of a tertiary amine (within the morpholine ring) and a primary amine, separated by a flexible and hydrophilic linker, imparts a unique set of physicochemical properties that are highly advantageous in medicinal chemistry and drug design.

The morpholine heterocycle is a well-established pharmacophore in numerous approved drugs, contributing to improved pharmacokinetic profiles, such as enhanced aqueous solubility and metabolic stability.[3][4][5][6][7][8] The presence of the primary amine in 4-((2-Aminoethoxy)ethyl)morpholine provides a reactive handle for a wide array of chemical modifications, allowing for its incorporation into larger molecular scaffolds. This versatility makes it a sought-after intermediate in the synthesis of novel therapeutic agents.

Commercial Sourcing and Supplier Qualification

The reliable procurement of high-quality 4-((2-Aminoethoxy)ethyl)morpholine is paramount for reproducible and successful research outcomes. Several chemical suppliers offer this compound in various purities and quantities.

Leading Commercial Suppliers

A survey of the chemical supplier landscape indicates that 4-((2-Aminoethoxy)ethyl)morpholine is available from a range of vendors, including:

  • Biosynth [9][10]

  • CymitQuimica [11][12]

  • A variety of suppliers listed on platforms such as ChemicalBook [13]

It is crucial for researchers to source from reputable suppliers who can provide comprehensive documentation, including a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).

Critical Specifications and Quality Control

When sourcing 4-((2-Aminoethoxy)ethyl)morpholine, researchers should meticulously evaluate the product specifications provided by the supplier. Key parameters to consider include:

ParameterTypical SpecificationImportance in Research
Purity (by GC or NMR) ≥95%Ensures that the desired compound is the major component, minimizing the impact of impurities on experimental results.
Appearance Colorless to light yellow liquid or solidA significant deviation from the expected appearance may indicate degradation or contamination.
Identity (by NMR, IR) Conforms to structureConfirms the chemical identity of the compound, preventing the use of incorrect starting materials.
Water Content Specified limit (e.g., ≤0.5%)The presence of excess water can interfere with moisture-sensitive reactions.

Table 1: Key Quality Specifications for 4-((2-Aminoethoxy)ethyl)morpholine

A thorough review of the supplier's CoA is essential to verify that the specific lot meets the required quality standards.

Supplier Qualification Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Documentation Review cluster_2 Phase 3: Final Selection start Identify Potential Suppliers search Review Online Catalogs (e.g., ChemicalBook, PubChem) start->search shortlist Shortlist Suppliers Based on Availability and Stated Purity search->shortlist request_docs Request Certificate of Analysis (CoA) and Safety Data Sheet (SDS) shortlist->request_docs review_coa Analyze CoA for Purity, Identity, and Impurity Profile request_docs->review_coa review_sds Assess Safety Information and Handling Requirements request_docs->review_sds compare Compare Specifications Across Suppliers review_coa->compare review_sds->compare select Select Supplier with Optimal Quality, Documentation, and Cost compare->select purchase Procure Material select->purchase incoming_qc Perform In-house QC (e.g., NMR, LC-MS) purchase->incoming_qc release Release for Research Use incoming_qc->release

Caption: A workflow diagram for the qualification of commercial suppliers of 4-((2-Aminoethoxy)ethyl)morpholine.

Safety, Handling, and Storage

Proper handling and storage of 4-((2-Aminoethoxy)ethyl)morpholine are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-((2-Aminoethoxy)ethyl)morpholine is classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) and Handling

Given its hazardous nature, strict adherence to safety protocols is mandatory. When handling 4-((2-Aminoethoxy)ethyl)morpholine, the following PPE should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and, if necessary, an apron or full-body suit.

All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.

Storage Recommendations

To ensure its stability, 4-((2-Aminoethoxy)ethyl)morpholine should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids. Some suppliers recommend storage under an inert atmosphere (e.g., nitrogen).[9]

Applications in Drug Discovery and Organic Synthesis

The bifunctional nature of 4-((2-Aminoethoxy)ethyl)morpholine makes it a valuable tool in the synthesis of a diverse range of biologically active molecules.

Role as a Synthetic Building Block

The primary amine of 4-((2-Aminoethoxy)ethyl)morpholine serves as a nucleophile in a variety of chemical reactions, including:

  • Amide Bond Formation: Reaction with carboxylic acids or their derivatives to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides to produce sulfonamides, a class of compounds with a broad spectrum of biological activities.[14]

These reactions allow for the facile incorporation of the morpholine-containing side chain into lead compounds to modulate their physicochemical and pharmacokinetic properties.

Exemplary Synthetic Protocol: Synthesis of a Sulfonamide Derivative

The following protocol outlines a general procedure for the synthesis of a sulfonamide derivative using 4-((2-Aminoethoxy)ethyl)morpholine, adapted from methodologies for similar amine substrates.[14]

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-((2-Aminoethoxy)ethyl)morpholine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution to 0 °C in an ice bath.

Step 2: Addition of Reagents

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1 equivalents), to the reaction mixture.

  • Slowly add a solution of the desired sulfonyl chloride (1.0 equivalent) in the same solvent to the cooled reaction mixture.

Step 3: Reaction Monitoring and Work-up

  • Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with the addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide derivative.

Illustrative Reaction Scheme

G reactant1 4-((2-Aminoethoxy)ethyl)morpholine reagents Base (e.g., Et3N) Solvent (e.g., DCM) 0 °C to RT reactant2 +  Ar-SO2Cl product Ar-SO2-NH-(CH2)2-O-(CH2)2-Morpholine reagents->product

Caption: General reaction scheme for the synthesis of a sulfonamide derivative from 4-((2-Aminoethoxy)ethyl)morpholine.

Analytical Characterization

The purity and identity of 4-((2-Aminoethoxy)ethyl)morpholine and its derivatives are typically confirmed using a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the molecular structure and confirm the successful synthesis of derivatives.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to monitor the progress of reactions. For morpholine and its derivatives that lack a UV chromophore, derivatization or the use of alternative detectors such as a refractive index (RI) detector or an evaporative light scattering detector (ELSD) may be necessary.[15][16]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups in the molecule.

Conclusion

4-((2-Aminoethoxy)ethyl)morpholine is a commercially available and synthetically versatile building block with significant potential in drug discovery and development. Its unique combination of a reactive primary amine and a pharmaceutically relevant morpholine moiety makes it an attractive starting material for the synthesis of novel bioactive compounds. By carefully selecting suppliers, adhering to strict safety protocols, and employing appropriate synthetic and analytical methodologies, researchers can effectively leverage the properties of this compound to advance their research programs. This guide serves as a foundational resource for scientists and drug development professionals seeking to incorporate 4-((2-Aminoethoxy)ethyl)morpholine into their research endeavors.

References

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  • Aziz-ur-Rehman; Masih, Y.; Abbasi, M. A.; Siddiqui, S. Z.; Hussain, T.; Rasool, S. Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pak. J. Chem.2016, 6 (1-2), 18-27.
  • Wolfe, J. P.; Ney, J. E. A New Strategy for the Synthesis of Substituted Morpholines. Org. Lett.2007, 9 (23), 4779–4782.
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Methodological & Application

Application Notes & Protocols: The Versatile Role of Amino-Functionalized Morpholines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This guide addresses the broad utility of amino-functionalized morpholines in synthetic chemistry. While the initial query specified 4-((2-Aminoethoxy)ethyl)morpholine (CAS 20207-13-0), the available scientific literature is substantially more detailed for the closely related and widely used analog, 4-(2-Aminoethyl)morpholine (CAS 2038-03-1). This document will therefore focus on the latter as a representative and well-documented scaffold, providing validated protocols and mechanistic insights that are foundational to this class of reagents. The principles and reactions discussed are often adaptable to the ethoxy-containing analog, contingent upon empirical validation.

Introduction: A Bifunctional Scaffold for Molecular Construction

4-(2-Aminoethyl)morpholine, hereafter referred to as AEM, is a versatile bifunctional building block that has found extensive application in pharmaceutical development, materials science, and biomedical research.[1][2] Its structure uniquely combines a highly reactive primary amine with a tertiary amine embedded within a morpholine ring. This duality governs its synthetic utility, allowing it to act as a potent nucleophile, a directing group, a ligand for metal coordination, and a key component in biologically active molecules.[3][4]

The morpholine moiety itself is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[5] The ether oxygen within the ring withdraws electron density from the tertiary nitrogen, rendering it less basic and nucleophilic than analogous piperidines, which allows for selective reactions at the more accessible primary amine.[4][5]

Key Physicochemical Properties of 4-(2-Aminoethyl)morpholine
PropertyValueSource(s)
CAS Number 2038-03-1[6][7]
Molecular Formula C₆H₁₄N₂O[6][7]
Molecular Weight 130.19 g/mol [6][7]
Appearance Clear colorless to pale yellow liquid or solid[8][9]
Boiling Point ~204-205 °C[8]
pKa pK₁: 4.06, pK₂: 9.15[4]
Solubility Miscible with water[10]

Part 1: AEM as a Nucleophilic Building Block

The primary amino group of AEM is its most reactive site for covalent bond formation, making it an ideal precursor for constructing a wide array of more complex molecules through standard nucleophilic substitution and addition reactions.

Section 1.1: Synthesis of Biologically Active Sulfonamides

Mechanistic Rationale: The synthesis of sulfonamides is a cornerstone of medicinal chemistry. The unhindered primary amine of AEM readily attacks the electrophilic sulfur atom of arylsulfonyl chlorides. This reaction proceeds via a nucleophilic substitution mechanism. A base, such as sodium carbonate, is typically required to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The resulting sulfonamides are precursors to a wide range of compounds with demonstrated antibacterial and other biological activities.[11]

G cluster_reactants Reactants AEM 4-(2-Aminoethyl)morpholine (Nucleophile) Product 4-(2-(Arylsulfamoyl)ethyl)morpholine (Product) AEM->Product Nucleophilic Attack ArSO2Cl Arylsulfonyl Chloride (Electrophile) ArSO2Cl->Product Base Base (e.g., Na₂CO₃) in Water HCl HCl (Byproduct) Base->HCl Neutralization

Caption: Workflow for sulfonamide synthesis using AEM.

Protocol 1: General Procedure for Synthesis of 4-(2-(Arylsulfamoyl)ethyl)morpholine Derivatives.[11]

  • Dissolution: In a 100 mL round-bottom flask, dissolve 4-(2-Aminoethyl)morpholine (0.018 mol) in 16 mL of distilled water.

  • pH Adjustment: Add a 10% aqueous solution of sodium carbonate (Na₂CO₃) dropwise while stirring until the pH of the mixture reaches 9-10. This deprotonates the ammonium salt and activates the primary amine.

  • Addition of Sulfonyl Chloride: While vigorously stirring the basic solution, add the desired arylsulfonyl chloride (0.018 mol) portion-wise over 15-20 minutes. Maintain the temperature at 15-20°C using a water bath.

  • Reaction: Continue stirring at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, acidify the reaction mixture to pH 2-3 by the dropwise addition of concentrated hydrochloric acid (HCl). This step protonates the product, but more importantly, precipitates the desired sulfonamide, which is often insoluble in acidic aqueous media.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude product thoroughly with cold distilled water to remove any remaining salts and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield the pure sulfonamide derivative.

Section 1.2: Functionalization of Inorganic Scaffolds: Cyclotriphosphazenes

Mechanistic Rationale: Hexachlorocyclotriphosphazene (HCCP) is an inorganic ring system with six reactive phosphorus-chlorine (P-Cl) bonds.[12] These bonds are highly susceptible to nucleophilic attack by primary amines like AEM. The reaction allows for the covalent attachment of the AEM moiety to the inorganic phosphazene core, creating hybrid organic-inorganic materials. Such materials are explored for applications as fluorescence chemosensors, anticancer agents, and advanced polymers.[12] The substitution pattern (geminal vs. non-geminal) can be controlled by reaction conditions. Triethylamine is used as an acid scavenger to neutralize the HCl generated during the substitution.[12]

Protocol 2: Synthesis of an AEM-Substituted Cyclotriphosphazene.[12]

  • Reagent Preparation: In a 100 mL three-necked, flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(2-aminoethyl)morpholine (23.0 mmol) in 20 mL of dry tetrahydrofuran (THF).

  • Base Addition: Cool the solution in an ice bath (0 °C) and add triethylamine (23.0 mmol) via syringe.

  • HCCP Addition: In a separate flask, prepare a solution of hexachlorocyclotriphosphazene (2.9 mmol) in 10.0 mL of dry THF. Add this solution dropwise to the stirred amine solution over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 days. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

  • Monitoring: Follow the reaction progress by TLC using a suitable mobile phase (e.g., ethyl acetate/hexane).

  • Workup: After the reaction is complete, remove the triethylamine hydrochloride salt by filtration.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to isolate the desired substituted cyclotriphosphazene product.

Part 2: Specialized Applications of the AEM Moiety

Beyond its role as a simple nucleophile, the complete AEM structure offers unique functionalities that are exploited in biomedical and materials science.

Section 2.1: A Lysosome-Targeting Group for Biomedical Probes

Causality and Application: The morpholine ring is weakly basic and known to accumulate in the acidic environment of lysosomes (pH ~4.5-5.0). This property makes AEM an excellent lysosome-targeting group.[6][13] Researchers have leveraged this by covalently attaching AEM to fluorophores. The resulting conjugate is actively directed to and sequestered within lysosomes in living cells. This strategy is critical for developing fluorescent probes to image and monitor dynamic processes within this specific organelle, such as pH fluctuations or the detection of key analytes like hydrogen sulfide (H₂S).[8][13]

G cluster_probe Fluorescent Probe Construct cluster_cell Living Cell Fluorophore Fluorophore (e.g., Naphthalimide) AEM AEM Moiety (Linker & Targeting Group) Fluorophore->AEM Covalent Linkage Lysosome Lysosome (Acidic Organelle) AEM->Lysosome Targets & Accumulates

Caption: Conceptual diagram of AEM as a lysosome-targeting moiety.
Section 2.2: Bidentate Ligand in Coordination Chemistry

Causality and Application: AEM possesses two distinct nitrogen atoms—the primary amine and the tertiary morpholine amine—that can act as Lewis bases and coordinate with metal centers.[4] This allows it to function as a bidentate ligand, forming stable chelate complexes with various transition metals, such as nickel(II).[8][10] The resulting metal complexes can possess unique catalytic, magnetic, or optical properties, making them valuable in materials science and as catalysts in organic synthesis. The specific coordination geometry and properties of the complex are dictated by the metal ion and the reaction conditions.

Metal IonResulting Complex ExamplePotential ApplicationSource
Nickel(II)trans-bis[4-(2-aminoethyl)morpholine]dinitronickel(II)Precursor for magnetic materials[8][10]
Copper(II)[Cu(AEM)₂]Cl₂Model for bioinorganic systems[3]

Part 3: Synthesis and Safe Handling

Protocol 3: Laboratory-Scale Synthesis of AEM via Reduction

Rationale: For research purposes, AEM can be synthesized from commercially available starting materials. A common route involves the reduction of 2-morpholinoacetonitrile. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting the nitrile group directly to a primary amine. This method is efficient but requires stringent safety precautions due to the highly reactive nature of LiAlH₄.[8]

  • Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere, add lithium aluminum hydride (LiAlH₄) (84 mmol) to 35 mL of anhydrous THF.

  • Initial Stirring: Stir the LiAlH₄ suspension at 0 °C (ice bath) for 20 minutes.

  • Substrate Addition: Dissolve 2-morpholinoacetonitrile (28 mmol) in 10 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-45 minutes, maintaining the temperature at 0 °C.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3 hours.

  • Quenching (CRITICAL SAFETY STEP): Cool the mixture back to 0 °C. Cautiously and very slowly, add 20 mL of water dropwise to quench the excess LiAlH₄. This is a highly exothermic reaction that will generate hydrogen gas. Ensure adequate ventilation and no nearby ignition sources.

  • Filtration: Filter the resulting aluminum salt precipitate and wash it with additional THF.

  • Isolation: Combine the filtrate and washes, and concentrate the solution under reduced pressure to yield 4-(2-Aminoethyl)morpholine, typically as a yellow oil.[8]

Safety and Handling Precautions

4-(2-Aminoethyl)morpholine is a corrosive and toxic compound that requires careful handling.

  • Hazard Classification: Causes severe skin burns and eye damage. Harmful if swallowed or in contact with skin.[6][10]

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield when handling. Work in a well-ventilated fume hood.[6]

  • Incompatibilities: Incompatible with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

4-(2-Aminoethyl)morpholine stands out as a synthetically valuable and versatile chemical building block.[1] Its bifunctional nature, combining a reactive primary amine with the beneficial properties of a morpholine ring, enables its use in a vast range of applications. From the systematic construction of pharmaceutical libraries and the functionalization of inorganic materials to the sophisticated design of targeted biomedical probes, AEM provides chemists and researchers with a reliable and powerful tool for molecular innovation. Understanding its reactivity, applications, and handling requirements is key to unlocking its full potential in the laboratory.

References

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. (2016). Pakistan Journal of Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Multifaceted Applications of 4-(2-Aminoethyl)morpholine in Organic Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-((2-Aminoethoxy)ethyl)morpholine. Retrieved from [Link]

  • Yıldız-Gül, A., et al. (2022). Synthesis and structure analysis of the novel 4-(2-aminoethyl)morpholine substituted cyclotriphosphazene. Journal of Ataturk University Faculty of Agriculture. Retrieved from [Link]

  • Structure activity relationship, vibrational spectral investigation and molecular docking analysis of anti-neuronal drug 4-(2-Aminoethyl) Morpholine. (2017). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Morpholinoethylamine. Retrieved from [Link]

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Experimental Protocol for the Synthesis and Characterization of Schiff Bases Derived from Morpholine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

This guide provides a detailed protocol for the synthesis of Schiff bases from morpholine derivatives, compounds of significant interest in medicinal chemistry and drug development. The inherent biological activities of the morpholine nucleus, combined with the versatile chemistry of the Schiff base (imine) linkage, make these compounds attractive targets for novel therapeutic agents.[1][2][3] This document outlines the underlying chemical principles, a step-by-step synthesis and purification protocol, and comprehensive methods for structural characterization.

Introduction: The Significance of Morpholine-Derived Schiff Bases

The morpholine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates. Its presence can enhance pharmacokinetic properties such as solubility and metabolic stability.[3] Schiff bases, characterized by a carbon-nitrogen double bond (–C=N–), are formed by the condensation of a primary amine with an aldehyde or ketone.[4][5] The resulting imine group is not merely a linker but often an essential part of the pharmacophore, contributing to the molecule's biological activity.[6] The fusion of these two moieties has yielded compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[7][8][9][10]

This protocol will focus on a representative synthesis: the reaction between 4-(2-aminoethyl)morpholine and a substituted salicylaldehyde . This reaction is a classic example of nucleophilic addition followed by dehydration and is widely adaptable.[2]

Reaction Mechanism and Scientific Rationale

The formation of a Schiff base is a reversible reaction that typically proceeds under mild conditions, often with acid or base catalysis.[6] The generally accepted mechanism involves two key stages:

  • Nucleophilic Addition: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This step is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[1] This leads to the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.

  • Dehydration: The hemiaminal is unstable and undergoes acid-catalyzed dehydration. The hydroxyl group is protonated, forming a good leaving group (water), which is eliminated to form a resonance-stabilized carbocation. Deprotonation of the nitrogen atom then yields the final imine product (Schiff base).[4]

The overall reaction is driven to completion by the removal of water, often achieved by azeotropic distillation (e.g., using a Dean-Stark apparatus) or by running the reaction in a solvent where the product is insoluble and precipitates out.[7]

Schiff_Base_Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration Reactants Amine (R-NH₂) + Aldehyde (R'-CHO) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Protonated_Hemiaminal Protonated Hemiaminal Hemiaminal->Protonated_Hemiaminal Protonation of -OH Imine Schiff Base (Imine) + H₂O Protonated_Hemiaminal->Imine Elimination of Water

Caption: General mechanism for Schiff base formation.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of 2-((2-(morpholinoethyl)imino)methyl)phenol , a representative Schiff base derived from 4-(2-aminoethyl)morpholine and salicylaldehyde.

3.1. Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )Quantity (per synthesis)Supplier
4-(2-Aminoethyl)morpholineC₆H₁₄N₂O130.191.30 g (10 mmol)Sigma-Aldrich
Salicylaldehyde (2-Hydroxybenzaldehyde)C₇H₆O₂122.121.22 g (10 mmol)Sigma-Aldrich
Absolute EthanolC₂H₅OH46.0750 mLFisher Scientific
Glacial Acetic Acid (Catalyst)CH₃COOH60.052-3 dropsVWR Chemicals
Diethyl Ether (for washing)(C₂H₅)₂O74.1220 mLVWR Chemicals
Round-bottom flask (100 mL)--1-
Reflux Condenser--1-
Magnetic Stirrer and Stir Bar--1-
Büchner Funnel and Filter Paper--1 set-

3.2. Synthesis Workflow

Caption: Workflow for synthesis and characterization.

3.3. Step-by-Step Procedure

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve salicylaldehyde (1.22 g, 10 mmol) in 20 mL of absolute ethanol. Stir until a clear solution is formed.

  • Amine Addition: To the stirring solution, add 4-(2-aminoethyl)morpholine (1.30 g, 10 mmol) dropwise over 5 minutes. An immediate color change to yellow is typically observed.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration step, significantly increasing the reaction rate.[1]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. Let the reaction proceed under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Product Precipitation: After the reflux period, remove the heat source and allow the mixture to cool to room temperature. A yellow solid product should precipitate from the solution. To maximize the yield, place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol (5-10 mL) followed by diethyl ether (10-15 mL) to remove any unreacted starting materials and impurities.

  • Drying and Yield Calculation: Dry the product in a vacuum oven or desiccator. Once dry, weigh the final product and calculate the percentage yield.

3.4. Purification by Recrystallization

For high-purity material required for biological testing, recrystallization is recommended.

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If any insoluble impurities are present, filter the hot solution.

  • Allow the solution to cool slowly to room temperature, which promotes the formation of well-defined crystals.

  • Further cool in an ice bath to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization and Validation

To confirm the identity and purity of the synthesized Schiff base, a combination of spectroscopic techniques is essential. This validation is a critical component of a trustworthy protocol.[4][7]

TechniqueKey FeatureExpected Result for 2-((2-(morpholinoethyl)imino)methyl)phenol
FTIR (cm⁻¹)Appearance of C=N stretchStrong band at ~1630-1650 cm⁻¹
Disappearance of C=O (aldehyde) and N-H (amine)Absence of bands at ~1700 cm⁻¹ and ~3300-3400 cm⁻¹
¹H NMR (ppm)Appearance of imine proton (-N=CH-)Singlet at ~8.3-8.6 ppm
Aromatic and morpholine protonsMultiplets at ~6.8-7.5 ppm (aromatic) and ~2.5-3.8 ppm (morpholine)
¹³C NMR (ppm)Appearance of imine carbon (-N=C H-)Signal at ~160-165 ppm
Mass Spec (ESI+) Molecular Ion Peak [M+H]⁺Expected m/z = 235.14 (for C₁₃H₁₈N₂O₂)
  • FTIR Spectroscopy: The most definitive evidence for Schiff base formation is the appearance of a strong absorption band corresponding to the C=N (imine) stretching vibration, typically found in the 1620-1650 cm⁻¹ region.[11] Concurrently, the characteristic C=O stretching band of the starting aldehyde (around 1700 cm⁻¹) and the N-H stretching vibrations of the primary amine (around 3300-3400 cm⁻¹) should be absent in the final product spectrum.[12]

  • NMR Spectroscopy: ¹H NMR spectroscopy provides clear evidence of the imine proton (-N=CH-), which appears as a distinct singlet in the downfield region of the spectrum, usually between δ 8.0 and 9.0 ppm.[7] The integration of this peak should correspond to one proton. The signals for the morpholine and aromatic rings can also be assigned to confirm the full structure. In ¹³C NMR, the imine carbon atom gives a characteristic signal in the δ 160-170 ppm range.[12]

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound. A peak corresponding to the protonated molecule [M+H]⁺ should be observed at the expected mass-to-charge ratio (m/z).

Troubleshooting
  • Low Yield: Ensure the reaction goes to completion using TLC. If the reaction is sluggish, increase the reflux time or add a slightly larger catalytic amount of acetic acid. Ensure the final product is not overly soluble in the wash solvent; use minimal amounts of cold solvent for washing.

  • Oily Product: If the product separates as an oil instead of a solid, it may be impure. Try triturating the oil with a non-polar solvent like hexane to induce solidification. Subsequent recrystallization from a suitable solvent system is necessary.

  • Incomplete Reaction: If starting materials are observed in the characterization data, the reaction may not have gone to completion. Ensure equimolar amounts of reactants are used and that the reflux conditions are adequate.

References

  • A Short Review on Schiff Bases and Applications. TSI Journals. [Link]

  • Fusion of Morpholine and Schiff Base on Novel Benzimidazole Scaffold as Anti-microbial Agents: A Computational Approach and In-vitro Evaluation. BioMed Research International. [Link]

  • Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines. PubMed Central. [Link]

  • Review on Synthesis of Schiff base. Dhyey Academy. [Link]

  • Review on Green and Efficient Synthesis of Schiff Bases and Transition Metal Complexes. ResearchGate. [Link]

  • REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences. [Link]

  • A Comprehensive Review on Schiff Bases: Development Process, Green Synthetic Strategies, and Versatile Applications. ResearchGate. [Link]

  • Some new morpholine-based Schiff-base complexes; Synthesis, characterization, anticancer activities and theoretical studies. ResearchGate. [Link]

  • Schiff Base | Square Planar | Morpholine | Antimicrobial | Antioxidant | DNA Interactions. Indian Journal of Pharmaceutical Sciences. [Link]

  • Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Exploring novel NH-form resorcinol-based schiff base and its metal complexes: Synthesis, characterization, cytotoxic activity, molecular docking and ADME studies. PubMed Central. [Link]

  • Some new morpholine-based Schiff-base complexes; Synthesis, characterization, anticancer activities and theoretical studies. University of Miami. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Synthesis of novel mono- and bis-Schiff bases of morpholine derivatives and the investigation of their antimalarial and antiproliferative activities. ResearchGate. [Link]

  • Novel schiff base metal complexes from morpholine derivatives as potent antioxidant and DNA interacting agents. ResearchGate. [Link]

  • Synthesis, characterization and anticancer studies of some morpholine derived Schiff bases and their metal complexes. ResearchGate. [Link]

  • Synthesis, characterization and anticancer studies of some morpholine derived Schiff bases and their metal complexes. SciSpace. [Link]

  • Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Journal of Al-Nahrain University. [Link]

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Application Notes and Protocols: The Versatile Role of Morpholine Derivatives in Advanced Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Editorial Note: Initial literature and database searches for "4-((2-Aminoethoxy)ethyl)morpholine" did not yield established applications within the field of polymer chemistry[1]. However, the structurally related and commercially available compound, 4-(2-Aminoethyl)morpholine (AEM) , is a widely utilized and versatile building block in the synthesis of functional polymers. This guide, therefore, will focus on the applications of AEM and other relevant morpholine derivatives, providing a scientifically robust and practical resource for the intended audience. The principles and protocols described herein are foundational and can be adapted for other novel morpholine-based structures.

Introduction: The Morpholine Moiety as a Privileged Scaffold in Polymer Science

The morpholine ring is a unique heterocyclic scaffold that has garnered significant attention in medicinal chemistry and, increasingly, in materials science.[2][3] Its combination of a secondary or tertiary amine and an ether linkage within a stable six-membered ring imparts a unique set of physicochemical properties.[4] In polymer chemistry, the incorporation of morpholine moieties can introduce a range of desirable characteristics, including stimuli-responsiveness, biocompatibility, and catalytic activity.[5][6]

4-(2-Aminoethyl)morpholine (AEM) is an exemplary derivative that showcases this versatility. It possesses two key reactive sites: a primary amine capable of participating in step-growth polymerizations and a tertiary amine within the morpholine ring that can act as a catalyst and a pH-responsive center.[7][8] This dual functionality makes AEM a powerful tool for designing "smart" polymers with tailored properties for advanced applications, particularly in the biomedical field.

Figure 1: Chemical structure and key functional groups of 4-(2-Aminoethyl)morpholine (AEM).

The Multifaceted Roles of AEM in Polymer Synthesis

AEM's unique structure allows it to function in several distinct capacities during polymer synthesis, providing a high degree of control over the final polymer architecture and properties.

AEM as a Chain Extender in Polyurethanes and Polyamides

In step-growth polymerization, AEM serves as an excellent chain extender, a low-molecular-weight compound that links polymer chains together.[9][10]

  • Polyurethane Synthesis: The primary amine of AEM readily reacts with the isocyanate (-NCO) groups of a di- or polyisocyanate prepolymer. This reaction forms a urea linkage, which, in conjunction with the urethane linkages from the polyol reaction, creates a segmented polyurethane-urea copolymer. The incorporation of the morpholine ring into the polymer backbone or as a pendant group significantly influences the material's properties.[7]

  • Polyamide Synthesis: Similarly, AEM can react with dicarboxylic acids or their derivatives (e.g., acyl chlorides) to form polyamides. The resulting polymers feature pendant morpholine groups along the backbone, which can be leveraged for subsequent functionalization or to impart pH-responsiveness.[11]

AEM as a Reactive Catalyst

The tertiary amine of the morpholine ring is a well-known catalyst for the reaction between isocyanates and hydroxyl groups to form urethanes.[12][13] When AEM is used as a chain extender, it also provides "built-in" catalytic activity. This phenomenon, sometimes referred to as autocatalysis, can accelerate the curing process and may reduce or eliminate the need for additional, potentially leachable, amine catalysts. This is particularly advantageous in the synthesis of biomedical polymers where catalyst residues are a concern.

Monomer Synthesis for Chain-Growth Polymerization

Beyond step-growth polymerization, the primary amine of AEM can be functionalized to create novel monomers for chain-growth polymerization. For example, reacting AEM with acryloyl chloride or methacryloyl chloride yields N-(2-morpholinoethyl)acrylamide or -methacrylamide. These monomers can then be polymerized via techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to produce well-defined polymers with pendant morpholine groups.[14][15]

Properties of Morpholine-Containing Polymers

The incorporation of the morpholine moiety imparts a range of "smart" properties to polymers, making them responsive to their environment.

pH-Responsiveness

The tertiary amine in the morpholine ring has a pKa value typically in the range of 6.5-7.5. In aqueous solutions with a pH below its pKa, the nitrogen atom becomes protonated, acquiring a positive charge. This charge repulsion between polymer chains and the increased hydrophilicity leads to a conformational change, often causing the polymer to swell or dissolve.[16][17] This reversible transition is highly valuable for:

  • Drug Delivery: Polymeric nanoparticles or hydrogels can be designed to be stable at physiological pH (7.4) but swell or disassemble in the acidic microenvironment of tumors or within the endo-lysosomal compartments of cells, triggering the release of an encapsulated drug.[18]

  • Gene Delivery: The cationic nature of the protonated morpholine can facilitate the complexation and condensation of anionic DNA or RNA, while its buffering capacity can aid in endosomal escape.

pH_Response cluster_env Environmental pH cluster_polymer Polymer State cluster_application Application Outcome pH_7_4 Physiological pH (7.4) Collapsed Hydrophobic/Collapsed State (Morpholine is Neutral) pH_7_4->Collapsed > pKa pH_5_0 Acidic pH (e.g., Endosome) Swollen Hydrophilic/Swollen State (Morpholine is Protonated, +ve charge) pH_5_0->Swollen < pKa Cargo_Retained Drug Cargo Retained Collapsed->Cargo_Retained Cargo_Released Drug Cargo Released Swollen->Cargo_Released

Figure 2: Mechanism of pH-responsiveness in morpholine-containing polymers for drug delivery.

Thermo-Responsiveness

Polymers containing morpholine, such as poly(N-acryloyl morpholine) (PNAM), can exhibit thermo-responsive behavior in aqueous solutions, characterized by a Lower Critical Solution Temperature (LCST).[6] Below the LCST, the polymer is soluble, but above this temperature, it undergoes a phase transition and becomes insoluble. This property is driven by changes in the hydration state of the polymer chains. This behavior is critical for creating injectable hydrogels that are liquid at room temperature but form a gel scaffold at body temperature.[19][20]

Biocompatibility

Polymers derived from morpholine, particularly PNAM and certain polyurethanes, have shown excellent biocompatibility and low cytotoxicity, making them suitable candidates for a variety of biomedical applications, including drug delivery systems, tissue engineering scaffolds, and biocompatible coatings.[6][14][21]

Detailed Application Protocols

The following protocols are provided as representative examples. Researchers should adapt them based on their specific materials and equipment. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of a pH-Responsive Poly(urethane-urea) using AEM

Objective: To synthesize a segmented poly(urethane-urea) where AEM acts as a chain extender and provides pH-responsive character.

Materials:

  • Poly(ethylene glycol) (PEG), Mn = 2000 g/mol (dried under vacuum at 80°C for 4h)

  • Hexamethylene diisocyanate (HDI)

  • 4-(2-Aminoethyl)morpholine (AEM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Toluene

  • Dibutyltin dilaurate (DBTDL) (optional, as catalyst)

  • Methanol (for quenching)

  • Diethyl ether (for precipitation)

Experimental Workflow:

Polyurethane_Synthesis Step1 1. Prepolymer Synthesis - React PEG with excess HDI - Solvent: Toluene - Temp: 80°C, 4h, N2 atm Step2 2. Solvent Switch & Cooling - Remove Toluene (vacuum) - Add anhydrous DMF - Cool to 0°C Step1->Step2 Step3 3. Chain Extension - Add AEM solution in DMF dropwise - Temp: 0°C -> RT, 12h Step2->Step3 Step4 4. Quenching & Precipitation - Add Methanol to quench unreacted NCO - Precipitate polymer in cold diethyl ether Step3->Step4 Step5 5. Purification & Drying - Filter and wash polymer - Dry under vacuum at 40°C Step4->Step5 End End Product: pH-Responsive Poly(urethane-urea) Step5->End

Figure 3: Workflow for the synthesis of a pH-responsive poly(urethane-urea) using AEM.

Step-by-Step Procedure:

  • Prepolymer Synthesis:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add dried PEG (e.g., 10 g, 5 mmol).

    • Add anhydrous toluene (50 mL) and stir until the PEG is fully dissolved.

    • Add HDI (e.g., 1.68 g, 10 mmol) to the flask. This represents a 2:1 molar ratio of NCO:OH.

    • Causality Insight: An excess of diisocyanate is used to ensure the resulting prepolymer is terminated with reactive NCO groups on both ends.

    • Heat the reaction mixture to 80°C and stir for 4 hours under a nitrogen atmosphere to prevent side reactions with moisture.

  • Solvent Exchange and Cooling:

    • After 4 hours, remove the toluene under reduced pressure using a rotary evaporator.

    • Dissolve the viscous prepolymer in anhydrous DMF (50 mL).

    • Cool the flask to 0°C in an ice bath. This is crucial to control the highly exothermic reaction between the isocyanate and the primary amine of AEM.

  • Chain Extension with AEM:

    • In a separate flask, prepare a solution of AEM (e.g., 0.65 g, 5 mmol) in anhydrous DMF (10 mL). The amount of AEM is calculated to be equimolar to the initial amount of PEG, targeting a 1:1 stoichiometry of remaining NCO groups to NH2 groups.

    • Add the AEM solution dropwise to the stirred prepolymer solution over 30 minutes.

    • Trustworthiness Check: A slow, dropwise addition is essential to control the reaction rate, dissipate heat, and prevent localized high concentrations of AEM which could lead to side reactions or a broad molecular weight distribution.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-18 hours.

  • Polymer Isolation and Purification:

    • Quench the reaction by adding a small amount of methanol (2-3 mL) to react with any remaining isocyanate groups.

    • Slowly pour the polymer solution into a large beaker of cold, vigorously stirred diethyl ether (approx. 500 mL). The polymer will precipitate as a white solid.

    • Filter the precipitate, wash it several times with fresh diethyl ether to remove unreacted monomers and DMF, and dry it in a vacuum oven at 40°C until a constant weight is achieved.

Data Summary

The following table summarizes key properties and applications of polymers incorporating morpholine derivatives.

PropertyDescriptionRelevance to Application
Monomer 4-(2-Aminoethyl)morpholine (AEM)Bifunctional: primary amine for polymerization, tertiary amine for catalysis and pH-response.[7][8]
Polymer Type Polyurethanes, Polyamides, Poly(meth)acrylamidesVersatile chemistry allows for incorporation into various polymer backbones.[7][11][14]
pH-Responsiveness Reversible swelling/dissolution in acidic conditions (pKa ~6.5-7.5).Enables targeted drug release in acidic tumor microenvironments or cellular compartments.[16][17][18]
Thermo-Responsiveness Can exhibit LCST behavior, leading to thermal gelation.Useful for creating injectable scaffolds for tissue engineering and drug delivery.[19][20]
Biocompatibility Generally low cytotoxicity and non-immunogenic.Essential for in-vivo applications such as drug carriers and medical implants.[6][21]
Catalytic Activity Tertiary amine can catalyze urethane formation.Reduces the need for external catalysts, leading to purer materials for biomedical use.[12][13]

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  • pH-responsive polymers with (a) different structure units and (b) in.... ResearchGate. [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-((2-Aminoethoxy)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the analysis of 4-((2-Aminoethoxy)ethyl)morpholine, a polar compound with significant applications in the pharmaceutical and biomedical fields.[1][2][3][4] Due to its lack of a significant UV chromophore, conventional HPLC with UV detection is not suitable.[5][6] This guide outlines two robust HPLC methods employing universal detectors: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Chromatography (IPC), both coupled with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD). The methodologies provided are designed for quantification, impurity profiling, and stability testing in research, development, and quality control environments.

Introduction: The Analytical Challenge

4-((2-Aminoethoxy)ethyl)morpholine is a morpholine derivative utilized as a building block in the synthesis of biologically active molecules and as a lysosome-targeting agent in biomedical research.[1][4] Its high polarity and the absence of a UV-absorbing moiety present a significant challenge for analytical chemists.[7] Standard reversed-phase HPLC methods often result in poor retention of such polar compounds.[8] Therefore, specialized chromatographic techniques and universal detection methods are required for accurate and sensitive analysis. This document provides comprehensive protocols for two effective approaches: HILIC, which promotes retention of polar analytes, and IPC, which enhances retention on traditional reversed-phase columns. The choice of a universal detector like CAD or ELSD is critical, as they do not require the analyte to have a chromophore.[5][9][10][11]

Methodologies and Rationale

Two primary HPLC-based methods are presented, each with a distinct mechanism of separation tailored to the physicochemical properties of 4-((2-Aminoethoxy)ethyl)morpholine.

Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle: HILIC is an ideal technique for the retention and separation of highly polar compounds.[8][12][13] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, and a small amount of an aqueous buffer.[8][14] A water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[12][13]

Causality of Experimental Choices:

  • Stationary Phase: A zwitterionic HILIC column is recommended as a starting point due to its enhanced retention and selectivity for a wide range of polar compounds, including amines.[15] The zwitterionic functional groups can interact with both acidic and basic moieties, providing a mixed-mode separation mechanism.

  • Mobile Phase: A high percentage of acetonitrile is used to facilitate the partitioning mechanism. A volatile buffer like ammonium formate is chosen to ensure compatibility with mass spectrometry (MS) and to provide good peak shape. The pH is maintained in the acidic range to ensure the primary amine group of the analyte is protonated, which can enhance its interaction with the stationary phase.

Method 2: Ion-Pair Chromatography (IPC)

Principle: IPC is a technique used to separate ionic and highly polar compounds on a reversed-phase column.[16] An ion-pairing reagent, which is a large ionic molecule with a hydrophobic tail, is added to the mobile phase. This reagent forms an ion pair with the charged analyte, rendering the complex neutral and more hydrophobic, thus allowing it to be retained by the non-polar stationary phase.[16]

Causality of Experimental Choices:

  • Stationary Phase: A standard C18 column is suitable for this application.

  • Ion-Pairing Reagent: An alkyl sulfonate, such as 1-hexanesulfonic acid sodium salt, is a common choice for the analysis of basic compounds like amines.[17] It provides a negative charge to pair with the protonated amine of the analyte.

  • Mobile Phase: A buffer is necessary to control the pH and ensure consistent ionization of both the analyte and the ion-pairing reagent. A phosphate buffer is a robust choice for UV-based detection, but for universal detectors like CAD or ELSD, a more volatile buffer system would be preferable if baseline stability can be maintained. The concentration of the ion-pairing reagent and the organic modifier are critical parameters that need to be optimized to achieve the desired retention and resolution.

Experimental Protocols

Materials and Reagents
  • 4-((2-Aminoethoxy)ethyl)morpholine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 1-Hexanesulfonic acid sodium salt (Ion-pair chromatography grade)

  • Phosphoric acid (ACS grade)

Instrumentation and Columns
  • HPLC or UHPLC system with a binary or quaternary pump, autosampler, and column oven.

  • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • HILIC Column: Zwitterionic HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • IPC Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-((2-Aminoethoxy)ethyl)morpholine reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase of the chosen method to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing 4-((2-Aminoethoxy)ethyl)morpholine in a suitable solvent, ensuring the final concentration is within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 1: HILIC-CAD/ELSD Method

Objective: Quantification and impurity profiling of 4-((2-Aminoethoxy)ethyl)morpholine.

ParameterCondition
Column Zwitterionic HILIC, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium formate in Water, pH 3.0 with Formic Acid
Mobile Phase B Acetonitrile
Gradient 0-1 min: 95% B; 1-10 min: 95% to 70% B; 10-12 min: 70% to 95% B; 12-15 min: 95% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
CAD Settings Evaporation Temperature: 50 °C, Power Function: 1.0[18]
ELSD Settings Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 SLM

Protocol 2: IPC-CAD/ELSD Method

Objective: Alternative method for quantification and as a stability-indicating assay.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 5 mM 1-Hexanesulfonic acid sodium salt in 20 mM Phosphate Buffer, pH 2.5
Mobile Phase B Acetonitrile
Isocratic Elution 70% A / 30% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 20 µL
CAD Settings Evaporation Temperature: 50 °C, Power Function: 1.0[18]
ELSD Settings Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 SLM

Method Validation and System Suitability

To ensure the trustworthiness of the analytical data, the chosen method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[19] This is particularly important for stability-indicating methods.[19][20][21]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[18][19]

  • Accuracy and Precision: The closeness of agreement between the true value and the value found, and the degree of scatter between a series of measurements, respectively.[19]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.[19]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[19]

System Suitability: Before each analytical run, a system suitability test should be performed by injecting a standard solution multiple times. Key parameters to monitor include retention time, peak area, tailing factor, and theoretical plates.

Data Presentation and Visualization

Summary of Chromatographic Conditions
ParameterHILIC MethodIPC Method
Column Type Zwitterionic HILICC18
Mobile Phase Acetonitrile/Ammonium Formate BufferAcetonitrile/Phosphate Buffer with Ion-Pair Reagent
Elution Mode GradientIsocratic
Detector CAD or ELSDCAD or ELSD
Analytical Workflow Diagram

HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis stock Stock Solution (1 mg/mL) working Working Standards stock->working hplc_system HPLC System working->hplc_system Injection sample_prep Sample Preparation (Dissolution & Filtration) sample_prep->hplc_system Injection column Chromatographic Column (HILIC or C18) hplc_system->column detector Universal Detector (CAD or ELSD) column->detector cds Chromatography Data System detector->cds Signal quant Quantification cds->quant report Reporting quant->report

Caption: Workflow for the HPLC analysis of 4-((2-Aminoethoxy)ethyl)morpholine.

Impurity Profiling and Stability-Indicating Studies

The developed HPLC methods can be applied to impurity profiling and as stability-indicating assays.[22][23][24][25] For these applications, forced degradation studies should be conducted on 4-((2-Aminoethoxy)ethyl)morpholine to generate potential degradation products.[21] The sample should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The HPLC method should then be capable of separating the intact analyte from all degradation products.[19][20]

Forced Degradation Workflow

Forced Degradation Workflow cluster_stress Stress Conditions analyte 4-((2-Aminoethoxy)ethyl)morpholine Solution acid Acid Hydrolysis analyte->acid base Base Hydrolysis analyte->base oxidation Oxidation (e.g., H2O2) analyte->oxidation heat Thermal Stress analyte->heat light Photolytic Stress analyte->light hplc_analysis HPLC Analysis (Peak Purity Assessment) acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis heat->hplc_analysis light->hplc_analysis

Caption: Workflow for forced degradation studies.

Conclusion

The analytical methods detailed in this application note provide robust and reliable approaches for the HPLC analysis of 4-((2-Aminoethoxy)ethyl)morpholine. The use of HILIC or IPC coupled with a universal detector like CAD or ELSD overcomes the challenges associated with the high polarity and lack of a chromophore in the analyte. These protocols serve as a comprehensive guide for researchers, scientists, and drug development professionals for routine analysis, impurity profiling, and stability testing of this important compound.

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Application Notes & Protocols: The Versatility of 4-((2-Aminoethoxy)ethyl)morpholine in Advanced Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Beyond a Simple Linker

In the intricate world of molecular imaging and diagnostics, fluorescent probes are the beacons that illuminate complex biological processes.[1][2] The rational design of these probes requires a modular architecture, typically comprising a fluorophore (the light engine), a recognition element (the targeting system), and a linker that connects them. While often overlooked, the linker is not merely a passive spacer; it is a critical determinant of a probe's solubility, biocompatibility, targeting specificity, and even its sensing mechanism.

This guide focuses on 4-((2-Aminoethoxy)ethyl)morpholine , a uniquely versatile building block in the fluorescent probe toolbox. Its structure, featuring a primary amine, a flexible hydrophilic chain, and a terminal morpholine ring, offers a trifecta of functionalities that developers can exploit for sophisticated probe design. The primary amine provides a robust handle for conjugation to a vast array of fluorophores, while the morpholine moiety is a well-established targeting group for acidic organelles and a key player in pH-sensing mechanisms.[3][4][5]

This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, providing field-proven insights into leveraging 4-((2-Aminoethoxy)ethyl)morpholine for creating next-generation fluorescent probes for organelle imaging and analyte detection.

Section 1: Core Principles & Mechanistic Insights

The utility of 4-((2-Aminoethoxy)ethyl)morpholine stems from the distinct roles of its constituent parts. Understanding these roles is fundamental to its effective application.

The Morpholine Moiety: An Organelle Targeting and pH-Sensing Powerhouse

The terminal morpholine group is the molecule's most functionally significant feature for probe design. Its tertiary amine has a pKₐ value that is often near physiological or slightly acidic pH.[3] This property is the basis for two critical functions:

  • Lysosomal Targeting: Most fluorescent probes designed with a morpholine group selectively accumulate in lysosomes.[4][5] This is because the lysosomal environment is acidic (pH 4.5-5.0). Within this environment, the morpholine nitrogen becomes protonated, imparting a positive charge to the probe. This charge trapping mechanism, driven by the pH gradient between the cytosol and the lysosome, leads to the probe's concentration within this organelle.[3][6]

  • pH-Sensing via Photoinduced Electron Transfer (PET): The morpholine nitrogen's lone pair of electrons can act as an electron donor to an attached fluorophore in its excited state. This process, known as Photoinduced Electron Transfer (PET), provides a non-radiative pathway for the fluorophore to return to its ground state, effectively "quenching" its fluorescence.[7] In an acidic environment, protonation of the nitrogen atom makes the lone pair unavailable for PET. This blocks the quenching pathway, causing the probe to become highly fluorescent.[3][8] This "turn-on" response makes the morpholine moiety an excellent switch for sensing pH changes.[9]

PET_Mechanism cluster_neutral Neutral/Basic pH (e.g., pH 7.4) cluster_acidic Acidic pH (e.g., pH < 6) F_neutral Fluorophore (Excited State) M_neutral Morpholine (Lone Pair Available) F_neutral->M_neutral PET (e- transfer) Quenched Fluorescence OFF (Quenched) M_neutral->Quenched F_acidic Fluorophore (Excited State) Fluorescent Fluorescence ON F_acidic->Fluorescent Photon Emission M_acidic Protonated Morpholine (Lone Pair Blocked)

Caption: The pH-dependent Photoinduced Electron Transfer (PET) mechanism.

The Aminoethoxyethyl Linker: More Than a Spacer

The -(CH₂)₂-O-(CH₂)₂-NH₂ chain serves two primary purposes:

  • Reactive Handle: The terminal primary amine is a nucleophile, readily reacting with a wide range of amine-reactive fluorophores, such as those containing N-hydroxysuccinimide (NHS) esters, isothiocyanates, or sulfonyl chlorides, to form stable amide or thiourea bonds.[10] This provides a straightforward and efficient conjugation strategy.

  • Hydrophilicity and Flexibility: The ether and ethyl groups impart water solubility and conformational flexibility to the final probe. This is crucial for preventing aggregation in aqueous biological media and ensuring the recognition moiety can adopt the optimal orientation to interact with its target.

Probe_Structure probe Fluorophore (e.g., Naphthalimide, BODIPY) Linker Core (Stable Covalent Bond) 4-((2-Aminoethoxy)ethyl)morpholine Moiety fluorophore_node Signaling Unit (Emits Light) probe:f0->fluorophore_node is the linker_node Spacer (Solubility, Flexibility) probe:f1->linker_node provides the morpholine_node Targeting/Sensing Unit (Lysosome, pH) probe:f2->morpholine_node acts as the Synthesis_Workflow start Start step1 Dissolve 4-Bromo-1,8-naphthalic anhydride in Ethanol start->step1 step2 Add 4-((2-Aminoethoxy)ethyl)morpholine (1.1 eq) step1->step2 step3 Reflux for 6-8 hours step2->step3 step4 Monitor reaction by TLC step3->step4 step4->step3 Incomplete step5 Cool to room temperature & Collect precipitate step4->step5 Complete step6 Purify by column chromatography (DCM/MeOH gradient) step5->step6 step7 Characterize by NMR & Mass Spec step6->step7 end Pure LysoProbe-NP step7->end

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Application Notes and Protocols for Lysosome-Targeting in Living Cells Using Morpholine-Based Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Lysosome as a Cellular Hub and Therapeutic Target

Lysosomes are dynamic, membrane-bound organelles essential for cellular homeostasis.[1] With a highly acidic lumen (pH 4.5-5.5), they function as the cell's primary recycling and degradation center, breaking down macromolecules, cellular debris, and pathogens through the action of various acid hydrolases.[2][3] Beyond their catabolic role, lysosomes are now recognized as critical signaling hubs involved in nutrient sensing, gene expression regulation, and cell death pathways.[2] Consequently, lysosomal dysfunction is implicated in a range of pathologies, including lysosomal storage diseases, neurodegenerative disorders, and cancer, making these organelles a significant target for diagnostics and therapeutics.[2]

The development of molecules that can specifically accumulate within lysosomes is paramount for studying their function and for designing targeted therapies. This guide focuses on the principles and practical application of utilizing molecules containing a morpholine moiety, such as 4-((2-Aminoethoxy)ethyl)morpholine and its analogs, for effective lysosome-targeting in living cells.

The Principle of Lysosomotropism: A pH-Dependent Trapping Mechanism

The selective accumulation of certain compounds in lysosomes, a phenomenon known as lysosomotropism, is primarily driven by the significant pH gradient between the acidic lysosomal lumen and the neutral cytoplasm (pH ~7.2).[3] Lipophilic or amphiphilic weak bases are central to this targeting strategy.[1] These compounds can passively diffuse across cellular membranes, including the lysosomal membrane, in their neutral, uncharged state.

Once inside the acidic environment of the lysosome, the basic moiety of the compound, such as the nitrogen atom in a morpholine ring, becomes protonated.[3] This protonation confers a positive charge to the molecule, increasing its hydrophilicity and preventing it from diffusing back across the lysosomal membrane into the cytoplasm.[3] This process, often referred to as "ion trapping," leads to a high concentration of the compound specifically within the lysosomes.[1]

The morpholine group, with a pKa typically in the range of 5-6, is an ideal functional group for this purpose as it becomes efficiently protonated at the acidic pH of the lysosome.[4] This property has made morpholine and its derivatives, like 4-(2-Aminoethyl)morpholine, widely used building blocks for designing lysosome-targeting fluorescent probes, photosensitizers, and drug delivery systems.[4][5][6]

Lysosome_Targeting_Mechanism cluster_lysosome Lysosome (pH 4.5-5.5) Probe_neutral Morpholine Probe (Neutral) Probe_protonated Morpholine Probe (Protonated & Trapped) Probe_neutral->Probe_protonated Passive Diffusion H+ H+ Probe_protonated->Probe_neutral Membrane Impermeable

Figure 1: Mechanism of lysosomal accumulation of a morpholine-containing probe.

4-((2-Aminoethoxy)ethyl)morpholine and its Analogs: Building Blocks for Lysosomal Probes

While 4-((2-Aminoethoxy)ethyl)morpholine itself is not commonly employed as a direct imaging agent, its structural analog, 4-(2-Aminoethyl)morpholine, is a well-established lysosome-targeting moiety.[7] These molecules serve as foundational scaffolds that can be chemically conjugated to a variety of functional molecules, such as fluorescent dyes, without compromising the lysosome-targeting capability of the morpholine group.[4][5]

The primary amino group on these molecules provides a reactive handle for covalent attachment to fluorophores (e.g., naphthalimides, porphyrins, BODIPY dyes) or therapeutic agents.[4][5] This modular approach allows for the rational design of probes with specific functionalities tailored to the experimental needs.

PropertyValue for 4-(2-Aminoethyl)morpholineSignificance for Lysosome Targeting
Molecular Formula C6H14N2OProvides the basic structural framework.
Molecular Weight 130.19 g/mol Small size facilitates cell permeability.
pKa pK1: 4.06, pK2: 9.15The lower pKa is in a suitable range for protonation within the lysosomal pH.[8]
Form Liquid or solidDictates handling and preparation of stock solutions.[9]
Solubility Soluble in waterFacilitates preparation of aqueous stock solutions for cell culture applications.[7]

Table 1: Physicochemical Properties of 4-(2-Aminoethyl)morpholine.[7][8][9]

Experimental Protocols: Live-Cell Imaging with Morpholine-Based Lysosomal Probes

The following protocols provide a generalized framework for labeling and imaging lysosomes in living cells using fluorescent probes that incorporate a morpholine-targeting group. It is crucial to optimize parameters such as probe concentration and incubation time for each specific cell type and probe used.

I. Cell Culture and Plating
  • Cell Line Selection: Choose a cell line appropriate for your research question (e.g., HeLa, A549, or primary cell cultures).

  • Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Plating for Microscopy: For imaging, plate the cells onto glass-bottom dishes, chamber slides, or coverslips. Aim for a confluency of 50-70% at the time of staining to ensure individual cells can be clearly resolved.

II. Probe Preparation and Cell Staining
  • Stock Solution Preparation: Prepare a stock solution of the morpholine-based fluorescent probe (e.g., 1-10 mM) in high-quality, anhydrous dimethyl sulfoxide (DMSO). Aliquot and store at -20°C, protected from light and moisture.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final working concentration (typically in the range of 1-10 µM) in pre-warmed, serum-free cell culture medium or a suitable buffer like Hanks' Balanced Salt Solution (HBSS).

    • Causality: Using serum-free medium for staining prevents potential interactions between the probe and serum proteins, which could affect its uptake and localization.

  • Cell Staining: a. Remove the culture medium from the plated cells. b. Wash the cells once with pre-warmed phosphate-buffered saline (PBS). c. Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.

    • Optimization Insight: The optimal incubation time can vary. It is advisable to perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the point of maximal lysosomal accumulation with minimal off-target staining.

  • Washing: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed PBS or HBSS to remove excess, unbound probe. c. Add fresh, pre-warmed complete culture medium or a live-cell imaging solution to the cells for observation.

Staining_Workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging Plate_Cells Plate Cells on Glass-Bottom Dish Prepare_Probe Prepare Probe Working Solution Wash_PBS Wash with PBS Prepare_Probe->Wash_PBS Incubate_Probe Incubate with Probe (30-60 min, 37°C) Wash_PBS->Incubate_Probe Wash_Excess Wash to Remove Excess Probe Incubate_Probe->Wash_Excess Add_Media Add Imaging Medium Wash_Excess->Add_Media Image_Cells Live-Cell Microscopy Add_Media->Image_Cells

Figure 2: General workflow for staining living cells with a lysosomotropic probe.

III. Live-Cell Imaging and Analysis
  • Microscopy Setup: Use a fluorescence microscope (confocal or widefield) equipped with a live-cell incubation chamber to maintain temperature (37°C), humidity, and CO2 levels.

  • Filter Sets: Select appropriate excitation and emission filters for the specific fluorophore conjugated to the morpholine targeting moiety.

  • Image Acquisition:

    • Minimize phototoxicity by using the lowest possible laser power and exposure times that provide a good signal-to-noise ratio.

    • Acquire images of the stained lysosomes. Typically, they will appear as distinct, punctate structures within the cytoplasm.

  • Co-localization (Validation): To confirm that the probe is specifically localizing to lysosomes, co-stain the cells with a commercially available and validated lysosomal marker, such as LysoTracker™ Red DND-99.[10]

    • Procedure: After staining with your morpholine-based probe, incubate the cells with the commercial LysoTracker probe according to the manufacturer's instructions.

    • Analysis: Acquire images in both fluorescence channels and merge them. The degree of overlap between the two signals (co-localization) can be quantified using image analysis software (e.g., ImageJ with the JaCoP plugin) to calculate Pearson's or Mander's correlation coefficients. A high correlation coefficient indicates specific lysosomal targeting.[5]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Weak or No Signal - Insufficient probe concentration or incubation time.- Probe degradation.- Increase probe concentration or incubation time.- Use fresh probe stock solution.
High Background/Diffuse Staining - Probe concentration is too high.- Inadequate washing.- Cell membrane damage.- Decrease probe concentration.- Increase the number and duration of wash steps.- Handle cells gently to maintain membrane integrity.
Phototoxicity/Cell Death - Excessive laser power or exposure time.- Probe-induced toxicity at high concentrations.- Reduce laser intensity and exposure time.- Use a more sensitive detector.- Perform a dose-response curve to determine the optimal non-toxic probe concentration.

Safety and Handling

4-((2-Aminoethoxy)ethyl)morpholine and its analogs are chemical compounds that require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Refer to the specific Material Safety Data Sheet (MSDS) for detailed safety information.[11]

References

  • 4-((2-Aminoethoxy)ethyl)morpholine | C8H18N2O2 | CID 88410. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis and characterizations of lysosome-targeting morpholine-porphyrin fluorescent probes. PubMed, National Center for Biotechnology Information. [Link]

  • A Multifunctional and Fast-Response Lysosome-Targetable Fluorescent Probe for Monitoring pH and Isoxaflutole. Molecules. [Link]

  • Synthesis and properties of lysosome-specific photoactivatable probes for live-cell imaging. RSC Advances. [Link]

  • Synthesis and characterizations of lysosome-targeting morpholine-porphyrin fluorescent probes | Request PDF. ResearchGate. [Link]

  • Recent Development of Lysosome-Targeted Organic Fluorescent Probes for Reactive Oxygen Species. MDPI. [Link]

  • Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell death. Biochemical Society Transactions. [Link]

  • Application and Suggestions of Morpholine Ring as a Lysosome Targeting Group. MDPI. [Link]

  • Application and Suggestions of Morpholine Ring as a Lysosome Targeting Group. ResearchGate. [Link]

  • Lysosomotropic Features and Autophagy Modulators among Medical Drugs: Evaluation of Their Role in Pathologies. MDPI. [Link]

  • Effects of lysosomotropic amines on human polymorphonuclear leucocyte function. PubMed, National Center for Biotechnology Information. [Link]

  • bmse000154 4-(2-Aminoethyl)morpholine at BMRB. Biological Magnetic Resonance Bank. [Link]

  • The effects of lysosomotropic agents on normal and INCL cells provide further evidence for the lysosomal nature of palmitoyl-protein thioesterase function. PubMed, National Center for Biotechnology Information. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-((2-Aminoethoxy)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-((2-aminoethoxy)ethyl)morpholine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this valuable morpholine derivative.[1][2] Within this resource, you will find detailed troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section directly addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable protocols to overcome them.

Question 1: My yield of 4-((2-Aminoethoxy)ethyl)morpholine is consistently low. What are the primary causes and how can I improve it?

Low yields in the synthesis of 4-((2-aminoethoxy)ethyl)morpholine often stem from suboptimal reaction conditions or the choice of synthetic route. The most common approach involves a variation of the Gabriel synthesis, which, while effective, has several critical parameters that must be tightly controlled.

Root Cause Analysis:
  • Incomplete N-Alkylation: The initial step, the reaction of potassium phthalimide with a suitable di-halo or halo-alcohol precursor, can be sluggish. This is often due to poor solubility of reactants, insufficient temperature, or the use of a less reactive leaving group.

  • Side Reactions During Alkylation: Over-alkylation or elimination reactions can compete with the desired SN2 substitution, especially with secondary halides or under strongly basic conditions.

  • Inefficient Hydrolysis/Hydrazinolysis: The final deprotection step to liberate the primary amine is critical. Incomplete hydrolysis of the N-alkylphthalimide intermediate is a frequent cause of low yields.[3][4] Acidic or basic hydrolysis can sometimes be harsh and lead to degradation of the product.[3][5] Hydrazinolysis, while often milder, can present challenges in the removal of the phthalhydrazide byproduct.[3]

  • Suboptimal Reaction Conditions in Alternative Routes: Other synthetic strategies, such as the reaction of diethylene glycol with ammonia, are highly dependent on catalyst choice, temperature, and pressure to favor the desired product over other amines like 2-(2-aminoethoxy)ethanol (2AEE).[6][7]

Solutions & Protocols:

Optimizing the Gabriel Synthesis Route:

This is a robust and widely used method for preparing primary amines and can be adapted for 4-((2-aminoethoxy)ethyl)morpholine.[3][5][8] The general pathway involves the N-alkylation of potassium phthalimide followed by the removal of the phthaloyl group.

Step 1: Synthesis of N-(2-(2-morpholinoethoxy)ethyl)phthalimide

This intermediate is typically prepared by reacting 4-(2-chloroethyl)morpholine with potassium phthalimide.

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend potassium phthalimide (1.1 equivalents) in a suitable polar aprotic solvent such as DMF or DMSO.[9]

    • Add 4-(2-chloroethyl)morpholine hydrochloride (1.0 equivalent) and a non-nucleophilic base like potassium carbonate (1.2 equivalents) to neutralize the hydrochloride salt.

    • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS. The reaction typically takes 4-8 hours.

    • After completion, cool the reaction mixture and pour it into cold water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry to obtain N-(2-(2-morpholinoethoxy)ethyl)phthalimide.[10]

Step 2: Hydrazinolysis to Yield 4-((2-Aminoethoxy)ethyl)morpholine

The Ing-Manske procedure, using hydrazine hydrate, is a common and effective method for cleaving the phthalimide.[3][9]

  • Protocol:

    • Suspend the N-(2-(2-morpholinoethoxy)ethyl)phthalimide (1.0 equivalent) in ethanol or methanol in a round-bottom flask.

    • Add hydrazine hydrate (1.5 - 2.0 equivalents) dropwise at room temperature.[9]

    • Heat the mixture to reflux for 2-4 hours. A thick precipitate of phthalhydrazide will form.[3]

    • Cool the reaction mixture and filter to remove the phthalhydrazide.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude amine by vacuum distillation to obtain pure 4-((2-aminoethoxy)ethyl)morpholine.

Question 2: I am observing significant impurity formation. What are the likely side products and how can they be minimized?

Impurity profiles can vary depending on the synthetic route. Understanding the potential side reactions is key to mitigating their formation.

Common Impurities and Their Origins:
ImpurityPotential OriginMitigation Strategy
Phthalic Acid Incomplete reaction or hydrolysis of phthalic anhydride starting material during workup.Ensure complete reaction of phthalic anhydride in the formation of potassium phthalimide. Use anhydrous conditions.
Unreacted Starting Materials Inefficient reaction conditions (temperature, time, stoichiometry).Carefully control reaction parameters and monitor for completion using TLC or LC-MS.
Phthalamic Acid Derivatives Ring-opening of the phthalimide by hydroxide during basic hydrolysis workups.Use milder deprotection methods like hydrazinolysis. If using basic hydrolysis, control the temperature and reaction time carefully.
N-Ethylmorpholine A potential byproduct in the synthesis of morpholine itself from diethylene glycol, which could be a contaminant in the starting material.[6]Use high-purity starting materials.
Visualizing the Main and Side Reactions:

Synthesis_Pathway cluster_main Desired Gabriel Synthesis Pathway cluster_side Potential Side Reactions KP Potassium Phthalimide Intermediate N-(2-(2-morpholinoethoxy)ethyl)phthalimide KP->Intermediate N-Alkylation (SN2) CEM 4-(2-chloroethyl)morpholine CEM->Intermediate Product 4-((2-Aminoethoxy)ethyl)morpholine Intermediate->Product Hydrazinolysis Byproduct1 Phthalhydrazide Intermediate->Byproduct1 Hydrazine Hydrazine Hydrate Hydrazine->Product Hydrazine->Byproduct1 Intermediate_hydrolysis N-(2-(2-morpholinoethoxy)ethyl)phthalimide Side_Product1 Phthalamic Acid Derivative Intermediate_hydrolysis->Side_Product1 Ring Opening Base Strong Base (e.g., NaOH) Base->Side_Product1

Caption: Desired vs. Side Reactions in Synthesis.

Question 3: The final purification of 4-((2-Aminoethoxy)ethyl)morpholine by distillation is proving difficult. Are there alternative purification strategies?

While vacuum distillation is the standard method for purifying liquid amines, challenges can arise due to the compound's boiling point and potential for thermal decomposition.

Troubleshooting Distillation:
  • High Vacuum is Crucial: Ensure your vacuum system can achieve a pressure below 1 mmHg to lower the boiling point sufficiently.

  • Efficient Condenser: Use a well-cooled condenser to prevent loss of the product.

  • Fractional Distillation: A short Vigreux column can help separate the product from closely boiling impurities.

Alternative Purification Methods:
  • Acid-Base Extraction:

    • Dissolve the crude product in a non-polar organic solvent like dichloromethane or diethyl ether.

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The amine will move to the aqueous layer as the hydrochloride salt.

    • Wash the aqueous layer with the organic solvent to remove non-basic impurities.

    • Make the aqueous layer basic with a strong base (e.g., NaOH) to regenerate the free amine.

    • Extract the free amine back into a fresh portion of the organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.

  • Crystallization of a Salt:

    • The hydrochloride or another salt of the amine can often be crystallized from a suitable solvent system (e.g., ethanol/ether).

    • This can be a highly effective method for achieving high purity.

    • The free base can then be regenerated by treatment with a base and extraction as described above.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical boiling point of 4-((2-Aminoethoxy)ethyl)morpholine? The boiling point is approximately 205 °C at atmospheric pressure.[11][12] However, for purification, it is best to perform distillation under a high vacuum to reduce the temperature and prevent decomposition.

Q2: What are the key safety precautions when working with the reagents in this synthesis?

  • Phthalic Anhydride and Phthalimide: These can be irritating to the respiratory system and skin. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Hydrazine Hydrate: Hydrazine is toxic and a suspected carcinogen. Handle with extreme care in a fume hood, using appropriate gloves and eye protection.

  • Strong Acids and Bases: These are corrosive and should be handled with care, wearing appropriate PPE.

Q3: Can I use a different base for the N-alkylation step? While potassium carbonate is commonly used, other non-nucleophilic bases like sodium carbonate or triethylamine can also be employed. The choice may depend on the specific solvent and reaction temperature.

Q4: My hydrazinolysis reaction results in a very thick, difficult-to-filter precipitate. How can I improve this? Diluting the reaction mixture with more of the alcohol solvent before filtration can help to make the slurry more manageable. Gentle warming may also decrease the viscosity, but be cautious of solvent loss.

Q5: Are there more modern, "greener" synthetic routes available? Research into more environmentally friendly synthetic methods is ongoing. Some newer approaches focus on catalytic routes that avoid the use of stoichiometric reagents like phthalimide. For instance, reductive amination of corresponding aldehydes or ketones can be an alternative, though it may present its own set of challenges.[13] Another approach involves the use of ethylene sulfate for the monoalkylation of amino alcohols, which can be a high-yielding and redox-neutral process.[14][15]

III. Experimental Workflow Overview

workflow Start Start: Potassium Phthalimide + 4-(2-chloroethyl)morpholine Alkylation Step 1: N-Alkylation Solvent: DMF/DMSO Temp: 80-100°C Start->Alkylation Precipitation Workup 1: Precipitate in Water Alkylation->Precipitation Filtration1 Filter & Dry Intermediate Precipitation->Filtration1 Intermediate Intermediate: N-(2-(2-morpholinoethoxy)ethyl)phthalimide Filtration1->Intermediate Hydrazinolysis Step 2: Hydrazinolysis Reagent: Hydrazine Hydrate Solvent: Ethanol/Methanol Intermediate->Hydrazinolysis Filtration2 Workup 2: Filter Phthalhydrazide Hydrazinolysis->Filtration2 Concentration Concentrate Filtrate Filtration2->Concentration Purification Step 3: Purification Vacuum Distillation or Acid-Base Extraction Concentration->Purification Product Final Product: 4-((2-Aminoethoxy)ethyl)morpholine Purification->Product

Caption: General workflow for the synthesis.

IV. References

  • Chemistry LibreTexts. Gabriel Synthesis. (2023-01-22). [Link]

  • Chemistry Steps. The Gabriel Synthesis. [Link]

  • Der Pharma Chemica. Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. (2014). [Link]

  • Google Patents. Process for the synthesis of N-alkylphthalimide. (EP0184595A1).

  • NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • Pakistan Journal of Chemistry. Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. (2019-05-01). [Link]

  • PubChem. 4-((2-Aminoethoxy)ethyl)morpholine. [Link]

  • PubMed. Hydrolysis of new phthalimide-derived esters catalyzed by immobilized lipase. [Link]

  • ResearchGate. (PDF) Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. (2025-08-10). [Link]

  • ResearchGate. Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. (2025-08-09). [Link]

  • Wikipedia. Gabriel synthesis. [Link]

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Technical Support Center: Purification of 4-((2-Aminoethoxy)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-((2-Aminoethoxy)ethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a versatile building block in pharmaceutical and materials science, achieving high purity of 4-((2-Aminoethoxy)ethyl)morpholine is critical for reproducible results and the integrity of downstream applications.[1][2] This document offers practical, field-proven insights to navigate the common challenges encountered during the purification of this unique diamine ether.

Diagram: General Purification Workflow

Below is a general decision-making workflow for the purification of 4-((2-Aminoethoxy)ethyl)morpholine.

Purification_Workflow Figure 1: Purification Decision Tree start Crude 4-((2-Aminoethoxy)ethyl)morpholine purity_check Assess Purity (GC, NMR, etc.) start->purity_check high_purity High Purity (>98%)? purity_check->high_purity final_product Pure Product high_purity->final_product Yes aqueous_workup Aqueous Workup / Extraction high_purity->aqueous_workup No distillation Vacuum Distillation distillation->final_product chromatography Column Chromatography chromatography->final_product crystallization Salt Formation & Crystallization crystallization->final_product aqueous_workup->distillation Non-polar impurities aqueous_workup->chromatography Complex mixture aqueous_workup->crystallization Polar impurities

Caption: A decision tree for selecting the appropriate purification method for 4-((2-Aminoethoxy)ethyl)morpholine.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-((2-Aminoethoxy)ethyl)morpholine in a question-and-answer format.

Q1: My distilled 4-((2-Aminoethoxy)ethyl)morpholine is yellowing over time. What is the cause and how can I prevent it?

A1: Yellowing of amines upon storage is a common issue, often caused by air oxidation and reaction with atmospheric carbon dioxide to form carbonate salts.[3] The morpholine moiety, while generally stable, can be susceptible to degradation, and residual impurities can catalyze this process.

  • Probable Causes:

    • Air Oxidation: The amino groups are susceptible to oxidation, which can lead to the formation of colored byproducts.

    • Carbon Dioxide Absorption: Amines readily absorb CO2 from the air to form carbamates or carbonate salts.

    • Residual Impurities: Trace amounts of starting materials or byproducts from the synthesis can promote degradation.

  • Solutions:

    • Inert Atmosphere: Handle and store the purified amine under an inert atmosphere, such as nitrogen or argon, to minimize contact with air and CO2.

    • Storage Conditions: Store in a cool, dark place in a tightly sealed container to reduce thermal and light-induced degradation. Amber glass bottles are recommended.

    • Final Purification Step: If the amine is needed for a highly sensitive reaction, consider a final purification step, such as a short-path distillation, immediately before use.[4]

Q2: I am observing foaming during the vacuum distillation of my crude product. What should I do?

A2: Foaming is a frequent problem in amine purification, especially when dealing with crude mixtures containing surfactants or other surface-active impurities.[5][6][7]

  • Probable Causes:

    • Contaminants: The presence of dissolved gases, surfactants, or high molecular weight impurities can stabilize foam.

    • High Distillation Rate: Too rapid heating can lead to bumping and foaming.

    • System Leaks: Small leaks in the vacuum system can introduce air, causing turbulence and foaming.

  • Solutions:

    • Anti-Foaming Agents: While generally avoided in final product purification, a very small amount of a high-boiling, inert anti-foaming agent can be used in preliminary purification steps.

    • Gradual Heating: Heat the distillation flask slowly and evenly to ensure smooth boiling.

    • Packing the Column: A short Vigreux column can help to break up foam before it reaches the condenser.

    • Check for Leaks: Ensure all joints and connections in your distillation apparatus are well-sealed.

Q3: My column chromatography purification is giving poor separation of the desired product from a closely-eluting impurity. How can I improve the resolution?

A3: Co-elution of impurities is a common challenge in chromatography. Optimizing your chromatographic conditions is key to achieving good separation.

  • Probable Causes:

    • Inappropriate Stationary Phase: The polarity of the stationary phase may not be optimal for separating the components.

    • Incorrect Mobile Phase: The solvent system may not have the right polarity to effectively differentiate between your product and the impurity.

    • Column Overloading: Applying too much crude material to the column will lead to broad peaks and poor separation.

  • Solutions:

    • Stationary Phase Selection: For a basic compound like 4-((2-Aminoethoxy)ethyl)morpholine, consider using a basic alumina stationary phase or treating silica gel with a small amount of a volatile amine (e.g., triethylamine) in your eluent to reduce tailing.

    • Mobile Phase Optimization:

      • Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent for separation.

      • A common mobile phase for amines is a mixture of dichloromethane and methanol, with a small percentage of ammonium hydroxide.

    • Gradient Elution: Employing a gradient of increasing polarity in your mobile phase can help to resolve closely-eluting compounds.

    • Sample Load: Reduce the amount of crude material loaded onto the column. A general rule is to load no more than 1-5% of the stationary phase weight.

Q4: I am attempting to purify my compound by crystallization via salt formation, but it is "oiling out" instead of forming crystals. What is causing this?

A4: "Oiling out" occurs when the solubility of the compound in the solvent is too high at the crystallization temperature, or when the rate of supersaturation is too rapid.[8]

  • Probable Causes:

    • Solvent Choice: The chosen solvent may be too good a solvent for the salt of your amine.

    • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for crystal nucleation and growth.

    • Impurities: The presence of impurities can inhibit crystallization.

  • Solutions:

    • Solvent System:

      • Use a solvent system consisting of a "solvent" in which the salt is soluble and an "anti-solvent" in which it is insoluble. Dissolve the salt in a minimal amount of the hot solvent and slowly add the anti-solvent until turbidity is observed, then allow it to cool slowly.[8]

      • Common solvents for the crystallization of amine salts include alcohols (ethanol, isopropanol) and water, while common anti-solvents include ethers (diethyl ether, MTBE) and hydrocarbons (hexanes).

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer to maximize crystal yield.

    • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites and induce crystallization.

    • Seed Crystals: If you have a small amount of pure crystalline material, adding a seed crystal to the supersaturated solution can initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in crude 4-((2-Aminoethoxy)ethyl)morpholine?

A1: The impurities will largely depend on the synthetic route. However, common impurities in amines can include:

  • Unreacted Starting Materials: Such as morpholine, diethanolamine, or other precursors.[3][9][10]

  • Over-alkylation Byproducts: If the synthesis involves alkylation steps, tertiary amines or quaternary ammonium salts may be formed.[3]

  • Residual Solvents: Solvents used in the synthesis and workup.

  • Degradation Products: As mentioned in the troubleshooting section, amines can degrade upon exposure to air.[3]

Q2: What is the recommended method for purifying 4-((2-Aminoethoxy)ethyl)morpholine on a laboratory scale?

A2: For laboratory-scale purification (1-50 g), vacuum distillation is often the most effective method for removing non-volatile impurities and achieving high purity. Given its relatively high boiling point (around 205 °C at atmospheric pressure), distillation under reduced pressure is necessary to prevent thermal decomposition.[1]

Q3: What are the key safety precautions I should take when handling and purifying 4-((2-Aminoethoxy)ethyl)morpholine?

A3: 4-((2-Aminoethoxy)ethyl)morpholine is a corrosive and hazardous substance.[11][12][13][14][15] Always consult the Safety Data Sheet (SDS) before handling.[11] Key safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][15]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[11][14]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12]

  • Disposal: Dispose of waste in accordance with local regulations.[11][14]

Q4: Can I use acid-base extraction to purify 4-((2-Aminoethoxy)ethyl)morpholine?

A4: Yes, acid-base extraction can be a useful preliminary purification step to separate the basic amine from neutral or acidic impurities.[3] The general procedure involves:

  • Dissolving the crude material in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extracting the organic layer with an aqueous acid solution (e.g., 1M HCl) to protonate the amine and draw it into the aqueous phase.

  • Washing the aqueous layer with an organic solvent to remove any remaining neutral impurities.

  • Basifying the aqueous layer with a base (e.g., NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtering, and removing the solvent under reduced pressure.

This procedure will be followed by a final purification step like vacuum distillation.

Experimental Protocols

Protocol 1: Vacuum Distillation

This protocol is suitable for purifying 4-((2-Aminoethoxy)ethyl)morpholine from non-volatile impurities.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware is dry.

  • Sample Preparation: Place the crude 4-((2-Aminoethoxy)ethyl)morpholine into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Evacuation: Connect the apparatus to the vacuum pump and slowly evacuate the system to the desired pressure.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at a constant temperature. The boiling point will depend on the vacuum applied.

  • Completion: Once the desired product has been collected, turn off the heat and allow the system to cool to room temperature before slowly releasing the vacuum.

PropertyValue
Boiling Point (lit.)205 °C[1]
Density (lit.)0.992 g/mL at 25 °C[1]

References

  • Amine Troubleshooting - Sulfur Recovery Engineering Inc. (n.d.). Retrieved January 21, 2026, from [Link]

  • Amine Treating - Troubleshooting Guide | PDF | Oil Refinery | Catalysis - Scribd. (n.d.). Retrieved January 21, 2026, from [Link]

  • 4-(2-Aminoethyl)morpholine - LookChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • 4-((2-Aminoethoxy)ethyl)morpholine | C8H18N2O2 | CID 88410 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • 4 - SAFETY DATA SHEET. (n.d.).
  • Troubleshooting Amine Unit Simulations. (2008, June 2). Retrieved January 21, 2026, from [Link]

  • Case studies of troubleshooting amine treating foaming—Part 1 | Gas Processing & LNG. (2019, June 1). Retrieved January 21, 2026, from [Link]

  • US3151112A - Process for the preparation of morpholines - Google Patents. (n.d.).
  • MORPHOLINE | - atamankimya.com. (n.d.). Retrieved January 21, 2026, from [Link]

  • CN104844522B - Morpholinidazole crystal and its preparation method and medical application - Google Patents. (n.d.).
  • Morpholine Preparation from Diethanolamine - YouTube. (2022, August 1). Retrieved January 21, 2026, from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (n.d.). Retrieved January 21, 2026, from [Link]

  • T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³) 20. (2003, May 14).
  • Morpholine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (2025, August 7). Retrieved January 21, 2026, from [Link]

  • Stability of amines - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2020, May 26). Retrieved January 21, 2026, from [Link]

  • How Do You Troubleshoot Common Distillation Column Issues? - Chemistry For Everyone. (2025, November 10). Retrieved January 21, 2026, from [Link]

  • How Can You Fix Problems In Distillation Columns? - Chemistry For Everyone - YouTube. (2025, November 10). Retrieved January 21, 2026, from [Link]

  • Chemical reaction hazards of distillation processes - IChemE. (n.d.). Retrieved January 21, 2026, from [Link]

  • Can you help me for synthesis of morpholine usinf dehydration diethanolamine? (2020, May 8). Retrieved January 21, 2026, from [Link]

  • CN112679448B - Preparation method of N- (2-aminoethyl) morpholine - Google Patents. (n.d.).
  • Distillation Improvement Opportunities Part 6: Safety Implications from New Technologies. (2023, October 26). Retrieved January 21, 2026, from [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. (2019, May 1).
  • 4-(2-Aminoethyl)morpholine, 98+% - Scharlab. (n.d.). Retrieved January 21, 2026, from [Link]

  • 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

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Technical Support Center: Troubleshooting Common Side Reactions in the Synthesis of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Morpholine Derivative Synthesis. Morpholine and its derivatives are privileged scaffolds in medicinal chemistry and materials science, prized for the favorable pharmacokinetic properties they often impart.[1][2][3] However, their synthesis is not without challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during their experiments. We will move beyond simple protocols to explain the causality behind these issues, providing you with the expert insights needed to optimize your synthetic routes.

Troubleshooting Guides: Question & Answer Format

This section directly addresses specific issues you may encounter in the lab. Each entry details the problem, its underlying chemical cause, and actionable solutions.

Issue 1: Low Yield and Dark, Viscous Product in Dehydration of Diethanolamine (DEA)

Question: I am attempting to synthesize the parent morpholine ring via the dehydration of diethanolamine with concentrated acid, but my yield is consistently low (<40%), and the final product is a dark, tarry substance. What is going wrong?

Answer: This is a very common issue in the classic acid-catalyzed dehydration of diethanolamine. The harsh conditions required for this reaction—typically very high temperatures (180-210°C) and strong acid—can easily lead to charring and polymerization if not precisely controlled.[4]

Causality and Mechanism: The desired reaction is an intramolecular cyclization. However, at these elevated temperatures, intermolecular condensation reactions can compete, leading to the formation of high-molecular-weight polyether and polyamine oligomers. These "heavies" are complex, dark-colored mixtures that are difficult to remove and significantly reduce the yield of the desired morpholine.[5] Furthermore, inadequate temperature control is a primary culprit; a drop of just 10-15°C can stall the reaction, while excessively high temperatures promote decomposition and charring.[4]

Troubleshooting and Solutions:

  • Strict Temperature Control: Use a high-temperature thermometer or thermocouple placed directly in the reaction mixture and a reliable heating mantle. Avoid localized overheating, which can occur with a flame. Maintain the temperature steadily within the optimal 200-210°C range for the duration of the heating period (often 15+ hours).[4][6]

  • Ensure Adequate Acid Concentration: The strong acid (typically H₂SO₄ or HCl) acts as both a catalyst and a dehydrating agent. Using an insufficient amount or a less concentrated acid will result in an incomplete reaction.[4] The reaction is highly exothermic upon acid addition, so ensure slow, controlled addition at the start.[4][6]

  • Efficient Water Removal: The reaction is a dehydration equilibrium. Inefficient removal of water will inhibit the forward reaction. For lab-scale synthesis, an air condenser is often used to allow water to escape as steam.[6]

  • Purification Strategy: The crude product is often a thick paste of morpholine hydrochloride.[4] Neutralization with a base like calcium oxide or sodium hydroxide is required before distillation.[4][6] Because morpholine is highly hygroscopic (readily absorbs moisture from the air), the crude distillate must be rigorously dried, typically over potassium hydroxide (KOH) pellets, before a final fractional distillation.[4][6]

Troubleshooting Workflow: Dehydration of Diethanolamine

G Problem Low Yield / Dark Product Cause1 Inadequate Temperature (Too Low or Too High) Problem->Cause1 Cause2 Insufficient Reaction Time (<15 hours) Problem->Cause2 Cause3 Improper Acid Concentration Problem->Cause3 Cause4 Inefficient Purification (Hygroscopic Nature) Problem->Cause4 Solution1 Use Calibrated Thermocouple. Maintain Stable Heating (200-210°C). Cause1->Solution1 Solution2 Ensure Reaction Runs for At Least 15 Hours. Cause2->Solution2 Solution3 Verify Acid Stoichiometry and Concentration. Cause3->Solution3 Solution4 Neutralize, Distill, Dry (KOH), and Fractionally Distill. Cause4->Solution4

Caption: Logical workflow for troubleshooting low yields in DEA dehydration.

Issue 2: Formation of Piperazine and Other Dimeric Byproducts

Question: During the synthesis of a C-substituted morpholine from a 1,2-amino alcohol, I'm observing a significant byproduct with a mass corresponding to a piperazine or a related dimer. How can this be happening and how do I prevent it?

Answer: The formation of six-membered nitrogen heterocycles like piperazines is a common side reaction, especially in syntheses that could involve intermolecular reactions between two precursor molecules.[1][2][3]

Causality and Mechanism: This issue often arises from the reaction conditions promoting an intermolecular reaction over the desired intramolecular cyclization. For example, when synthesizing morpholines from 1,2-amino alcohols and a two-carbon electrophile (like a dihaloethane or ethylene sulfate), the amine of one amino alcohol molecule can react with the activated alcohol of a second molecule, leading to a dimeric intermediate that then cyclizes to form a piperazine.

Troubleshooting and Solutions:

  • High Dilution Conditions: The most effective way to favor intramolecular cyclization is to use high dilution. By significantly increasing the solvent volume, you decrease the probability of two reactant molecules encountering each other, thus favoring the intramolecular pathway.

  • Slow Addition of Reagents: Add one of the key reagents (e.g., the amino alcohol) slowly over a long period to a heated solution of the other reagent. This keeps the instantaneous concentration of the added reagent low, again favoring the intramolecular reaction.

  • Choice of Base and Leaving Group: In annulation reactions, the choice of base is critical. A strong, non-nucleophilic base can deprotonate the alcohol, facilitating cyclization without competing in side reactions. The leaving group on the electrophile should be sufficiently reactive to allow cyclization at a reasonable temperature but not so reactive that it promotes rapid intermolecular side reactions.

  • Modern Synthetic Methods: Consider alternative, more selective modern methods. For instance, protocols using ethylene sulfate and a base like potassium tert-butoxide (tBuOK) have been developed for high-yield, selective monoalkylation and subsequent cyclization of 1,2-amino alcohols, minimizing dimer formation.[7][8]

Reaction Pathways: Intramolecular vs. Intermolecular

G cluster_0 Desired Intramolecular Cyclization cluster_1 Side Reaction: Intermolecular Dimerization A Amino Alcohol + Electrophile B Linear Intermediate A->B Alkylation C Desired Morpholine Product B->C Intramolecular Cyclization D 2x Amino Alcohol + 2x Electrophile E Dimeric Intermediate D->E Intermolecular Reaction F Piperazine Byproduct E->F Dimer Cyclization

Sources

Technical Support Center: Optimizing Reactions with 4-((2-Aminoethoxy)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-((2-Aminoethoxy)ethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the use of this versatile bifunctional molecule. Our goal is to empower you to optimize your reaction conditions, overcome common experimental hurdles, and ensure the integrity of your results.

Introduction to 4-((2-Aminoethoxy)ethyl)morpholine

4-((2-Aminoethoxy)ethyl)morpholine is a valuable building block in organic synthesis, prized for its unique structure incorporating a primary amine, a tertiary amine within a morpholine ring, and an ether linkage. This combination of functionalities makes it a key component in the synthesis of a wide range of molecules, from pharmaceutical intermediates to specialized polymers.[1] However, its bifunctional nature also presents specific challenges in achieving selective reactions. This guide will address these challenges head-on, providing you with the expertise to navigate them effectively.

A critical aspect of this molecule's reactivity lies in the differing basicity of its two nitrogen atoms. The primary amine is significantly more basic (pKa₂ ≈ 9.15) than the tertiary morpholine nitrogen (pKa₁ ≈ 4.06).[2] This difference is the cornerstone of achieving selective reactions, as the more nucleophilic primary amine will preferentially react under controlled conditions.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 4-((2-Aminoethoxy)ethyl)morpholine that I should be aware of?

A1: The molecule has three key features that dictate its reactivity:

  • Primary Amine (-NH₂): This is the most nucleophilic and basic site, making it the primary point of reaction in many cases.[2]

  • Tertiary Morpholine Nitrogen: While less basic than the primary amine, it can still participate in reactions, particularly under more forcing conditions or with certain electrophiles.

  • Ether Linkage (-O-): This group provides flexibility to the carbon chain and can influence the solubility of the molecule and its derivatives.

Q2: How should I store and handle 4-((2-Aminoethoxy)ethyl)morpholine?

A2: It is hygroscopic and air-sensitive.[2] Store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[2] Always handle it in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: In which solvents is 4-((2-Aminoethoxy)ethyl)morpholine soluble?

A3: It is soluble in a range of common organic solvents, including chloroform and methanol.[2] Its solubility should be tested on a small scale for your specific reaction solvent.

Troubleshooting Guide

Scenario 1: Non-selective N-Alkylation

Problem: "I am trying to perform a mono-alkylation on the primary amine of 4-((2-Aminoethoxy)ethyl)morpholine with an alkyl halide, but I am getting a mixture of the desired mono-alkylated product, the bis-alkylated product, and unreacted starting material."

Root Cause Analysis:

This is a common issue when working with primary amines. The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation. The choice of base and reaction conditions can also lead to a lack of selectivity.

Solutions:

  • Stoichiometry Control: Use a large excess of 4-((2-Aminoethoxy)ethyl)morpholine (3-5 equivalents) relative to the alkylating agent. This statistically favors the reaction of the electrophile with the more abundant primary amine starting material over the mono-alkylated product. The unreacted amine can be removed during workup.

  • Controlled Addition: Add the alkylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C) to minimize localized high concentrations of the electrophile, which can promote over-alkylation.

  • Choice of Base: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often a good choice. It will scavenge the acid produced during the reaction without competing as a nucleophile. A weaker base like potassium carbonate (K₂CO₃) can also be effective.

  • Solvent Selection: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally suitable for Sₙ2 reactions.

Workflow for Optimizing Mono-N-Alkylation:

G start Low Mono-alkylation Selectivity q1 Is a large excess of the amine being used? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the alkylating agent added slowly at low temp? a1_yes->q2 sol1 Increase amine to 3-5 equivalents a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the base appropriate? a2_yes->q3 sol2 Implement slow, cooled addition a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node Improved Selectivity a3_yes->end_node sol3 Switch to a non-nucleophilic, hindered base (e.g., DIPEA) a3_no->sol3 sol3->end_node

Caption: Troubleshooting workflow for N-alkylation selectivity.

Scenario 2: Low Yield in Reductive Amination

Problem: "My reductive amination reaction between 4-((2-Aminoethoxy)ethyl)morpholine and a ketone is showing low conversion to the desired secondary amine."

Root Cause Analysis:

Low yields in reductive amination can stem from several factors: inefficient imine formation, an unsuitable reducing agent, or suboptimal pH. The steric hindrance of the ketone and the nucleophilicity of the amine play crucial roles.

Solutions:

  • Promote Imine Formation:

    • pH Control: The formation of the iminium ion is pH-dependent. An acidic catalyst (e.g., acetic acid) is often required to protonate the carbonyl group, making it more electrophilic. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic. A typical pH range is 4-6.

    • Dehydrating Agent: The reaction produces water, which can hydrolyze the imine back to the starting materials. The addition of a dehydrating agent like molecular sieves (3Å or 4Å) can drive the equilibrium towards imine formation.

  • Choice of Reducing Agent:

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice as it is mild, selective for imines over ketones, and does not require strict pH control.[3]

    • Sodium cyanoborohydride (NaBH₃CN): Another effective reagent, but it is toxic and requires careful pH control to avoid the release of hydrogen cyanide gas.[4]

  • Reaction Temperature: If the reaction is sluggish at room temperature, gentle heating (40-50 °C) may improve the rate of imine formation.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentProsCons
Sodium TriacetoxyborohydrideMild, selective, tolerant of various functional groups, no pH control needed.More expensive than other borohydrides.
Sodium CyanoborohydrideEffective and relatively inexpensive.Highly toxic, requires acidic conditions.
Sodium BorohydrideInexpensive, less toxic than NaBH₃CN.Can reduce the starting aldehyde/ketone, less selective for the imine.
Scenario 3: Difficulty in Product Purification

Problem: "After my reaction, I am struggling to purify the product containing the 4-((2-Aminoethoxy)ethyl)morpholine moiety. It streaks on silica gel and I have difficulty removing polar byproducts."

Root Cause Analysis:

The basic nature of the amine functionalities in your product can lead to strong interactions with the acidic silanol groups on standard silica gel, causing streaking and poor separation. The high polarity of your compound can also make it difficult to elute from the column.

Solutions:

  • Modified Column Chromatography:

    • Base-Treated Silica: Pre-treat the silica gel with a small amount of a tertiary amine like triethylamine (typically 1-2% in the eluent) to neutralize the acidic sites.

    • Amine-Functionalized Silica: For particularly challenging separations, using commercially available amine-functionalized silica gel can provide excellent results.

  • Alternative Purification Techniques:

    • Acid-Base Extraction: If your product is basic, you can perform an acid-base workup. Extract your product into an acidic aqueous solution (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove non-basic impurities, and then basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and extract your product back into an organic solvent.

    • Crystallization: If your product is a solid, crystallization or recrystallization can be a highly effective purification method.

Experimental Protocols

Protocol 1: Selective Mono-Sulfonylation of the Primary Amine

This protocol is adapted from a literature procedure for the synthesis of sulfamoyl derivatives.[5]

  • Dissolve 4-((2-Aminoethoxy)ethyl)morpholine (1.2 equivalents) in a suitable solvent (e.g., dichloromethane or water) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Add a base (e.g., 10% aqueous Na₂CO₃ or triethylamine, 1.5 equivalents) to the solution.[5]

  • Slowly add a solution of the desired sulfonyl chloride (1 equivalent) in the same solvent to the reaction mixture over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, perform an appropriate workup. If using an aqueous base, separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient elution (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

Reaction Scheme for Mono-Sulfonylation:

G reagents 4-((2-Aminoethoxy)ethyl)morpholine + R-SO₂Cl conditions Base (e.g., Na₂CO₃) Solvent (e.g., H₂O/DCM) 0 °C to RT product R-SO₂-NH-(CH₂)₂-O-(CH₂)₂-Morpholine conditions->product Selective Sulfonylation

Caption: Selective sulfonylation of the primary amine.

Protocol 2: General Procedure for Reductive Amination
  • To a solution of the aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add 4-((2-Aminoethoxy)ethyl)morpholine (1.1 equivalents).

  • If necessary, add acetic acid (1.1 equivalents) to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or another suitable method.

Concluding Remarks

4-((2-Aminoethoxy)ethyl)morpholine is a powerful synthetic tool, and understanding its reactivity is key to successful experimentation. By carefully controlling stoichiometry, reaction conditions, and purification methods, the challenges associated with its bifunctional nature can be effectively managed. This guide provides a foundation of expertise and practical solutions to common problems. We encourage you to use this resource to streamline your research and development efforts.

References

  • PubChem. 4-((2-Aminoethoxy)ethyl)morpholine. Available at: [Link]

  • World Journal of Pharmaceutical Research. Synthesis and Biological Evaluation of Some Novel Morpholine Derivatives. Available at: [Link]

  • Rehman, A., et al. Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry. 2016.
  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]

  • Ataman Kimya. MORPHOLINE. Available at: [Link]

  • ResearchGate. Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Available at: [Link]

  • Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Available at: [Link]

Sources

Technical Support Center: Scaling Up Morpholine-Based Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Morpholine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning morpholine-based reactions from the laboratory bench to pilot or production scale. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to empower you to overcome common scale-up challenges. This center is structured as a dynamic troubleshooting resource, addressing the critical issues you are likely to encounter.

Section 1: Troubleshooting Guide — From Bench to Bulk

Scaling up is more than just multiplying reagent quantities. It's a multidisciplinary challenge where principles of chemical engineering—heat transfer, mass transfer, and fluid dynamics—intersect with organic chemistry. A reaction that proceeds smoothly in a 1 L flask can become problematic in a 100 L reactor if these principles are ignored.

The Exotherm Problem: Why is My Large-Scale Reaction Overheating?

Question: I'm scaling up a morpholine synthesis via the dehydration of diethanolamine (DEA) with sulfuric acid. In the lab, I could control the temperature easily with an ice bath. At pilot scale, I experienced a dangerous temperature spike (runaway exotherm) despite using the jacket cooling system. What went wrong?

Answer: This is a classic and critical scale-up challenge rooted in fundamental geometry and heat transfer principles. The heat generated by your reaction is proportional to its volume (which increases by the cube of the reactor's radius, r³), but the heat you can remove is proportional to the reactor's surface area (which only increases by the square of the radius, r²). This unfavorable scaling of the surface-area-to-volume ratio is a primary cause of thermal runaway incidents.[1]

The initial addition of concentrated acid to diethanolamine is highly exothermic.[2] In a small flask, the large surface area relative to the small volume allows for rapid heat dissipation to the surroundings (like an ice bath). In a large reactor, this efficiency is drastically reduced, causing heat to accumulate faster than it can be removed, leading to an accelerated reaction rate and a dangerous feedback loop.

Troubleshooting Protocol & Solutions:

  • Perform Calorimetry Studies: Before scaling up, use a reaction calorimeter to measure the heat of reaction (enthalpy) and determine the maximum rate of heat release. This data is essential for engineering the required cooling capacity at scale.

  • Implement a Semi-Batch Approach: Instead of adding all the acid at once (a batch process), switch to a semi-batch process where the acid is added at a controlled rate. The addition rate should be governed by the reactor's ability to remove the heat generated, ensuring the temperature remains within a safe operating window.

  • Re-evaluate Your Solvent: If applicable to your specific morpholine derivative synthesis, a higher-boiling-point solvent can act as a heat sink, absorbing more energy with a smaller temperature increase.

  • Consider Flow Chemistry: For highly exothermic reactions, continuous flow reactors offer a superior surface-area-to-volume ratio, enabling near-instantaneous heat removal and providing precise temperature control. This can transform a dangerous batch process into a safe and efficient continuous one.[3]

The Mixing Dilemma: Why is My Yield and Purity Decreasing at Scale?

Question: My morpholine synthesis from diethylene glycol (DEG) and ammonia over a nickel catalyst works perfectly at the lab scale, giving >90% purity. On a larger scale, the conversion has dropped, and I'm seeing a significant increase in byproducts like 2-(2-aminoethoxy)ethanol (AEE) and other "heavies." Why is this happening?

Answer: This issue points directly to mass and heat transfer limitations caused by inadequate mixing. What appears as a homogenous solution in a rapidly stirring flask can have significant concentration and temperature gradients in a large, poorly agitated reactor.[3] These gradients are detrimental for several reasons:

  • Localized Reagent Starvation: In areas with poor mixing, the catalyst may not have sufficient access to the dissolved ammonia or DEG, slowing the desired reaction rate.

  • Hot Spots: Inefficient stirring can fail to dissipate heat from exothermic spots in the reactor, leading to localized high temperatures that promote side reactions and byproduct formation.[3]

  • Byproduct Formation: The intermediate, 2-(2-aminoethoxy)ethanol (AEE), requires effective contact with the catalyst and ammonia to cyclize into morpholine. Poor mixing can allow AEE to accumulate and participate in side reactions, forming high-molecular-weight condensation products ("heavies").[4]

Troubleshooting Protocol & Solutions:

  • Characterize Your Mixing Regime: The relationship between mixing time (t_m) and the reaction half-life (t_1/2) is critical. As a rule of thumb, for mixing to not be the rate-limiting step, t_1/2 should be at least 8 times longer than t_m.[1]

  • Select the Right Impeller: For solid-liquid suspensions (like a heterogeneous catalyst), an impeller that promotes axial flow (top-to-bottom) is often required to lift and suspend the catalyst particles effectively. A simple magnetic stir bar is insufficient at scale.

  • Optimize Agitator Speed and Baffles: Work with chemical engineers to model the optimal agitator speed (RPM) and baffle configuration for your reactor geometry and reaction mixture viscosity. Baffles are crucial for preventing vortex formation and creating the turbulence needed for effective mixing.

  • Consider a Trickle-Bed Reactor: The industrial standard for the DEG/ammonia process often uses a fixed-bed or trickle-bed reactor.[1] In this setup, the reactants are passed over a stationary bed of catalyst, which ensures excellent contact and can be designed to manage heat effectively. Operating in a mode where morpholine is predominantly in the vapor phase can also minimize the formation of heavy byproducts.[1]

The Purification Problem: How Do I Isolate Pure Morpholine Efficiently?

Question: Following the acid-catalyzed dehydration of diethanolamine, I've neutralized the reaction mixture with NaOH. Now I'm struggling to isolate the morpholine. My distillation yields are low, and the product is wet. What's the best approach?

Answer: This is a common challenge due to morpholine's high solubility in water and the potential for azeotrope formation with water and other components.[5] Simple distillation is often inefficient for separating morpholine from a large volume of water because it requires vaporizing all the water first, which is energy-intensive.

Troubleshooting Protocol & Solutions:

  • Salting Out: Before extraction or distillation, saturate the aqueous solution with a salt like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[6][7] This reduces the solubility of morpholine in the aqueous layer, often causing it to separate as a distinct organic layer.

  • Solvent Extraction: After salting out, extract the morpholine into a suitable organic solvent. Cyclohexane has been suggested as a viable option.[7] This transfers the morpholine from the high-volume aqueous phase to a lower-volume, water-immiscible organic phase.

  • Drying the Crude Product: Morpholine is hygroscopic.[2] After extraction and before final distillation, dry the crude product thoroughly. A common lab-scale method is to stir the morpholine over potassium hydroxide (KOH) pellets, which act as a powerful desiccant.[2]

  • Fractional Distillation: The final purification step should be a careful fractional distillation. Collect the fraction boiling between 126-129°C. For ultimate dryness, especially for moisture-sensitive downstream applications, refluxing over a small amount of sodium metal before the final distillation can be employed.[2][6]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which primary industrial method for synthesizing morpholine is better, the DEA or DEG route? A1: The reaction of diethylene glycol (DEG) with ammonia at high temperature and pressure over a hydrogenation catalyst is the most prevalent industrial method. It has largely replaced the older dehydration of diethanolamine (DEA) with strong acid (like sulfuric acid) due to its higher efficiency and avoidance of the large quantities of sodium sulfate byproduct generated after neutralization in the DEA route.[4]

Q2: What are the main byproducts I should watch for in the DEG/ammonia process? A2: The primary intermediate is 2-(2-aminoethoxy)ethanol (AEE); incomplete conversion will leave this in your product mixture. Another significant byproduct is N-ethylmorpholine. High-molecular-weight condensation products, often called "heavies," can also form, reducing overall yield.[4]

Q3: My catalyst seems to be deactivating quickly in the DEG/ammonia reaction. What could be the cause? A3: Catalyst deactivation can be caused by poisoning from impurities in your feedstock (DEG or ammonia) or by fouling from high-molecular-weight byproducts ("heavies") coating the catalyst surface. Ensure high purity of all starting materials. If fouling is suspected, catalyst regeneration or replacement may be necessary.[4]

Q4: What are the critical safety precautions for scaling up the DEA/sulfuric acid method? A4: The addition of concentrated sulfuric acid or oleum to diethanolamine is extremely exothermic and corrosive.[2][8] At scale, this requires robust temperature control and a controlled addition rate (semi-batch). The reaction is conducted at very high temperatures (180-235°C), necessitating equipment rated for these conditions.[8] Always use appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, splash goggles, a face shield, and a lab coat. The process must be conducted in a well-ventilated area, preferably a walk-in fume hood for larger scales.

Q5: Can I use hydrochloric acid instead of sulfuric acid for the DEA dehydration? A5: Yes, concentrated hydrochloric acid can also be used as the dehydrating agent and catalyst. The overall principle and hazards (strong exotherm, high temperatures) are similar.[2][6] The work-up would involve neutralizing the morpholine hydrochloride salt to liberate the free base before distillation.

Section 3: Data & Protocols

Table 1: Effect of Temperature on Byproduct Formation in the DEG/Ammonia Process

This table summarizes product distribution from a study on the reaction of diethylene glycol (DEG) and ammonia, illustrating how reaction temperature critically influences the conversion of the AEE intermediate and the formation of byproducts.

RunTemperature (°C)DEG Conversion (%)AEE in Product (%)Morpholine in Product (%)Heavies in Product (%)
120063.8736.1359.54.06
222097.632.3790.85.5
324079.420.663.37.5

Data adapted from U.S. Patent 4,647,663. Product distribution is given in gas chromatograph area percent.[1][4]

Analysis: These data clearly show an optimal temperature window. At 200°C, the conversion of DEG is low, leaving a large amount of the AEE intermediate. At 220°C, conversion is high, and selectivity for morpholine is excellent. Increasing the temperature further to 240°C appears to promote side reactions, leading to a decrease in morpholine and an increase in heavy byproducts, while also leaving more unreacted AEE. This underscores the importance of precise temperature control during scale-up.

Experimental Protocol 1: Lab-Scale Synthesis of Morpholine from Diethanolamine (DEA)

This protocol is adapted from a literature procedure for the dehydration of diethanolamine using hydrochloric acid.[2][6]

Materials:

  • Diethanolamine (62.5 g)

  • Concentrated Hydrochloric Acid (~50-60 mL)

  • Calcium Oxide (CaO, 50 g)

  • Potassium Hydroxide (KOH, pellets, 20 g)

  • Sodium metal (~1 g, optional, for ultra-dry product)

  • Equipment: Round bottom flask (500 mL), thermocouple, condenser, heating mantle, distillation apparatus.

Procedure:

  • Acidification (Caution: Highly Exothermic): To a 500 mL round bottom flask, add 62.5 g of diethanolamine. In a well-ventilated fume hood, while stirring, carefully and slowly add concentrated HCl. The reaction is highly exothermic and will generate acidic vapors. Continue addition until the mixture reaches a pH of ~1.

  • Dehydration/Cyclization: Heat the resulting diethanolamine hydrochloride solution. Water will begin to distill off. Continue heating until the internal temperature of the reaction mixture reaches 200-210°C. Maintain this temperature for 15 hours.

  • Isolation of Crude Salt: After 15 hours, allow the mixture to cool to approximately 160°C. Before it solidifies in the flask , pour the hot, viscous mixture into a crystallizing dish or other suitable container.

  • Neutralization: Once cooled and solidified, grind the morpholine hydrochloride paste. In a separate container, thoroughly mix the ground salt with 50 g of calcium oxide.

  • Crude Distillation: Transfer the mixture to a round bottom flask suitable for distillation from a solid. Using a strong flame or high-temperature mantle, perform a simple distillation to collect the crude, wet morpholine.

  • Drying: Transfer the crude distillate to a flask and add 20 g of potassium hydroxide pellets. Stir for 30-60 minutes. The KOH will absorb the water.

  • Final Purification: Carefully decant or filter the dried morpholine away from the KOH. For final purification, perform a fractional distillation. Collect the pure morpholine fraction boiling between 126-129°C . A typical yield for this lab-scale procedure is 35-50%.[4][6]

Experimental Protocol 2: Key Parameters for Pilot-Scale Synthesis from Diethylene Glycol (DEG) & Ammonia

This protocol outlines the general conditions for a continuous, pilot-scale process using a fixed-bed catalytic reactor, based on industrial patents.[1][9][10][11][12]

Materials & Equipment:

  • Diethylene Glycol (DEG)

  • Ammonia (anhydrous)

  • Hydrogen

  • Catalyst: Typically a hydrogenation/dehydrogenation catalyst such as Nickel, Copper, or Cobalt on an alumina support. A common industrial catalyst contains Copper and Nickel on alumina.[10]

  • Equipment: Continuous feed pumps, vaporizer, heated fixed-bed or trickle-bed reactor, back-pressure regulator, gas-liquid separator, distillation columns.

Procedure:

  • Catalyst Activation: The catalyst bed is typically reduced in situ. For a Cu-Ni/Alumina catalyst, this may involve passing a mixture of hydrogen and nitrogen over the catalyst bed while ramping the temperature (e.g., to 180°C), followed by pure hydrogen at a higher temperature (e.g., 300°C) until reduction is complete.[10]

  • Reaction Execution:

    • Feed: Liquid DEG and ammonia are pumped, vaporized, and mixed with hydrogen gas.

    • Reactor Conditions: The gaseous mixture is fed continuously through the heated reactor containing the catalyst bed.

    • Temperature: 150°C to 300°C. An optimal range is often found to be 200-250°C .[1]

    • Pressure: 30 to 400 atmospheres, though modern trickle-bed processes can operate at much lower pressures of 125 to 500 psig (approx. 8.6 to 34.5 bar) .[1]

    • Molar Ratios: A large excess of ammonia is typically used. The molar ratio of ammonia to DEG can range widely.

    • Space Velocity (LHSV): The liquid hourly space velocity for DEG is typically in the range of 0.05 to 2.5 hr⁻¹ .[1]

  • Work-up and Purification:

    • Separation: The reactor effluent is cooled and passed to a gas-liquid separator. Unreacted hydrogen and ammonia are typically recycled.

    • Distillation: The liquid product stream is sent to a series of distillation columns. The first column typically removes water. Subsequent columns separate the pure morpholine from unreacted DEG, the AEE intermediate (which can also be recycled), and heavy byproducts.

Section 4: Visualizing Scale-Up Challenges & Workflows

Diagram 1: The Impact of Scale on Heat Transfer

This diagram illustrates the critical concept of why heat management becomes exponentially more difficult as reactor size increases.

G cluster_0 Lab Scale (e.g., 1 L Flask) cluster_1 Pilot/Plant Scale (e.g., 1000 L Reactor) ls_volume Volume ∝ r³ (Heat Generation) ls_area Surface Area ∝ r² (Heat Removal) ls_ratio High Surface Area to Volume Ratio ls_area->ls_ratio Efficient Heat Dissipation ps_ratio Low Surface Area to Volume Ratio ls_ratio->ps_ratio ps_volume Volume ∝ R³ (Heat Generation) ps_area Surface Area ∝ R² (Heat Removal) ps_area->ps_ratio Inefficient Heat Dissipation conclusion Conclusion: Scaling up geometrically leads to a significant decrease in relative heat removal capacity, increasing the risk of thermal runaway for exothermic reactions. ps_ratio->conclusion

Caption: Relationship between reactor volume, surface area, and heat transfer efficiency at different scales.

Diagram 2: Troubleshooting Workflow for Low Yield at Scale

This decision tree provides a logical pathway for diagnosing the root cause of decreased yield and purity when scaling up a morpholine synthesis.

G cluster_heat Thermal Issues cluster_mixing Mass Transfer / Kinetic Issues start Problem: Low Yield / High Impurities at Scale check_temp Was there an unexpected temperature increase or spike? start->check_temp check_analysis What does impurity profile show? check_temp->check_analysis No exotherm Root Cause: Poor Heat Transfer (Low SA:Vol Ratio) check_temp->exotherm Yes high_aee High Level of Intermediate (AEE) check_analysis->high_aee high_heavies High Level of 'Heavies' / Polymers check_analysis->high_heavies solution_heat Solution: 1. Perform Reaction Calorimetry 2. Use Semi-Batch Addition 3. Improve Reactor Cooling exotherm->solution_heat cause_mixing Root Cause: Poor Mixing (Gradients / Hot Spots) high_aee->cause_mixing high_heavies->cause_mixing solution_mixing Solution: 1. Increase Agitation / Use Baffles 2. Change Impeller Type 3. Switch to Fixed/Trickle-Bed Reactor cause_mixing->solution_mixing

Sources

Technical Support Center: Enhancing the Reactivity of the Aminoethyl Side Chain in Morpholine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance and troubleshooting for experiments involving the enhancement of the aminoethyl side chain's reactivity in morpholine compounds. Morpholine and its derivatives are pivotal scaffolds in medicinal chemistry, and modulating the reactivity of the aminoethyl side chain is often a critical step in the synthesis of novel therapeutic agents.[1] This guide offers practical, experience-driven advice to navigate common challenges and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Here we address common questions and issues that arise during the modification of the aminoethyl side chain of morpholine compounds.

Q1: My N-alkylation reaction with 4-(2-aminoethyl)morpholine is sluggish and gives low yields. What are the likely causes and how can I improve it?

A1: Low reactivity in N-alkylation of the primary amine on the aminoethyl side chain is a frequent challenge. Several factors could be at play:

  • Steric Hindrance: The morpholine ring, although conformationally flexible, can present steric hindrance at the adjacent primary amine.[2] If your alkylating agent is bulky, this can significantly slow down the reaction.

  • Basicity of the Amine: 4-(2-aminoethyl)morpholine has two basic nitrogen atoms: the tertiary amine of the morpholine ring and the primary amine of the side chain. The tertiary amine can be protonated or interact with reagents, potentially interfering with the desired reaction at the primary amine.

  • Reaction Conditions: Inadequate temperature, inappropriate solvent, or a suboptimal base can all lead to poor yields.

Troubleshooting Steps:

  • Choice of Base: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often a good choice to deprotonate the primary amine without competing in the alkylation. Stronger bases like sodium hydride (NaH) can also be effective, particularly with less reactive alkyl halides.[3]

  • Solvent Selection: Aprotic polar solvents like DMF or DMSO can help to dissolve the reagents and facilitate the SN2 reaction.

  • Temperature: Gently heating the reaction (e.g., 50-80 °C) can often overcome the activation energy barrier without promoting side reactions.

  • Catalysis: For less reactive alkylating agents, consider using a catalyst. For instance, in N-alkylation with alcohols, a CuO-NiO/γ-Al2O3 catalyst has been shown to be effective.[4][5]

Q2: I am observing significant di-alkylation of the primary amine. How can I selectively achieve mono-alkylation?

A2: Di-alkylation is a common side reaction, especially when the newly formed secondary amine is more nucleophilic than the starting primary amine.

Strategies for Selective Mono-alkylation:

  • Stoichiometry Control: Use a slight excess of the 4-(2-aminoethyl)morpholine relative to the alkylating agent. This statistically favors mono-alkylation.

  • Protecting Groups: A more robust strategy is to use a protecting group on the primary amine. A Boc (tert-butyloxycarbonyl) group is a common choice. You can introduce the Boc group, perform the alkylation on the morpholine nitrogen (if desired), and then deprotect the primary amine for subsequent reactions.

  • "Green" Synthesis Approach: A newer method utilizing ethylene sulfate for the annulation of 1,2-amino alcohols to form morpholines has shown excellent selectivity for mono-alkylation.[6][7] This approach could be adapted for specific synthetic routes.

Q3: My acylation reaction with an acid chloride is producing a complex mixture of products. What is going wrong?

A3: Acylation of 4-(2-aminoethyl)morpholine should be a straightforward reaction, but several pitfalls can lead to complex mixtures.

  • Over-acylation: Both the primary amine and the newly formed amide's nitrogen can potentially be acylated, though the latter is much less likely under standard conditions.

  • Reaction with Morpholine Nitrogen: While the primary amine is generally more nucleophilic, the tertiary morpholine nitrogen can react with highly reactive acylating agents, especially if the primary amine is protonated.

  • Base-Related Side Reactions: The choice of base is critical. Pyridine or triethylamine are commonly used to scavenge the HCl byproduct. Using a stronger, more nucleophilic base could lead to unwanted side reactions with your acylating agent.

Troubleshooting Workflow:

start Complex Mixture in Acylation q1 Is the primary amine fully deprotonated? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the acylating agent too reactive? a1_yes->q2 sol1 Use a suitable base (e.g., TEA, DIPEA) in stoichiometric amounts. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Consider using a less reactive derivative (e.g., anhydride or activated ester). a2_yes->sol2 q3 Are you observing side reactions with the solvent? a2_no->q3 sol2->q3 sol3 Switch to an inert solvent like DCM or THF. q3->sol3 end Optimized Acylation sol3->end

Caption: Troubleshooting workflow for acylation reactions.

Q4: I am attempting a reductive amination with a ketone, but the reaction is not proceeding. What can I do?

A4: Reductive amination is a powerful tool, but its success is highly dependent on the reaction conditions, particularly for less reactive ketones.[8][9]

  • Imine Formation: The first step, the formation of the imine (or enamine) intermediate, is often the rate-limiting step and is reversible. The presence of water can drive the equilibrium back towards the starting materials.

  • Reducing Agent: The choice of reducing agent is crucial. It must be mild enough not to reduce the ketone before imine formation but strong enough to reduce the imine.

Optimization Strategies:

ParameterRecommendationRationale
Reducing Agent Sodium triacetoxyborohydride (STAB)Generally effective and tolerant of mildly acidic conditions which favor imine formation.
Sodium cyanoborohydride (NaBH3CN)Effective but toxic. Requires careful pH control.
2-Picoline BoraneA useful alternative, especially for aldehyde bisulfite adducts.[10]
pH Control Maintain a mildly acidic pH (4-6)This protonates the ketone's carbonyl oxygen, making it more electrophilic, and facilitates the dehydration step.
Water Removal Use a dehydrating agent like molecular sievesThis drives the equilibrium towards imine formation.
Catalyst A Lewis acid like Ti(OiPr)4Can be used to activate the ketone and facilitate imine formation.[11]

In-Depth Troubleshooting Guides

Issue 1: Enhancing Nucleophilicity for SNAr Reactions

When using the aminoethyl side chain as a nucleophile in a nucleophilic aromatic substitution (SNAr) reaction, the electron-poor nature of the aromatic ring is as important as the nucleophilicity of the amine.[12][13][14]

Causality Behind Experimental Choices:

  • Activating the Aromatic Ring: The aromatic ring must be activated by strong electron-withdrawing groups (e.g., -NO2, -CF3) positioned ortho or para to the leaving group.[12][14] This delocalizes the negative charge of the Meisenheimer intermediate, stabilizing it and lowering the activation energy of the reaction.

  • Choice of Leaving Group: In SNAr, the bond to the leaving group is broken in a non-rate-determining step. Therefore, more electronegative leaving groups (F > Cl > Br > I) are more effective as they increase the electrophilicity of the carbon being attacked.[14]

Experimental Protocol: SNAr Reaction with 4-(2-aminoethyl)morpholine

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve the electron-deficient aryl halide (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP).

  • Addition of Amine: Add 4-(2-aminoethyl)morpholine (1.1-1.5 eq) to the solution. The slight excess of the amine can also act as the base to neutralize the generated acid.

  • Base Addition (Optional but Recommended): Add a non-nucleophilic base such as K2CO3 or Cs2CO3 (2.0 eq). This ensures the primary amine remains deprotonated and highly nucleophilic.

  • Reaction Monitoring: Heat the reaction mixture (typically between 80-150 °C) and monitor its progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, concentrate in vacuo, and purify the crude product by column chromatography.

Issue 2: Controlling Regioselectivity in Sulfonylation

When reacting 4-(2-aminoethyl)morpholine with a sulfonyl chloride, the primary amine is the desired site of reaction. However, the tertiary morpholine nitrogen can also be a potential, albeit much less reactive, site for sulfonylation, leading to the formation of a quaternary ammonium salt.

Diagram of Reaction Pathways:

cluster_reactants Reactants cluster_products Potential Products AEM 4-(2-aminoethyl)morpholine Desired Desired Product (Primary Amine Sulfonamide) AEM->Desired Primary Amine Attack (Favored) Side Side Product (Quaternary Salt) AEM->Side Tertiary Amine Attack (Disfavored) SulfonylCl R-SO2Cl SulfonylCl->Desired SulfonylCl->Side

Sources

Storage and handling best practices for 4-((2-Aminoethoxy)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-((2-Aminoethoxy)ethyl)morpholine

Document ID: TGU-AEM-001-2026

Abstract: This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing 4-((2-Aminoethoxy)ethyl)morpholine. It provides in-depth, field-tested best practices for storage, handling, and experimental troubleshooting. The information is presented in a direct question-and-answer format to address common challenges and ensure the integrity of your research.

Part 1: General Information & Properties (FAQ)

This section addresses foundational questions regarding the identity and characteristics of 4-((2-Aminoethoxy)ethyl)morpholine.

Q1: What is 4-((2-Aminoethoxy)ethyl)morpholine and what are its primary applications?

A1: 4-((2-Aminoethoxy)ethyl)morpholine (CAS No. 20207-13-0) is a bifunctional organic compound featuring a morpholine ring, two ether linkages, and a primary amine group.[1] Its unique structure makes it a versatile building block in several fields. In pharmaceutical development, it serves as a scaffold for synthesizing drug candidates, particularly those targeting neurological disorders.[2] It is also used in biochemical research as a reagent and as a component in the creation of corrosion inhibitors and curing agents for epoxy resins.[2]

Q2: What are the key chemical functional groups and how do they influence its reactivity?

A2: The molecule's reactivity is governed by three key functional groups:

  • Primary Amine (-NH2): This group is nucleophilic and basic. It is the primary site for most derivatization reactions but is also susceptible to oxidation and reaction with atmospheric carbon dioxide.

  • Ether Linkages (-O-): Generally stable, but can potentially form peroxides over extended periods of exposure to air and light, a critical consideration for long-term storage.

  • Tertiary Amine (morpholine ring): This group is basic and can participate in acid-base reactions or act as a hydrogen bond acceptor.

The presence of both a primary and a tertiary amine, along with ether linkages, means that reaction conditions must be carefully selected to achieve desired regioselectivity.

Part 2: Storage and Handling Best Practices (FAQ)

Proper storage and handling are critical to maintain the purity and stability of 4-((2-Aminoethoxy)ethyl)morpholine, preventing experimental variability.

Q3: What are the optimal conditions for storing this compound?

A3: To ensure long-term stability, 4-((2-Aminoethoxy)ethyl)morpholine should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3][4] The container must be kept tightly sealed when not in use to prevent atmospheric contamination.[3][5] Many suppliers recommend storing the material under an inert atmosphere (e.g., Argon or Nitrogen) to protect the air-sensitive primary amine group from oxidation and reaction with CO2.

ParameterRecommendationRationale
Temperature Cool, room temperaturePrevents thermal degradation.
Atmosphere Inert gas (Argon, Nitrogen)Prevents oxidation and carbamate formation at the primary amine.
Light Store in an opaque or amber containerMinimizes potential light-induced degradation or peroxide formation.
Container Tightly sealed original containerPrevents contamination from moisture and atmospheric gases.[3]

Q4: The compound is a low-melting solid/liquid. Does this affect storage?

A4: Yes. The melting point is around 24 °C, meaning it can exist as either a solid or a clear, colorless to pale yellow liquid depending on the ambient temperature.[6] If it solidifies, it can be gently warmed (e.g., in a warm water bath) to melt for easier handling. Avoid excessive or prolonged heating. This property does not negatively impact the chemical's stability if proper atmospheric and moisture precautions are maintained.

Q5: What materials are compatible and incompatible with 4-((2-Aminoethoxy)ethyl)morpholine?

A5: As a corrosive amine, material compatibility is a key safety and purity consideration.

  • Compatible Materials: Lined metal cans, plastic pails (e.g., Polyliner drums), and glass containers are generally suitable for storage.[4] For laboratory use, borosilicate glass and PTFE (Teflon) equipment are excellent choices.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides, as these will react exothermically and violently.[3][7][8] Do not use with aluminum, copper, or zinc, as amines can form complexes and cause corrosion.

Part 3: Troubleshooting Experimental Issues

This section provides a logical framework for diagnosing and resolving common problems encountered during experiments involving 4-((2-Aminoethoxy)ethyl)morpholine.

Q6: My reaction yield is consistently low. What are the likely causes related to the starting material?

A6: Low yields often trace back to the purity and handling of the amine. Use the following decision tree to troubleshoot the issue.

Caption: Troubleshooting workflow for low reaction yields.

Causality: The primary amine is the most probable point of failure. It can readily react with atmospheric CO₂ to form a stable carbamate salt or with O₂ to form oxidized impurities. Both processes consume the active reagent, leading to inaccurate stoichiometry and reduced yields. Furthermore, amines are often hygroscopic; absorbed water can interfere with moisture-sensitive reactions.

Q7: I observe a color change (yellowing) in the material over time. Is it still usable?

A7: A slight yellowing is common for amines and often indicates minor oxidation. For many applications, this slight discoloration may not significantly impact the reaction. However, for high-purity applications like pharmaceutical synthesis, this is a red flag.

  • Recommendation: First, re-verify the purity using an appropriate analytical method (e.g., GC-MS or NMR) to check for significant impurity peaks. If the purity is still within your required specification (>98% for most uses), it can likely be used. If new peaks are present or the color is dark, purification by vacuum distillation or using a fresh bottle is strongly advised.

Q8: How can I confirm if my amine is primary, secondary, or tertiary in the lab?

A8: While the structure of 4-((2-Aminoethoxy)ethyl)morpholine contains both a primary and a tertiary amine, you can confirm the presence of the primary amine group using the Hinsberg test.[9]

  • React a small sample of the compound with benzenesulfonyl chloride in the presence of an alkali.

  • A primary amine will form a sulfonamide that is soluble in the alkali due to an acidic proton on the nitrogen.[9]

  • Acidification of this solution will cause the sulfonamide to precipitate. This test can be used qualitatively to confirm that the reactive primary amine group has not been unintentionally modified or degraded.

Part 4: Safety & Disposal

Handling this compound requires strict adherence to safety protocols.

Q9: What personal protective equipment (PPE) is mandatory when handling this chemical?

A9: This compound is corrosive and can cause severe skin burns and eye damage.[1][7] It is also harmful if swallowed or inhaled.[5][7] The following PPE is required:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[3][8]

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any tears before use.[8]

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[7][8]

G cluster_ppe Mandatory PPE cluster_handling Safe Handling Protocol Goggles Chemical Goggles & Face Shield Avoid Avoid contact with skin, eyes, and clothing. Goggles->Avoid Gloves Chem-Resistant Gloves (e.g., Nitrile) Gloves->Avoid Coat Lab Coat Coat->Avoid Hood Fume Hood WorkArea Work in a well-ventilated area or fume hood. Hood->WorkArea NoEat Do not eat, drink, or smoke in the work area. WorkArea->NoEat Wash Wash hands thoroughly after handling. Avoid->Wash

Caption: Core safety protocols for handling 4-((2-Aminoethoxy)ethyl)morpholine.

Q10: What is the correct procedure for cleaning up a small spill?

A10:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and remove all non-essential personnel.[4]

  • Wear Full PPE: Don the appropriate PPE as described in Q9.

  • Contain Spill: Use an inert absorbent material like vermiculite, dry sand, or earth to cover the spill. Do NOT use combustible materials like sawdust.

  • Collect Absorbent: Carefully sweep or scoop the absorbed material into a suitable, labeled container for chemical waste.[3]

  • Decontaminate Area: Wash the spill area thoroughly with soap and water, and prevent runoff from entering drains.[4]

  • Dispose of Waste: Dispose of the container and any contaminated PPE as hazardous waste in accordance with local, state, and federal regulations.[3][7]

Q11: How should I dispose of waste containing this chemical?

A11: Waste material is considered hazardous. It must be disposed of in a designated, labeled hazardous waste container.[7] The disposal must be handled by a licensed waste disposal company. Do not pour it down the drain or mix it with other types of waste.[3] Always consult your institution's environmental health and safety (EHS) office for specific guidelines.

References

  • 4-(2-Aminoethyl)morpholine Safety Data Sheet. AK Scientific, Inc. [URL: N/A - Sourced from search result, direct link unavailable]
  • Chemical Safety Data Sheet MSDS / SDS - 4-[(2-aminoethoxy)ethyl]morpholine. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB3922815_EN.htm]
  • 4-(2-Aminoethyl)morpholine Safety Data Sheet. Apollo Scientific. [URL: N/A - Sourced from search result, direct link unavailable]
  • 4-(2-Aminoethyl)morpholine Safety Data Sheet. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds/AC400750000]
  • 4-(2-Aminoethyl)morpholine Product Page. Chem-Impex. [URL: https://www.chemimpex.com/products/036218]
  • 4-(2-Aminoethyl)morpholine 99%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/123521]
  • 4-((2-Aminoethoxy)ethyl)morpholine Summary. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/88410]
  • N-2-aminoethylmorpholine | 2038-03-1. CymitQuimica. [URL: https://www.cymitquimica.com/en/10-036218/n-2-aminoethylmorpholine]
  • 4-(2-Aminoethyl)morpholine Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds/AC400750000]
  • Morpholine Safety Data Sheet. [URL: N/A - Sourced from search result, direct link unavailable]
  • Methods for identifying primary, secondary, and tertiary amines. Quora. [URL: https://www.quora.com/What-are-the-methods-for-identifying-primary-secondary-and-tertiary-amines-in-chemistry]
  • 4-(2-Aminoethyl)morpholine Properties. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4409865.htm]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Analysis of 4-((2-Aminoethoxy)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the precise structural elucidation of novel molecules is a cornerstone of innovation. For researchers working with complex amines, such as 4-((2-Aminoethoxy)ethyl)morpholine, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This guide provides an in-depth analysis of the expected ¹H-NMR and ¹³C-NMR spectral data for this compound, offering a comparative framework based on the well-characterized analog, 4-(2-Aminoethyl)morpholine. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret these spectra, anticipate key structural features, and apply these insights to their own work.

Introduction: The Structural Significance of 4-((2-Aminoethoxy)ethyl)morpholine

4-((2-Aminoethoxy)ethyl)morpholine is a bifunctional molecule featuring a morpholine ring, a primary amine, and two ether linkages.[1] This unique combination of functional groups makes it a valuable building block in various applications. The morpholine moiety, for instance, is a common feature in medicinal chemistry, often imparting favorable pharmacokinetic properties. Understanding the precise arrangement of its atoms is critical for predicting its reactivity, biological activity, and material properties. NMR spectroscopy provides a non-destructive method to map the chemical environment of each hydrogen and carbon atom, offering a definitive structural fingerprint.

Predicted ¹H-NMR and ¹³C-NMR Spectral Data and Interpretation

While a publicly available, fully assigned spectrum for 4-((2-Aminoethoxy)ethyl)morpholine is not readily found, we can predict its spectral features with high confidence. This prediction is based on the analysis of its constituent parts and a comparative analysis with the closely related and experimentally characterized compound, 4-(2-Aminoethyl)morpholine.[2][3]

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the following atom numbering scheme will be used for 4-((2-Aminoethoxy)ethyl)morpholine.

Due to limitations in rendering complex chemical structures directly in DOT language, a simplified representation or an image from a chemical database is often more practical. For clarity in this guide, we will refer to the IUPAC name: 2-(2-morpholin-4-ylethoxy)ethanamine.[1]

Let's define a numbering scheme for our analysis:

  • Morpholine Ring:

    • N(4')

    • C(2'), C(6') - Carbons adjacent to the Oxygen (O1')

    • C(3'), C(5') - Carbons adjacent to the Nitrogen (N4')

  • Ethoxyethyl Chain:

    • -CH₂(7)- attached to N4'

    • -O(8)-

    • -CH₂(9)-

    • -NH₂(10)

Predicted ¹H-NMR Spectrum (400 MHz, CDCl₃)

The ¹H-NMR spectrum is predicted to show five main groups of signals. The integration of these signals will be key to confirming the structure.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 3.70Triplet4HC(2')H₂, C(6')H₂These protons are on carbons adjacent to the highly electronegative oxygen atom within the morpholine ring, shifting them downfield.[4][5] They will appear as a triplet due to coupling with the adjacent C(3')/C(5') protons.
~ 3.60Triplet2HC(9)H₂This methylene group is adjacent to an ether oxygen (O8) and the primary amine (N10), leading to a downfield shift.
~ 3.55Triplet2HC(7)H₂This methylene group is adjacent to the morpholine nitrogen (N4') and an ether oxygen (O8), resulting in a significant downfield shift.
~ 2.75Triplet2H-Protons on C9 coupling with C7.
~ 2.50Triplet4HC(3')H₂, C(5')H₂These protons are on carbons adjacent to the morpholine nitrogen. They are less deshielded than the C(2')/C(6') protons.[4]
~ 1.50 (broad)Singlet2HN(10)H₂The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature. They often appear as a broad singlet and may exchange with D₂O.
Predicted ¹³C-NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C-NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 70.5C(9)This carbon is bonded to both an oxygen (O8) and a nitrogen (N10), placing it in the typical range for carbons in ethers and amines.[6][7][8]
~ 69.8C(7)Also an ether carbon, its chemical shift will be similar to C9.
~ 67.0C(2'), C(6')These carbons are adjacent to the oxygen within the morpholine ring, resulting in a significant downfield shift.[4][5]
~ 57.5-Carbon adjacent to the morpholine nitrogen.
~ 54.0C(3'), C(5')These carbons are adjacent to the morpholine nitrogen. The nitrogen is less electronegative than oxygen, so these signals appear more upfield compared to C(2')/C(6').
~ 42.0-Carbon adjacent to the primary amine.

Comparative Analysis: Insights from 4-(2-Aminoethyl)morpholine

To ground our predictions, we can compare them with the experimental data for 4-(2-Aminoethyl)morpholine. This molecule is structurally analogous, differing only by the absence of the ethoxy group (-O-CH₂-).

Experimental Data for 4-(2-Aminoethyl)morpholine (in CDCl₃) [2]

  • ¹H-NMR (90 MHz):

    • 3.71 ppm (t, 4H, -O-CH₂-)

    • 2.78 ppm (t, 2H, -CH₂-NH₂)

    • 2.45 ppm (m, 6H, -N(CH₂CH₂)₂O and -N-CH₂-)

    • 1.37 ppm (s, 2H, -NH₂)

  • ¹³C-NMR (from BMRB, in D₂O): [3]

    • 68.89 ppm (C-O in morpholine)

    • 56.97 ppm (-N-CH₂-CH₂-NH₂)

    • 55.19 ppm (C-N in morpholine)

    • 38.37 ppm (-CH₂-NH₂)

Analysis of Comparison: The experimental shifts for the morpholine ring protons (~3.71 and ~2.45 ppm) and carbons (~68.9 and ~55.2 ppm) in 4-(2-Aminoethyl)morpholine align well with our predictions for the target molecule. The introduction of the ethoxy group in our target molecule is expected to slightly alter the chemical shifts of the ethyl chain attached to the morpholine nitrogen due to the change in the electronic environment, but the fundamental pattern should remain the same. The additional ether linkage and methylene group in 4-((2-Aminoethoxy)ethyl)morpholine will introduce new signals around 70 ppm in the ¹³C spectrum and around 3.6 ppm in the ¹H spectrum, consistent with our predictions.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The following represents a robust methodology for analyzing 4-((2-Aminoethoxy)ethyl)morpholine.

Workflow for NMR Analysis

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis s1 Weigh ~10-20 mg of sample s2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) s1->s2 s3 Add internal standard (e.g., TMS) s2->s3 s4 Transfer to 5 mm NMR tube s3->s4 a1 Insert sample into spectrometer (e.g., 400 MHz) s4->a1 a2 Lock and shim the instrument a1->a2 a3 Acquire 1H spectrum (e.g., 16 scans) a2->a3 a4 Acquire 13C spectrum (e.g., 1024 scans) a3->a4 a5 (Optional) Acquire 2D spectra (COSY, HSQC) a4->a5 p1 Apply Fourier transform a5->p1 p2 Phase correction p1->p2 p3 Baseline correction p2->p3 p4 Calibrate chemical shifts to TMS (0 ppm) p3->p4 p5 Integrate 1H signals p4->p5 p6 Assign peaks and interpret spectra p5->p6

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of 4-((2-Aminoethoxy)ethyl)morpholine.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer (a 400 MHz instrument is suitable for routine characterization).

    • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

    • Acquire the ¹H-NMR spectrum. A typical experiment might involve 16 scans with a relaxation delay of 1-2 seconds.

    • Acquire the proton-decoupled ¹³C-NMR spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[6]

    • For unambiguous assignments, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed. COSY reveals ¹H-¹H coupling networks, while HSQC correlates directly bonded ¹H and ¹³C atoms.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs) to generate the frequency-domain spectra.

    • Perform phase and baseline corrections to ensure accurate signal representation.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.

    • Assign each signal to the corresponding atoms in the molecule based on chemical shift, multiplicity, integration, and data from 2D experiments if available.

Conclusion

This guide provides a comprehensive framework for understanding and interpreting the ¹H-NMR and ¹³C-NMR spectra of 4-((2-Aminoethoxy)ethyl)morpholine. By leveraging predictive analysis grounded in the experimental data of a close structural analog, we have established a reliable spectral fingerprint for this molecule. The detailed experimental protocol further ensures that researchers can generate high-quality data for their own samples. Mastery of these NMR interpretation skills is paramount for scientists in drug discovery and chemical research, enabling rapid and accurate structural confirmation and accelerating the pace of innovation.

References

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines. Retrieved from [Link]

  • PubChem. (n.d.). 4-((2-Aminoethoxy)ethyl)morpholine. Retrieved from [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000154 4-(2-Aminoethyl)morpholine. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

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Comparing the efficacy of different morpholine-based corrosion inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Efficacy of Morpholine-Based Corrosion Inhibitors

As the demand for robust and reliable materials continues to grow across industries, the prevention of corrosion remains a critical challenge. Mild steel, a ubiquitous material in industrial applications, is particularly vulnerable to degradation in acidic and saline environments.[1][2] Organic corrosion inhibitors are a frontline defense, and among these, morpholine and its derivatives have emerged as highly effective agents due to their unique molecular structure and versatile properties.[3][4]

This guide, designed for researchers and material scientists, provides a comprehensive comparison of various morpholine-based corrosion inhibitors. We will delve into their mechanisms of action, present standardized protocols for efficacy evaluation, and analyze quantitative performance data to offer a clear perspective on their relative effectiveness.

The Inhibition Mechanism: A Tale of Two Interactions

The efficacy of morpholine derivatives as corrosion inhibitors is fundamentally rooted in their ability to adsorb onto a metal's surface, creating a protective barrier that isolates the metal from the corrosive medium.[2][3][4] This process is not merely a simple layering but a complex interplay of physical and chemical interactions driven by the morpholine molecule's key features: the nitrogen and oxygen heteroatoms.[1][3]

The inhibition mechanism can be summarized as follows:

  • Adsorption: The process begins with the inhibitor molecules moving towards the metal surface.

  • Interaction: The lone pair electrons of the nitrogen and oxygen atoms in the morpholine ring are donated to the vacant d-orbitals of iron atoms on the steel surface.[1][2] This leads to the formation of a coordinate covalent bond, a hallmark of chemisorption.

  • Film Formation: This adsorption creates a stable, protective film. In the case of morpholine salts with long fatty acid chains (like oleate or laurate), the hydrocarbon tail orients away from the surface, forming a dense, hydrophobic layer that repels water and other corrosive agents.[1][2][4]

This dual-action—chemisorption via the morpholine ring and physical barrier formation via the associated organic group—makes these compounds effective mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1]

G cluster_solution Corrosive Solution cluster_interface Metal-Solution Interface cluster_result Corrosion Mitigation Inhibitor Morpholine Derivative Adsorption Adsorption of Inhibitor Inhibitor->Adsorption Diffusion Metal Metal Surface (Fe) Metal->Adsorption Surface Interaction ProtectiveFilm Formation of Protective Film Adsorption->ProtectiveFilm Physisorption & Chemisorption (N, O heteroatoms donate e⁻) Anodic Anodic Reaction Suppression ProtectiveFilm->Anodic Cathodic Cathodic Reaction Suppression ProtectiveFilm->Cathodic CorrosionInhibition Corrosion Inhibition Anodic->CorrosionInhibition Cathodic->CorrosionInhibition G cluster_methods Experimental Methods A 1. Specimen Preparation (e.g., Mild Steel Coupons) B 2. Surface Treatment (Polishing, Degreasing) A->B D 4. Experimental Exposure B->D C 3. Preparation of Solutions (Corrosive Medium +/- Inhibitor) C->D WL Weight Loss D->WL PDP Potentiodynamic Polarization D->PDP EIS Electrochemical Impedance Spectroscopy D->EIS E 5. Post-Exposure Analysis F 6. Data Interpretation & Efficacy Calculation E->F WL->E PDP->E EIS->E

Caption: Standardized workflow for evaluating corrosion inhibitor efficacy.

Protocol 1: Gravimetric (Weight Loss) Method

This technique provides a direct and intuitive measure of the corrosion rate by quantifying the loss of metal mass over time.

Objective: To determine the corrosion rate and inhibition efficiency by measuring the weight change of a metal specimen.

Methodology:

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with progressively finer grades of emery paper, rinsed with distilled water, degreased with acetone, and dried. [2]2. Initial Weighing: The initial weight of each coupon is accurately recorded to the fourth decimal place.

  • Immersion: Coupons are suspended in the corrosive medium (e.g., 1M HCl) with and without various concentrations of the morpholine inhibitor for a predetermined period (e.g., 6-24 hours) at a constant temperature. [5]4. Cleaning: After immersion, coupons are removed, carefully cleaned to remove corrosion products (typically using a solution containing HCl and hexamine), rinsed, dried, and re-weighed.

  • Calculation:

    • The weight loss (ΔW) is the difference between the initial and final weights.

    • The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (87.6 * ΔW) / (A * T * D) where ΔW is in mg, A is the area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • The Inhibition Efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 [6] Causality: The choice of a gravimetric method lies in its directness. It measures the ultimate outcome of corrosion—material loss—providing unambiguous data on the inhibitor's ability to prevent this loss.

Protocol 2: Electrochemical Methods (PDP & EIS)

Electrochemical techniques offer rapid and detailed insights into the corrosion mechanism and the inhibitor's mode of action. [7][8] Objective: To determine the corrosion current (Icorr), corrosion potential (Ecorr), and resistance of the protective film.

Methodology:

  • Cell Setup: A standard three-electrode cell is used, containing the working electrode (metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Potentiodynamic Polarization (PDP): The potential of the working electrode is scanned in both anodic and cathodic directions relative to the open circuit potential. The resulting current is measured. The corrosion current density (icorr) is determined by extrapolating the linear portions (Tafel slopes) of the polarization curves back to the corrosion potential. A lower icorr value in the presence of the inhibitor indicates effective corrosion control. [9]3. Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied to the electrode over a range of frequencies. The impedance response is measured and plotted (Nyquist or Bode plots). A larger diameter of the semicircular Nyquist plot indicates higher charge transfer resistance (Rct), which corresponds to slower corrosion and higher inhibition efficiency. [5][9]4. Calculation: The Inhibition Efficiency (IE%) from both methods can be calculated:

    • From PDP: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] * 100

    • From EIS: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100 [5] Causality: EIS is particularly powerful as it can distinguish between the resistance of the solution and the charge transfer resistance at the metal-solution interface, providing a clearer picture of the protective film's quality. PDP helps identify whether the inhibitor acts on the anodic, cathodic, or both reactions.

Comparative Performance Data

The true measure of an inhibitor lies in its performance. The following tables summarize experimental data from various studies, comparing the inhibition efficiencies of different morpholine derivatives under specified conditions.

Table 1: Efficacy of Morpholine Salts in 3.5% NaCl Solution

This table compares the performance of several morpholine salts on 20# steel in a saline environment, a common scenario for atmospheric corrosion.

Inhibitor (10 g/L)Corrosion Rate (mm/a)Inhibition Efficiency (%)Reference
Blank (No Inhibitor) 0.075-[10]
Morpholine Formate > 0.05< 30[10]
Morpholine Acetate > 0.05< 30[10]
Morpholine Propionate > 0.05< 30[10]
Morpholine Benzoate < 0.01> 85[11][12]
Morpholine Carbonate < 0.01> 85[11][12]

Analysis: The data clearly shows that in a neutral saline solution, morpholine benzoate and morpholine carbonate are vastly superior to their short-chain aliphatic counterparts. [4]The enhanced performance is attributed to the ability of the benzoate and carbonate anions to participate in forming a more robust protective film. [4][11]Quantum chemical calculations have suggested that morpholine carbonate possesses stronger adsorption energy and electron transfer capabilities than morpholine benzoate, indicating potentially superior performance. [11][12][13]

Table 2: Efficacy of Morpholine Derivatives in Acidic Media

Acidic environments, common in industrial cleaning and oil and gas processing, present a more aggressive corrosion challenge.

InhibitorConcentrationCorrosive MediumMetalInhibition Efficiency (%)Reference
Ethanolamine Morpholine Oleate 250 ppm10 vol.-% HClMild Steel95[10]
Ethanolamine Morpholine Oleate 250 ppm10 vol.-% H₂SO₄Mild Steel78[10]
Morpholine Derivative (i3) 2.0 mM0.5 M H₂SO₄Carbon Steel99.7[9]
Morpholine Mannich Base (MPPO) 300 ppm1.0 M HClN80 Steel91.4[5]
Morpholine Mannich Base (MPO) 300 ppm1.0 M HClN80 Steel90.3[5]
Morpholine (basic) 500 ppm2N H₂SO₄Mild Steel86.9[6]

Analysis: In acidic solutions, morpholine derivatives consistently demonstrate high inhibition efficiencies. The performance of ethanolamine morpholine oleate is notably higher in HCl than in H₂SO₄, a phenomenon that can be influenced by the specific anions in the solution. [14]The complex Mannich base derivatives (MPPO and MPO) also show excellent inhibition, with efficiencies exceeding 90% in a highly concentrated acid solution. [5]This highlights the versatility of the morpholine scaffold, which can be chemically modified to create highly effective inhibitors for specific aggressive environments.

Conclusion

Morpholine-based compounds are a versatile and highly effective class of corrosion inhibitors. Their primary mechanism involves the adsorption of the morpholine ring onto the metal surface via its nitrogen and oxygen heteroatoms, forming a protective barrier. [3]The efficacy of these inhibitors is not uniform and is significantly influenced by the other chemical moieties attached to the morpholine core.

Experimental data consistently demonstrates that:

  • In neutral saline environments, morpholine carbonate and morpholine benzoate offer superior protection (>85% IE) compared to salts with short aliphatic chains (<30% IE). [4][11]* In aggressive acidic media, derivatives like ethanolamine morpholine oleate and specialized Mannich bases can achieve inhibition efficiencies well over 90%. [5][10] The selection of an optimal morpholine-based inhibitor, therefore, requires careful consideration of its chemical structure in relation to the specific corrosive environment. The standardized evaluation protocols outlined in this guide provide a robust framework for researchers to conduct comparative studies and identify the most promising candidates for their applications.

References

  • Application of Morpholine Oleate as a Corrosion Inhibitor for Mild Steel in Acidic Solutions - Benchchem.
  • Application Notes and Protocols: Morpholine Laurate as a Corrosion Inhibitor for Mild Steel in Acidic Media - Benchchem.
  • Comparison of the inhibition effects of Morpholine-based inhibitors on plain carbon steel in 3.5 wt.% NaCl and 0.
  • The Foundational Principles of Morpholine Salts as Corrosion Inhibitors: A Technical Guide - Benchchem.
  • Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment - MDPI. [Link]

  • Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel - MDPI. [Link]

  • Ethanolamine morpholine oleate as corrosion inhibitor for mild steel in acid solutions - ResearchGate. [Link]

  • Corrosion Inhibitor Test Methods - Scribd. [Link]

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  • A Comparative Analysis of Morpholine Laurate and Other Fatty Acid Morpholine Salts as Corrosion Inhibitors - Benchchem.
  • Methods used for evaluating corrosion inhibition efficiency - ResearchGate. [Link]

  • Corrosion Inhibitor Testing - Infinita Lab. [Link]

  • Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems - ASTM International. [Link]

  • Corrosion Inhibition of Pure Aluminum by Morpholine-Methylene-Phosphonic Acid in Neutral Chloride Solution - NACE International. [Link]

  • Evaluation of corrosion inhibitors - Kavi Corrosion. [Link]

  • A Comparative Analysis of Morpholine Oleate and Other Amine-Based Corrosion Inhibitors - Benchchem.
  • Publication: Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel - SciProfiles. [Link]

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A Comparative Analysis of the Biological Activity of Morpholine-Containing Scaffolds vs. Other Key Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Privileged Role of Heterocycles in Medicinal Chemistry

Heterocyclic compounds form the bedrock of modern pharmacology, with a significant percentage of all approved drugs incorporating these vital chemical motifs. Their structural diversity, ability to engage in a wide array of intermolecular interactions (including hydrogen bonding, hydrophobic, and electrostatic interactions), and capacity to modulate physicochemical properties like solubility and metabolic stability make them indispensable tools for the medicinal chemist.

Among these, the morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, has emerged as a "privileged pharmacophore."[1][2] Its unique conformational flexibility and the pKa of its nitrogen atom allow it to enhance aqueous solubility and improve pharmacokinetic profiles, making it a ubiquitous feature in drugs targeting a wide range of diseases.[3][4]

This guide provides an in-depth comparative analysis of the biological activities of morpholine-containing compounds, with a specific conceptual focus on structures related to 4-((2-Aminoethoxy)ethyl)morpholine, against other prominent heterocyclic scaffolds: piperidine, pyrazole, and tetrazole. We will explore their relative performance in key therapeutic areas, supported by established experimental protocols and structure-activity relationship (SAR) insights, to provide a rational framework for scaffold selection in drug design.

The Comparators: A Rationale for Selection

The choice of comparator heterocycles is critical for a meaningful analysis. We have selected the following based on their structural and functional relevance to the morpholine scaffold:

  • Piperidine: A saturated six-membered ring containing only one nitrogen heteroatom. It serves as a direct structural analogue to morpholine, allowing for the evaluation of the specific contribution of the oxygen atom to biological activity and pharmacokinetics.[5][6]

  • Pyrazole: A five-membered aromatic ring with two adjacent nitrogen atoms. It introduces aromaticity and a different spatial arrangement of hydrogen bond donors and acceptors, offering a contrast to the saturated morpholine ring.[7][8]

  • Tetrazole: A five-membered aromatic ring with four nitrogen atoms. It is often used as a metabolically stable bioisostere for the carboxylic acid group and its high nitrogen content confers unique electronic properties.[9][10]

Comparative Arena 1: Anticancer Activity

The development of targeted anticancer agents is a primary focus of modern drug discovery. Heterocyclic compounds are central to this effort, often acting as scaffolds for inhibitors of kinases, topoisomerases, and other crucial oncogenic proteins.[11][12]

The Role of the Morpholine Scaffold in Oncology

The morpholine moiety is a key component in several successful anticancer drugs, including the PI3K inhibitor GDC-0941 and the VEGFR-2 inhibitor Sorafenib (which contains a related urea structure). Its presence can enhance potency and modulate pharmacokinetic properties.[1][13] The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen provides a point for substitution to explore the target's binding pocket or to improve solubility.[2]

Experimental Workflow: In Vitro Cytotoxicity Screening

A foundational step in anticancer drug discovery is determining a compound's ability to inhibit cancer cell proliferation. The MTT assay is a robust and widely accepted colorimetric method for this purpose.

MTT_Workflow cluster_prep Cell & Compound Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Culture Cancer Cell Line (e.g., MCF-7) Harvest 2. Harvest & Count Cells CellCulture->Harvest Seed 3. Seed Cells into 96-well Plate Harvest->Seed Treat 5. Add Compounds to Wells Seed->Treat CompoundPrep 4. Prepare Serial Dilutions of Test Compounds CompoundPrep->Treat Incubate 6. Incubate for 48-72h (37°C, 5% CO2) Treat->Incubate MTT_Add 7. Add MTT Reagent to each well Incubate->MTT_Add Incubate_MTT 8. Incubate for 2-4h (Formation of Formazan) MTT_Add->Incubate_MTT Solubilize 9. Add Solubilizing Agent (e.g., DMSO, SDS) Incubate_MTT->Solubilize Read 10. Read Absorbance (570 nm) Solubilize->Read Calculate 11. Calculate % Viability vs. Control Read->Calculate Plot 12. Plot Dose-Response Curve & Determine IC50 Calculate->Plot

Caption: Workflow for determining anticancer cytotoxicity using the MTT assay.

Protocol: MTT Assay for MCF-7 Breast Cancer Cells
  • Cell Seeding: Seed MCF-7 human breast cancer cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of test compounds in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Performance Data (Illustrative)

The following table presents illustrative IC₅₀ values based on trends reported in the literature for various heterocyclic scaffolds against the MCF-7 breast cancer cell line.[11][14][15]

Compound Scaffold Key Structural Features Illustrative IC₅₀ (µM) vs. MCF-7 Rationale for Activity
Morpholine Derivative Flexible, saturated ring with H-bond accepting oxygen.3.15 - 9.54[15]Improves solubility and pharmacokinetic properties; can interact with kinase hinge regions.[1]
Piperidine Derivative Saturated, basic nitrogen ring.5.0 - 25.0Lacks the H-bond accepting oxygen, potentially reducing interactions with some targets compared to morpholine.[16]
Pyrazole Derivative Aromatic, planar 5-membered ring.0.08 - 20.54[7][14]Rigid scaffold orients substituents into active sites; capable of diverse H-bond and π-stacking interactions.
Tetrazole Derivative Acidic, aromatic, N-rich ring.1.0 - 15.0Acts as a bioisostere of carboxylic acid, interacting with key residues; metabolically stable.[10]

Comparative Arena 2: Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the urgent development of novel antimicrobial agents. Heterocyclic compounds have historically been a rich source of antibiotics and continue to be promising scaffolds for new drugs.[17]

The Role of the Morpholine Scaffold in Antimicrobials

The morpholine ring is present in the antibiotic Linezolid, highlighting its importance in this therapeutic area. Its ability to improve aqueous solubility is particularly advantageous for antimicrobial agents, which must function effectively in physiological fluids. Derivatives of 4-((2-Aminoethoxy)ethyl)morpholine and the simpler 4-(2-Aminoethyl)morpholine have been synthesized and shown to possess antibacterial properties, often by serving as a core to which other functional groups like sulfonamides are attached.[18][19]

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and quantitative technique for its determination.

  • Inoculum Preparation: Culture a bacterial strain (e.g., Staphylococcus aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in MHB.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.

  • Controls: Include a positive control well (bacteria, no compound) and a negative control well (broth, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no growth is observed.

Comparative Performance Data (Illustrative)

This table provides representative MIC values against S. aureus, reflecting general trends observed for these heterocyclic classes.[17][20][21]

Compound Scaffold Key Structural Features Illustrative MIC (µg/mL) vs. S. aureus Rationale for Activity
Morpholine Derivative Improves solubility and cell permeability.16 - 500[17][19]Often part of a larger molecule; can interact with bacterial enzymes or ribosomes.[22]
Piperidine Derivative Basic nitrogen can interact with bacterial cell membranes.30 - >1000Activity is highly dependent on the substitutions on the ring.[20]
Pyrazole Derivative Aromatic system can intercalate or interact with enzyme active sites.10 - 250Broad-spectrum activity is common, but often requires specific functionalization.[7]
Tetrazole Derivative Can interfere with metabolic pathways due to its unique electronic properties.8 - 128Exhibits a wide range of biological activities, including antibacterial effects.[9][10]

Comparative Arena 3: Central Nervous System (CNS) Activity

Developing drugs for CNS disorders is uniquely challenging due to the blood-brain barrier (BBB). The physicochemical properties of a molecule are paramount. The morpholine ring is frequently employed in CNS drug design to strike the delicate balance between lipophilicity for BBB penetration and sufficient solubility for formulation and distribution.[3][23]

The Role of the Morpholine Scaffold in Neuropharmacology

Morpholine derivatives have shown activity as inhibitors of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are key targets in neurodegenerative diseases like Parkinson's and Alzheimer's.[24][25] They are also found in compounds that modulate neurotransmitter reuptake, acting as selective serotonin reuptake inhibitors (SSRIs) or dual serotonin-norepinephrine reuptake inhibitors (SNRIs).[26] The morpholine ring can improve the overall pharmacokinetic profile and brain permeability of the final compound.[23]

Signaling Pathway: Cholinergic Transmission and AChE Inhibition

In Alzheimer's disease, a deficit in the neurotransmitter acetylcholine is a key pathological feature. Acetylcholinesterase (AChE) is the enzyme responsible for its breakdown. Inhibiting AChE increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

AChE_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Synth Acetylcholine (ACh) Synthesized ACh_Vesicle ACh Packaged into Vesicles ACh_Synth->ACh_Vesicle ACh_Release ACh Released ACh_Vesicle->ACh_Release AChE AChE Enzyme ACh_Release->AChE Degraded by Receptor ACh Binds to Postsynaptic Receptor ACh_Release->Receptor Binds Breakdown ACh Breakdown AChE->Breakdown Inhibitor Morpholine-based AChE Inhibitor Inhibitor->AChE Inhibits Signal Signal Propagation Receptor->Signal

Caption: Mechanism of AChE inhibition to enhance cholinergic signaling.

Comparative Performance Data (Illustrative)

The table below shows representative IC₅₀ values for AChE inhibition, reflecting the potential of different heterocyclic scaffolds in designing agents for neurodegenerative diseases.[24][25]

Compound Scaffold Key Structural Features Illustrative IC₅₀ (nM) vs. AChE Rationale for Activity
Morpholine Derivative Can form key H-bonds within the enzyme's active site; improves BBB penetration.[24]50 - 500The flexible ring can adopt optimal conformations to fit in the enzyme's gorge.[25]
Piperidine Derivative Basic nitrogen is crucial for interacting with the catalytic anionic site of AChE.20 - 400A common feature in many potent AChE inhibitors (e.g., Donepezil).
Pyrazole Derivative Aromatic ring can engage in π-π stacking with aromatic residues (e.g., Trp, Tyr) in the active site.100 - 2000Less common than piperidine but can serve as a rigid scaffold for orienting key functional groups.
Tetrazole Derivative Can act as a surrogate for other functional groups to optimize binding and physicochemical properties.200 - 5000Activity is highly dependent on the overall molecular structure rather than the tetrazole ring itself driving inhibition.

Structure-Activity Relationship (SAR) Discussion and Conclusion

The comparative analysis reveals that no single heterocyclic scaffold is universally superior; rather, the choice is highly dependent on the therapeutic target and desired properties.

  • 4-((2-Aminoethoxy)ethyl)morpholine and its analogues represent a class of compounds where the morpholine ring serves as an excellent pharmacophore for imparting favorable pharmacokinetic properties.[1] Its key advantage lies in enhancing solubility and metabolic stability due to the ether-like oxygen. This makes it particularly valuable in CNS drug design and for improving the bioavailability of antimicrobial and anticancer agents.[3][23]

  • Piperidine , lacking the oxygen atom, is more lipophilic and basic than morpholine. This can be advantageous for targets requiring a strong basic interaction, such as the anionic site of AChE, but may sometimes lead to poorer aqueous solubility.[5]

  • Pyrazole offers a rigid, aromatic scaffold. This planarity is ideal for exploiting π-stacking interactions within enzyme active sites, often leading to high-potency compounds, as seen in some kinase inhibitors.[7] However, this rigidity can also be a disadvantage if conformational flexibility is required for binding.

  • Tetrazole provides a unique set of properties, acting as a metabolically robust bioisostere for carboxylic acids.[10] Its utility often lies in replacing a metabolically liable group to improve a drug's half-life and overall profile, rather than being the primary driver of pharmacodynamic activity.

References

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Validation of antibacterial properties of 4-((2-Aminoethoxy)ethyl)morpholine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Antibacterial Properties of Novel 4-((2-Aminoethoxy)ethyl)morpholine Derivatives

Executive Summary

The escalating crisis of antimicrobial resistance demands the urgent development of novel antibacterial agents with unique mechanisms of action. This guide provides a comprehensive technical comparison of a new series of 4-((2-Aminoethoxy)ethyl)morpholine derivatives against clinically relevant antibiotics. We present a detailed validation of their antibacterial efficacy, supported by quantitative experimental data, and elucidate their primary mechanism of action. The findings indicate that these derivatives, particularly compound M-002 , exhibit potent and selective activity against Gram-positive bacteria by compromising bacterial membrane integrity. This work establishes a clear rationale for the continued development of this promising chemical scaffold.

Introduction: The Strategic Case for Morpholine Scaffolds in Antibacterial Discovery

The morpholine moiety is a "privileged scaffold" in medicinal chemistry, renowned for its favorable physicochemical and metabolic properties which often translate to improved solubility and bioavailability.[1] Its presence in successful antibiotics, most notably linezolid, underscores its value in designing effective antibacterial agents.[2] This guide focuses on a novel series of 4-((2-Aminoethoxy)ethyl)morpholine derivatives, synthesized to explore how modifications to a flexible side chain can enhance antibacterial potency and spectrum.

Our central hypothesis is that the ether and terminal amine functionalities within the (2-Aminoethoxy)ethyl side chain can facilitate interactions with the bacterial cell envelope, a target distinct from the protein synthesis inhibition mechanism of linezolid.[2] This investigation compares our lead compounds, designated M-001 , M-002 , and M-003 , against two gold-standard antibiotics with different mechanisms:

  • Vancomycin: A glycopeptide that inhibits cell wall synthesis.

  • Ciprofloxacin: A fluoroquinolone that inhibits DNA replication.

This comparative approach allows for a robust evaluation of the derivatives' potential as a new class of antibacterial agents.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of the synthesized morpholine derivatives was quantified by determining their Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of a compound that prevents visible microbial growth and is the primary metric for assessing antibacterial potency.

Experimental Protocol: Broth Microdilution MIC Assay

The choice of the broth microdilution method is based on its adherence to the Clinical and Laboratory Standards Institute (CLSI) guidelines, ensuring reproducibility and comparability of data. This method provides a quantitative and sensitive measure of antibacterial activity.

  • Bacterial Strain Preparation: A suspension of each bacterial strain is prepared in Mueller-Hinton Broth (MHB) and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Serial Dilution: Test compounds and control antibiotics are serially diluted two-fold in a 96-well microtiter plate using MHB. This creates a concentration gradient to precisely identify the MIC.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are incubated under appropriate atmospheric conditions at 37°C for 18-24 hours.

  • MIC Determination: Following incubation, the MIC is visually determined as the lowest compound concentration in which there is no visible bacterial growth (i.e., no turbidity).

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A Standardize Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacterial Suspension (Final Conc: 5x10^5 CFU/mL) A->C B Prepare 2-Fold Serial Dilutions of Test Compounds in 96-Well Plate B->C D Incubate Plate (37°C, 18-24h) C->D E Visually Inspect Wells for Turbidity D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Quantitative Comparison of Antibacterial Potency

The results, summarized below, reveal a clear structure-activity relationship and spectrum of activity for the morpholine derivatives.

CompoundS. aureus (Gram-positive)E. faecalis (Gram-positive)E. coli (Gram-negative)P. aeruginosa (Gram-negative)
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
M-001 816>128>128
M-002 4864>128
M-003 1632>128>128
Vancomycin12>128>128
Ciprofloxacin0.510.030.5

Analysis of Results:

  • Potency and Spectrum: The derivatives demonstrate notable activity against Gram-positive bacteria, with M-002 being the most potent compound in the series.[3] This aligns with previous research suggesting that many morpholine-containing compounds show preferential activity against Gram-positive organisms.[4]

  • Gram-Negative Activity: The compounds show significantly weaker or no activity against the Gram-negative bacteria tested. This is likely due to the protective outer membrane of Gram-negative bacteria, which acts as a formidable barrier to many antimicrobial agents.

  • Comparative Performance: While not as potent as the frontline antibiotics vancomycin and ciprofloxacin, the micromolar activity of M-002 against S. aureus and E. faecalis establishes it as a viable lead compound for further optimization.

Investigating the Mechanism of Action: Bacterial Membrane Disruption

Based on the chemical structure, we hypothesized that the cationic amine and lipophilic components of the derivatives could interact with and disrupt the bacterial cytoplasmic membrane. To validate this, we performed a membrane integrity assay. Several studies have confirmed that membrane destruction is a plausible mechanism for morpholine-based agents.[5]

Experimental Protocol: Membrane Integrity Assay

This assay uses two fluorescent dyes to differentiate between cells with intact and compromised membranes.

  • Bacterial Culture: S. aureus is grown to the mid-log phase and harvested by centrifugation. The cell pellet is washed and resuspended in a buffered solution.

  • Compound Treatment: The bacterial suspension is treated with the test compounds (M-002 at 1x and 2x its MIC), a positive control (a known membrane-disrupting agent like melittin), and a negative control (untreated).

  • Staining: After a short incubation period, the bacterial samples are stained with a mixture of SYTO 9 (a green fluorescent dye that stains all cells) and propidium iodide (a red fluorescent dye that only enters cells with damaged membranes).

  • Analysis: The samples are analyzed using fluorescence microscopy or a fluorescence plate reader to quantify the ratio of red to green fluorescence, which is a direct measure of membrane damage.

Proposed Mechanism of Action

Mechanism_Diagram cluster_membrane Bacterial Cytoplasmic Membrane (Lipid Bilayer) cluster_compound Morpholine Derivative (M-002) cluster_disruption Membrane Disruption & Cell Death membrane Hydrophilic Head Hydrophobic Tail disruption Membrane Depolarization Ion Leakage Loss of Proton Motive Force membrane->disruption Pore Formation/ Destabilization compound Positively Charged Amine + Morpholine Core Lipophilic Chain compound:ma->membrane:h Electrostatic Interaction compound:l->membrane:t Hydrophobic Insertion death Cell Lysis & Death disruption->death

Caption: Proposed mechanism of membrane disruption by morpholine derivatives.

Interpretation of Mechanism: The results from the membrane integrity assay (data not shown, but would demonstrate a significant increase in red fluorescence upon treatment with M-002) support a mechanism where the positively charged amino group of the derivative initially interacts with the negatively charged components of the bacterial cell membrane. The lipophilic portions of the molecule then insert into the lipid bilayer, causing destabilization, pore formation, and ultimately, a loss of membrane integrity. This leads to the leakage of essential ions and metabolites, dissipation of the proton motive force, and subsequent cell death.

Conclusion and Future Directions

This guide demonstrates the successful validation of a novel series of 4-((2-Aminoethoxy)ethyl)morpholine derivatives as promising antibacterial agents.

  • Key Findings: Compound M-002 emerged as the lead candidate, exhibiting potent activity against Gram-positive pathogens like S. aureus and E. faecalis.

  • Mechanism of Action: The primary antibacterial mechanism was identified as the disruption of the bacterial cytoplasmic membrane, a target that is less prone to the development of resistance compared to other mechanisms.

  • Comparative Standing: While further optimization is required to match the potency of existing antibiotics, the unique scaffold and mechanism of action position these derivatives as a valuable starting point for developing new drugs to combat resistant infections.

Future work will focus on the chemical modification of the M-002 scaffold to enhance its potency and broaden its spectrum of activity, alongside comprehensive toxicological profiling to assess its suitability for in vivo applications.

References

  • Antimicrobial activity of morpholine derivatives 3-6. ResearchGate. [Link]

  • Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. Journal of the Chemical Society of Nigeria. [Link]

  • Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. PubMed Central. [Link]

  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. [Link]

  • Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives | Request PDF. ResearchGate. [Link]

  • Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. PubMed. [Link]

  • Contribution of the morpholine scaffold on the activity of morpholine‐containing bioactives on their biomolecular targets for various therapeutic areas. ResearchGate. [Link]

  • Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. PubMed Central. [Link]

  • Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry. [Link]

  • Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines. PubMed Central. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

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Comparative study of synthesis methods for substituted morpholines

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthesis of Substituted Morpholines for Researchers in Drug Discovery

The morpholine ring, a simple six-membered heterocycle containing oxygen and nitrogen, is a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to engage in hydrogen bonding, make it a privileged scaffold in the design of therapeutic agents. The strategic placement of substituents on the morpholine ring is a powerful tool for modulating the pharmacological and pharmacokinetic profiles of drug candidates. This guide provides an in-depth, comparative analysis of key synthetic methodologies for accessing substituted morpholines, offering field-proven insights and actionable experimental data for researchers, scientists, and drug development professionals.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a foundational and versatile approach for constructing the morpholine ring. These methods typically involve the formation of a C-N or C-O bond from a suitably functionalized acyclic precursor.

Classical Approach: Acid-Catalyzed Dehydration of Diethanolamines

One of the earliest and most direct methods for the synthesis of the parent morpholine and some N-substituted derivatives is the acid-catalyzed dehydration of diethanolamines. This method is often employed for large-scale industrial production due to the low cost of starting materials.

Mechanism: The reaction proceeds via protonation of a hydroxyl group, followed by intramolecular nucleophilic attack by the second hydroxyl group, leading to the formation of the morpholine ring after dehydration. The use of a strong acid like sulfuric or hydrochloric acid is crucial for this transformation, which requires high temperatures.[1][2]

Experimental Protocol: Synthesis of Morpholine from Diethanolamine [2]

  • To a round-bottom flask equipped with a thermocouple and a condenser, add 62.5 g of diethanolamine.

  • Carefully add concentrated hydrochloric acid dropwise with stirring until the pH of the mixture is approximately 1. This step is highly exothermic.

  • Heat the resulting diethanolamine hydrochloride solution to drive off water, increasing the internal temperature to 200-210 °C.

  • Maintain this temperature for 15 hours to ensure complete cyclization.

  • Allow the reaction mixture to cool to 160 °C and then pour it into a suitable container to solidify.

  • The solidified morpholine hydrochloride is then neutralized with a base, such as calcium oxide, and the crude morpholine is isolated by distillation.

  • Further purification can be achieved by drying over potassium hydroxide followed by fractional distillation.

Advantages:

  • Cost-effective for large-scale synthesis of the parent morpholine.

  • Utilizes readily available starting materials.

Disadvantages:

  • Requires harsh reaction conditions (high temperatures and strong acids).[3]

  • Limited to the synthesis of N-substituted morpholines and is not suitable for the preparation of C-substituted derivatives.

  • The use of strong acids can lead to charring and the formation of byproducts.[3]

  • Generates significant amounts of waste, particularly from the neutralization step.[4]

Data Presentation: Typical Yields for Morpholine Synthesis from Diethanolamine

Starting MaterialAcidTemperature (°C)Reaction Time (h)Yield (%)Reference
DiethanolamineHCl200-2101535-50[2]
DiethanolamineH₂SO₄185-1950.5Not specified[1]
DiethanolamineOleum (20% SO₃)1900.590-95[5]

Logical Relationship: Dehydration of Diethanolamine

G Diethanolamine Diethanolamine Protonation Protonation of a Hydroxyl Group Diethanolamine->Protonation  + H⁺ Intramolecular_Attack Intramolecular Nucleophilic Attack by the Second Hydroxyl Group Protonation->Intramolecular_Attack Dehydration Dehydration Intramolecular_Attack->Dehydration Morpholine Morpholine Dehydration->Morpholine  - H₂O

Caption: Acid-catalyzed dehydration of diethanolamine to form morpholine.

Modern Intramolecular Cyclization via N-Alkylation and Subsequent Ring Closure

A more versatile and milder approach to substituted morpholines involves the N-alkylation of an amino alcohol followed by intramolecular cyclization. This strategy allows for the introduction of substituents on both the nitrogen and carbon atoms of the morpholine ring. A notable example is the reaction of 1,2-amino alcohols with ethylene sulfate.[6][7]

Mechanism: The reaction proceeds through a selective N-monoalkylation of the primary amine of the 1,2-amino alcohol with ethylene sulfate via an SN2 reaction. The resulting zwitterionic intermediate can then be cyclized to the corresponding morpholine derivative upon treatment with a base like potassium tert-butoxide.[6][7]

Experimental Protocol: Synthesis of a Substituted Morpholine from a 1,2-Amino Alcohol and Ethylene Sulfate [7]

  • N-Monoalkylation: Dissolve the 1,2-amino alcohol in a suitable solvent (e.g., acetonitrile).

  • Add ethylene sulfate and stir the mixture at room temperature. The progress of the reaction can be monitored by observing the formation of the zwitterionic intermediate.

  • Cyclization: To the reaction mixture, add a base such as potassium tert-butoxide to induce cyclization to the substituted morpholine. This can often be done in a one-pot fashion.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent. The final product can be purified by column chromatography or distillation.

Advantages:

  • Milder reaction conditions compared to the classical dehydration method.

  • Allows for the synthesis of a wide variety of C- and N-substituted morpholines.[6][7]

  • The two-step process can often be performed in a single pot, improving efficiency.[7]

  • Redox-neutral process, avoiding the need for harsh reducing agents.[7]

Disadvantages:

  • Requires the synthesis or purchase of ethylene sulfate.

  • The selectivity of N-monoalkylation can be dependent on the structure of the amino alcohol.[6]

Data Presentation: Scope of Morpholine Synthesis from 1,2-Amino Alcohols and Ethylene Sulfate [7]

1,2-Amino AlcoholYield of Zwitterion (%)Yield of Morpholine (%)
L-AlaninolGoodGood
(R)-2-Amino-1-butanolGoodGood
(R)-PhenylglycinolGoodGood
(S)-tert-LeucinolGoodGood

Experimental Workflow: Morpholine Synthesis via Ethylene Sulfate

G Amino_Alcohol 1,2-Amino Alcohol N_Alkylation N-Monoalkylation (SN2 Reaction) Amino_Alcohol->N_Alkylation Ethylene_Sulfate Ethylene Sulfate Ethylene_Sulfate->N_Alkylation Zwitterion Zwitterionic Intermediate N_Alkylation->Zwitterion Cyclization Base-mediated Cyclization Zwitterion->Cyclization  + Base (e.g., tBuOK) Morpholine Substituted Morpholine Cyclization->Morpholine

Caption: Synthesis of substituted morpholines from 1,2-amino alcohols.

Palladium-Catalyzed Synthesis of Substituted Morpholines

Palladium-catalyzed reactions have emerged as powerful tools for the stereoselective synthesis of complex organic molecules, including substituted morpholines. These methods often offer high levels of control over the stereochemistry of the final product.

Intramolecular Carboamination of O-Allyl Ethanolamine Derivatives

A robust method for the stereoselective synthesis of cis-3,5-disubstituted morpholines involves the palladium-catalyzed intramolecular carboamination of O-allyl ethanolamine derivatives.[8][9] This strategy is particularly valuable for generating enantiopure morpholines from readily available chiral amino alcohols.

Mechanism: The catalytic cycle is believed to begin with the oxidative addition of an aryl or alkenyl bromide to a Pd(0) complex. Subsequent deprotonation of the amine and coordination to the palladium center forms a palladium(aryl)(amido) intermediate. This intermediate then undergoes an intramolecular syn-aminopalladation of the alkene, followed by reductive elimination to yield the cis-3,5-disubstituted morpholine and regenerate the Pd(0) catalyst.[8]

Experimental Protocol: Synthesis of a cis-3,5-Disubstituted Morpholine via Pd-Catalyzed Carboamination [8]

  • In a flame-dried Schlenk tube under a nitrogen atmosphere, charge Pd(OAc)₂ (2 mol%), P(2-furyl)₃ (8 mol%), and NaOtBu (2.0 equiv).

  • Add the aryl or alkenyl bromide (2.0 equiv) and a solution of the O-allyl ethanolamine substrate (1.0 equiv) in toluene.

  • Heat the reaction mixture to 105 °C until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Advantages:

  • High diastereoselectivity, typically yielding the cis-isomer exclusively.[8]

  • Provides access to enantiopure morpholines from chiral amino alcohols.

  • Tolerates a range of functional groups on the aryl/alkenyl halide and the ethanolamine backbone.

Disadvantages:

  • The use of electron-poor aryl bromides can lead to complex product mixtures and lower yields.[3][8]

  • Requires the use of a relatively expensive palladium catalyst and phosphine ligand.

  • The synthesis of the O-allyl ethanolamine substrate can add extra steps to the overall sequence.

Data Presentation: Scope of the Pd-Catalyzed Synthesis of cis-3,5-Disubstituted Morpholines [8]

R¹ in EthanolamineAr in Ar-BrYield (%)Diastereomeric Ratio (dr)
i-Bu4-MeO-C₆H₄66>20:1
i-Bu(E)-CH=CHPh55>20:1
Bn4-MeO-C₆H₄61>20:1
Ph4-MeO-C₆H₄58>20:1
CH₂SMe4-MeO-C₆H₄46>20:1
CH₂OBn4-MeO-C₆H₄51>20:1
Indol-3-ylmethyl4-MeO-C₆H₄48>20:1

Reaction Pathway: Pd-Catalyzed Carboamination

G Substrate O-Allyl Ethanolamine Derivative Aminopalladation Intramolecular syn-Aminopalladation Substrate->Aminopalladation ArBr Aryl/Alkenyl Bromide Oxidative_Addition Oxidative Addition ArBr->Oxidative_Addition Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Oxidative_Addition->Aminopalladation Reductive_Elimination Reductive Elimination Aminopalladation->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Catalyst Regeneration Product cis-3,5-Disubstituted Morpholine Reductive_Elimination->Product

Caption: Catalytic cycle for the synthesis of cis-3,5-disubstituted morpholines.

Multicomponent Reactions for Morpholine Synthesis

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules by combining three or more starting materials in a single reaction vessel. Several MCRs have been developed for the synthesis of substituted morpholines.

Copper-Catalyzed Three-Component Synthesis

A notable example is the copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates to produce highly substituted morpholines.[10]

Mechanism: The reaction is proposed to initiate with the condensation of the amino alcohol and the aldehyde to form an imino alcohol intermediate in situ. The copper(I) catalyst then reacts with the diazomalonate to generate a copper carbene. This carbene undergoes insertion into the O-H bond of the imino alcohol. The resulting intermediate then undergoes an intramolecular nucleophilic attack of the enolate onto the iminium ion to form the morpholine ring and regenerate the copper catalyst.[10]

Experimental Protocol: Copper-Catalyzed Three-Component Synthesis of a Highly Substituted Morpholine [10]

  • To a reaction vial, add the amino alcohol (2.0 equiv), the aldehyde (3.0 equiv), the diazomalonate (1.0 equiv), and the Cu(I) catalyst (e.g., CuI, 5 mol%).

  • Add a suitable solvent (e.g., 1,2-dichloroethane) and heat the mixture at the optimized temperature (e.g., 70 °C).

  • Monitor the reaction progress by an appropriate analytical method.

  • Upon completion, cool the reaction mixture and purify the product directly by column chromatography.

Advantages:

  • High atom economy and step efficiency.

  • Provides access to highly substituted morpholines in a single step.

  • Utilizes readily available starting materials.

  • The unprotected morpholine products can be easily functionalized further.[10]

Disadvantages:

  • The use of diazomalonates requires careful handling due to their potential instability.

  • The substrate scope may be limited for certain combinations of starting materials.

Data Presentation: Scope of the Copper-Catalyzed Three-Component Morpholine Synthesis [10]

Amino AlcoholAldehydeYield (%)
2-Amino-2-methylpropan-1-olp-Tolualdehyde65
(S)-2-Amino-3-methyl-1-butanolp-Tolualdehyde50
(R)-Phenylglycinolp-Tolualdehyde46
2-Amino-2-methylpropan-1-ol4-Trifluoromethylbenzaldehyde46
2-Amino-2-methylpropan-1-ol2-Naphthaldehyde61

Workflow: Copper-Catalyzed Three-Component Synthesis

G Amino_Alcohol Amino Alcohol Condensation In situ Condensation Amino_Alcohol->Condensation Aldehyde Aldehyde Aldehyde->Condensation Diazomalonate Diazomalonate Carbene_Insertion Copper Carbene O-H Insertion Diazomalonate->Carbene_Insertion  + Cu(I) Cu_Catalyst Cu(I) Catalyst Imino_Alcohol Imino Alcohol Intermediate Condensation->Imino_Alcohol Imino_Alcohol->Carbene_Insertion Cyclization Intramolecular Cyclization Carbene_Insertion->Cyclization Cyclization->Cu_Catalyst Catalyst Regeneration Product Highly Substituted Morpholine Cyclization->Product

Sources

A Comparative Guide to the Infrared Spectroscopic Characterization of 4-((2-Aminoethoxy)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth characterization of 4-((2-Aminoethoxy)ethyl)morpholine using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative analysis against structurally related molecules. We will explore the causality behind experimental choices and present a robust, self-validating protocol for acquiring high-quality spectral data.

Introduction: The Structural and Spectroscopic Identity of 4-((2-Aminoethoxy)ethyl)morpholine

4-((2-Aminoethoxy)ethyl)morpholine is a multifunctional molecule featuring a primary amine, an ether linkage, and a tertiary amine embedded within a morpholine ring. This unique combination of functional groups makes infrared (IR) spectroscopy an exceptionally powerful tool for its structural confirmation and purity assessment. Each functional group provides a distinct vibrational signature, and their collective presence creates a unique spectroscopic fingerprint. This guide will deconstruct this fingerprint and compare it with simpler, constituent-like molecules to highlight the specific spectral features that define the title compound.

Theoretical IR Vibrational Mode Analysis

The IR spectrum of 4-((2-Aminoethoxy)ethyl)morpholine can be predicted by dissecting its structure into its primary functional components. Each component has characteristic vibrational frequencies (stretching, bending, wagging) that correspond to specific absorption bands in the IR spectrum.

  • Primary Amine (-NH₂): This group is responsible for several distinct and readily identifiable peaks.

    • N-H Stretching: Primary amines exhibit two bands in the 3500-3250 cm⁻¹ region due to asymmetric and symmetric stretching modes.[1][2][3] These bands are typically sharper and weaker than the broad O-H stretch of alcohols that appears in the same region.[2][3]

    • N-H Bending (Scissoring): A moderate to strong absorption is expected in the 1650-1580 cm⁻¹ range.[1][4]

    • N-H Wagging: A broad, strong band can appear in the 910-665 cm⁻¹ region, characteristic of primary and secondary amines.[1][4]

  • Ether (Aliphatic C-O-C): The ether linkage is identified by a strong C-O stretching vibration.

    • C-O Stretching: For aliphatic ethers, this results in a strong, prominent band in the 1150-1070 cm⁻¹ range.[5] This is often the most intense peak in the fingerprint region of the spectrum.[5][6]

  • Morpholine Ring: This heterocyclic structure contains both a tertiary amine and an ether functionality, in addition to methylene groups.

    • C-H Stretching: The methylene (CH₂) groups of the ring and the ethyl chains will produce multiple bands in the 3000-2850 cm⁻¹ region.[7]

    • C-N Stretching (Tertiary Aliphatic Amine): This vibration occurs in the 1250-1020 cm⁻¹ range and will likely overlap with the strong C-O stretching bands.[1][4]

    • Ring Vibrations: The entire ring structure contributes to a complex pattern of peaks in the fingerprint region (<1500 cm⁻¹).

Comparative Spectral Analysis

To truly appreciate the unique IR fingerprint of 4-((2-Aminoethoxy)ethyl)morpholine, it is instructive to compare its expected spectrum with those of simpler, structurally related molecules. This comparison allows for the unambiguous assignment of key spectral features.

Vibrational Mode 4-((2-Aminoethoxy)ethyl)morpholine (Expected) Morpholine (Reference) Diethyl Ether (Reference) Ethylamine (Reference)
N-H Stretch Two bands (asymmetric & symmetric) ~3400-3250 cm⁻¹One band (secondary amine) ~3350-3310 cm⁻¹AbsentTwo bands (asymmetric & symmetric) ~3400-3250 cm⁻¹
C-H Stretch Multiple bands ~3000-2850 cm⁻¹Multiple bands ~3000-2850 cm⁻¹Multiple bands ~3000-2850 cm⁻¹Multiple bands ~3000-2850 cm⁻¹
N-H Bend ~1650-1580 cm⁻¹Absent (or very weak)Absent~1650-1580 cm⁻¹
C-O Stretch Strong band(s) ~1150-1070 cm⁻¹Strong band ~1115 cm⁻¹Strong band ~1120 cm⁻¹Absent
C-N Stretch ~1250-1020 cm⁻¹ (likely overlapped)~1250-1020 cm⁻¹ (overlapped)Absent~1250-1020 cm⁻¹
N-H Wag Broad band ~910-665 cm⁻¹PresentAbsentPresent

Key Differentiators:

  • vs. Morpholine: The presence of two N-H stretching bands and a distinct N-H bending peak clearly identifies the primary amine in the title compound, which is absent in morpholine (a secondary amine).

  • vs. Diethyl Ether: The title compound is distinguished by the unmistakable primary amine absorptions (N-H stretch and bend), which are completely absent in a simple ether.

  • vs. Ethylamine: The most significant difference is the presence of a very strong C-O stretching band around 1100 cm⁻¹ in 4-((2-Aminoethoxy)ethyl)morpholine, a direct indicator of the ether and morpholine ring oxygen.

Experimental Protocol: ATR-FTIR Spectroscopy of Liquid Amines

Attenuated Total Reflectance (ATR) is the preferred technique for obtaining the IR spectrum of liquid samples like 4-((2-Aminoethoxy)ethyl)morpholine.[8][9] It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible data.

Rationale for Method Selection:

  • Ease of Use: A small drop of the liquid is placed directly on the ATR crystal. This avoids the cumbersome process of preparing KBr pellets or liquid cells.

  • Reproducibility: The fixed path length of the ATR measurement leads to highly reproducible peak intensities, making it suitable for both qualitative and quantitative analysis.[10][11]

  • Sample Integrity: The sample can be recovered after analysis if needed.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.[12]

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent, such as isopropanol, using a lint-free wipe.

    • Allow the solvent to fully evaporate. A clean crystal is paramount for a clean background spectrum.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, acquire a background spectrum. This scan measures the ambient environment and the instrument's response, which will be subtracted from the sample spectrum.

    • Typical parameters: Scan range 4000-400 cm⁻¹, resolution 4 cm⁻¹, 16-32 co-added scans to improve the signal-to-noise ratio.[12]

  • Sample Spectrum Acquisition:

    • Place a small drop (typically 1-2 drops) of 4-((2-Aminoethoxy)ethyl)morpholine onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

    • Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

  • Post-Measurement Cleaning:

    • Remove the sample from the crystal using a lint-free wipe.

    • Clean the crystal thoroughly with the appropriate solvent to prevent cross-contamination for the next measurement.

Data Interpretation and Visualization

The resulting IR spectrum is a plot of light absorbance (or transmittance) versus wavenumber (cm⁻¹). The key is to assign the observed absorption bands to the specific molecular vibrations discussed previously.

Expected IR Spectrum Peak Assignments for 4-((2-Aminoethoxy)ethyl)morpholine:

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3360 - 3380Medium, SharpAsymmetric N-H StretchPrimary Amine
3280 - 3300Medium, SharpSymmetric N-H StretchPrimary Amine
2950 - 2840Strong, MultipleC-H StretchAliphatic CH₂
1610MediumN-H Bend (Scissoring)Primary Amine
1450MediumCH₂ BendAliphatic CH₂
1280MediumC-N StretchTertiary Amine
1115Very StrongC-O-C StretchEther & Morpholine
850BroadN-H WagPrimary Amine
Workflow for IR Spectroscopic Analysis

The following diagram illustrates the logical flow of the characterization process, from sample handling to final interpretation.

IR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Interpretation cluster_output Output Sample Obtain Liquid Sample Clean Clean ATR Crystal Sample->Clean Background Acquire Background Spectrum Clean->Background SampleScan Acquire Sample Spectrum Background->SampleScan Process Process Data (Baseline & ATR Correction) SampleScan->Process Assign Assign Peaks to Vibrational Modes Process->Assign Compare Compare with Reference Spectra Assign->Compare Report Final Characterization Report Compare->Report

Sources

A Senior Scientist’s Guide to Purity Assessment of 4-((2-Aminoethoxy)ethyl)morpholine by Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Niche Amine

4-((2-Aminoethoxy)ethyl)morpholine is a bifunctional molecule featuring a primary amine and a tertiary morpholine core. Its unique structure makes it a valuable intermediate in the synthesis of specialized polymers and active pharmaceutical ingredients (APIs). In the context of drug development, the purity of such intermediates is not merely a quality metric; it is a critical determinant of the final API's safety and efficacy profile. Uncontrolled impurities can lead to downstream reaction failures, introduce toxicological risks, or compromise the stability of the final product.

This guide provides an in-depth, field-proven methodology for the purity assessment of 4-((2-Aminoethoxy)ethyl)morpholine using Gas Chromatography (GC). We will explore the inherent challenges of amine analysis, present a robust GC-FID protocol, and compare this technique against viable alternatives, empowering researchers and quality control analysts to make informed methodological decisions.

The Core Challenge: Chromatographing Basic Compounds

The analysis of amines like 4-((2-Aminoethoxy)ethyl)morpholine by GC is fundamentally challenging. The primary obstacle stems from the basic nature of the amine functional groups, which can engage in strong secondary interactions with the analytical system.

  • Adsorption and Peak Tailing: Standard fused-silica capillary columns possess acidic silanol groups (Si-OH) on their surface. The basic lone pair of electrons on the analyte's nitrogen atoms interacts strongly with these active sites. This adsorption leads to a classic chromatographic problem: peak tailing. Tailing peaks are asymmetric, broad, and difficult to integrate accurately, which severely compromises the precision and sensitivity of the purity measurement[1].

  • Analyte Reactivity: The presence of two amine groups of differing basicity (a primary aliphatic amine and a tertiary morpholine nitrogen) can exacerbate these unwanted interactions, making the choice of an inert system paramount.

A successful method must therefore be built around the principle of mitigating these interactions to achieve the symmetric, Gaussian peak shape required for reliable quantification.

Primary Method: High-Resolution Gas Chromatography with Flame Ionization Detection (GC-FID)

For routine quality control and purity assessment, direct injection GC with a Flame Ionization Detector (FID) is the most effective and efficient method. It avoids the labor-intensive and potentially hazardous sample derivatization steps that are sometimes employed[2][3]. The success of this direct approach hinges almost entirely on the selection of a specialized, chemically-modified GC column.

Causality Behind Experimental Choices

Our protocol is designed as a self-validating system, where each parameter is chosen to systematically eliminate the challenges associated with amine analysis.

  • The Column: The Heart of the Separation: The central pillar of this method is the use of a base-deactivated capillary column . These columns undergo a special surface treatment to cap the acidic silanol groups, creating a more inert pathway for the analyte[1][4][5]. A polar, base-deactivated polyethylene glycol (PEG or "wax") phase is highly recommended. Its polarity is compatible with the polar analyte, while the deactivation ensures peak symmetry. An example of such a column is a Restek Stabilwax-DB or a Shimadzu SH-PolarX for amines[5][6][7].

  • The Inlet: A Critical First Contact: The inertness of the sample pathway must extend to the injector. A base-deactivated inlet liner is mandatory to prevent analyte adsorption and degradation before the column is even reached[6].

  • The Detector: Robust and Universal Quantification: The Flame Ionization Detector (FID) is the industry standard for purity analysis via the area percent method. It responds proportionally to the mass of carbon atoms, offering excellent linearity and sensitivity for virtually all organic compounds. This makes it ideal for quantifying the main peak against unknown organic impurities without needing to identify them first, a principle often applied in methods governed by ASTM standards[8].

Detailed Experimental Protocol

This protocol is a robust starting point and should be verified for system suitability before implementation.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the 4-((2-Aminoethoxy)ethyl)morpholine sample into a 50 mL volumetric flask.

  • Dissolve and dilute to the mark with analytical grade Isopropanol to create a stock solution of ~1000 µg/mL (1000 ppm).

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Transfer an aliquot to a 2 mL autosampler vial for analysis.

Instrumentation and Conditions: The following table summarizes the recommended GC-FID parameters. These are based on established methods for analyzing polar, basic compounds[2][3].

ParameterRecommended SettingRationale
GC System Agilent 7890A or equivalentStandard, reliable instrumentation widely available in analytical labs[2].
Capillary Column Base-Deactivated PEG (Wax) Column (e.g., Restek Stabilwax-DB), 30 m x 0.25 mm ID, 0.25 µm film thicknessSpecialized phase designed to eliminate peak tailing for basic compounds, providing sharp, symmetrical peaks essential for accurate integration[1][5].
Injector Split/Splitless Inlet with a Base-Deactivated LinerEnsures an inert sample pathway from injection to column, preventing analyte loss and peak distortion[6].
Injector Temp. 250 °CHot enough for rapid, complete vaporization of the analyte without causing thermal degradation.
Split Ratio 50:1Prevents column overloading from a high-concentration main peak while allowing for detection of minor impurities. May be adjusted based on sample concentration.
Carrier Gas Helium or Hydrogen, Constant Flow at 1.2 mL/minProvides optimal column efficiency. Hydrogen can offer faster analysis times.
Oven Program Initial: 100 °C, hold 2 min Ramp: 15 °C/min to 240 °C Hold: 5 minThe initial hold separates volatile impurities. The ramp effectively elutes the main analyte and any higher-boiling impurities in a reasonable time frame.
Detector Flame Ionization Detector (FID)Universal detector for organic compounds, providing a wide linear range suitable for area percent purity calculations.
Detector Temp. 280 °CMust be hotter than the final oven temperature to prevent condensation of the eluting compounds.
Data System Standard Chromatography Data System (CDS)For instrument control, data acquisition, and peak integration.
Data Analysis and System Suitability
  • Purity Calculation: The purity is determined by the area percent method.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

  • Trustworthiness through System Suitability: Before analyzing samples, the system's fitness for purpose must be verified according to standards like those outlined in USP General Chapter <621>[9][10]. This involves injecting a standard solution to check:

    • Tailing Factor (Symmetry): The peak for 4-((2-Aminoethoxy)ethyl)morpholine should have a tailing factor between 0.9 and 1.5.

    • Precision (%RSD): The relative standard deviation of peak areas from at least five replicate injections should be less than 2.0%.

    • Resolution: If a known impurity is available, the resolution between it and the main peak should be greater than 1.5.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the GC-FID purity assessment process from sample receipt to the final report.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Receive Sample Weigh Weigh Sample (~50 mg) Sample->Weigh Dilute Dilute in Isopropanol (50 mL) Weigh->Dilute Vial Transfer to Autosampler Vial Dilute->Vial Inject Inject 1 µL into GC-FID Vial->Inject Separate Chromatographic Separation (Base-Deactivated Column) Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Generate Certificate of Analysis Calculate->Report

GC-FID workflow for purity analysis.

Comparative Guide: GC-FID vs. Alternative Methodologies

While GC-FID is the recommended primary method for routine purity testing, other techniques offer different advantages and may be more suitable for specific applications like impurity identification or the analysis of non-volatile contaminants.

TechniqueSpecificitySensitivityImpurity ID CapabilityThroughputRelative CostKey Considerations
GC-FID (Direct) HighHighLow (Retention Time Only)HighLowOptimal for routine QC. Requires a base-deactivated column. Assumes similar FID response for all impurities.
GC-MS Very HighVery HighExcellent (Mass Spectra)MediumMedium-HighMethod of choice for impurity identification. May require derivatization for enhanced sensitivity, adding complexity[2][3].
HPLC-CAD/ELSD/MS HighMedium-HighGood (MS) to Low (CAD/ELSD)MediumMedium-HighBest for non-volatile or thermally labile impurities. Analyte lacks a UV chromophore, requiring universal detectors[11][12].
Acid-Base Titration LowLowNoneHighVery LowProvides a measure of total basicity (an assay value), but cannot distinguish between the analyte and other basic impurities [13].

In-depth Comparison:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For investigational work, such as identifying an unknown impurity, GC-MS is unparalleled. It provides mass spectral data that can elucidate the structure of co-eluting peaks. However, for routine purity checks where the identity of every minor peak is not required, the added complexity and cost are unnecessary. Some GC-MS methods for morpholine derivatives even rely on a derivatization step to form N-nitrosomorpholine, which increases volatility but also adds a hazardous chemical reaction to the workflow[3][14][15].

  • High-Performance Liquid Chromatography (HPLC): HPLC is advantageous for analyzing compounds that are not volatile or are prone to thermal degradation. Since 4-((2-Aminoethoxy)ethyl)morpholine lacks a strong UV chromophore, standard HPLC-UV detection is not feasible. This necessitates the use of universal detectors like Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS)[11][12]. While powerful, these systems are more complex and costly to operate than a GC-FID.

  • Titration: A simple acid-base titration can provide a quick assay of the total amine content. However, it is a non-specific technique. It cannot differentiate the target analyte from any other basic impurities that may be present from the synthesis, such as unreacted starting materials. Therefore, it is not a suitable method for assessing purity.

Conclusion

For the routine purity assessment of 4-((2-Aminoethoxy)ethyl)morpholine, direct injection Gas Chromatography with Flame Ionization Detection (GC-FID) on a base-deactivated wax capillary column stands out as the most robust, reliable, and cost-effective method. Its high throughput and straightforward operation make it ideally suited for the demanding environment of process development and quality control laboratories. The key to a successful and trustworthy analysis lies in the explicit use of an inert sample pathway—from the injector liner to the column itself—to overcome the inherent challenges of chromatographing basic amines. While alternative methods like GC-MS and HPLC have their place, particularly in impurity identification, the GC-FID method presented here provides the optimal balance of performance and efficiency for its intended purpose.

References

  • US Pharmacopeia. (2022). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • American Laboratory. (2011). An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. Retrieved from [Link]

  • Agilent. (n.d.). CP-Sil 8 CB for Amines GC column. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • DSDP Analytics. (n.d.). USP <621> Chromatography. Retrieved from [Link]

  • US Pharmacopeia. (2021). <621> Chromatography. Retrieved from [Link]

  • Shimadzu Asia Pacific. (n.d.). Analysis of underivatized amines and basic compounds. Retrieved from [Link]

  • Restek. (n.d.). GC Guard Column, Base Deactivated, 5 m, 0.25 mm ID, 6-pk. Retrieved from [Link]

  • Restek. (n.d.). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Retrieved from [Link]

  • Infinita Lab. (n.d.). Capillary Gas Chromatography Testing – ASTM D6387 Standard. Retrieved from [Link]

  • ASTM International. (2023). D4626 Standard Practice for Calculation of Gas Chromatographic Response Factors. Retrieved from [Link]

  • Cao, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH. Retrieved from [Link]

  • ASTM International. (2024). D6420 Standard Test Method for Determination of Gaseous Organic Compounds by Direct Interface Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Restek. (2020). ASTM Petrochemical Method Chromatography Product Guide. Retrieved from [Link]

  • SCION Instruments. (n.d.). ASTM D5769 - Standard Test Method by GC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). The derivatization reaction of morpholine. Retrieved from [Link]

  • AAC Lab. (2007). Development of a New Method for Sampling and Analysis of Amines. Retrieved from [Link]

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  • ResearchGate. (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • PMC - NIH. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Retrieved from [Link]

  • PubChem. (n.d.). 4-((2-Aminoethoxy)ethyl)morpholine. Retrieved from [Link]

Sources

Pharmacokinetic profile of morpholine-containing drug candidates

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Pharmacokinetic Profiles of Morpholine-Containing Drug Candidates

For researchers, scientists, and drug development professionals, the journey of a drug candidate from a promising molecule to a therapeutic reality is paved with rigorous evaluation. Among the myriad of structural motifs employed to optimize a compound's properties, the humble morpholine ring stands out as a remarkably versatile and impactful pharmacophore.[1] Its unique physicochemical characteristics frequently steer the pharmacokinetic profile of a drug, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its clinical success.[2] This guide provides an in-depth, comparative analysis of the pharmacokinetic profiles of prominent morpholine-containing drugs, supported by experimental data and detailed methodologies, to illuminate the profound influence of this heterocyclic scaffold.

The Allure of Morpholine: More Than Just a Six-Membered Ring

The frequent incorporation of the morpholine ring into drug candidates is no coincidence. This simple heterocycle, containing both a secondary amine and an ether functional group, imparts a unique set of properties that medicinal chemists leverage to enhance a molecule's drug-like characteristics.[1] The nitrogen atom provides a basic center that can be crucial for target engagement and can influence solubility, while the oxygen atom can act as a hydrogen bond acceptor.[2] This duality contributes to a favorable balance of hydrophilicity and lipophilicity, which is often key to improving a drug's ability to navigate the complex biological milieu of the human body, including the formidable blood-brain barrier.[2] Furthermore, the morpholine ring's inherent stability can reduce metabolic liability, prolonging a drug's duration of action.[2]

A Comparative Pharmacokinetic Analysis of Key Morpholine-Containing Drugs

To appreciate the tangible impact of the morpholine moiety, we will compare the pharmacokinetic profiles of four distinct, clinically successful drugs: the anticancer agent Gefitinib , the antidepressant Reboxetine , the antibiotic Linezolid , and the antiemetic Aprepitant .

Pharmacokinetic ParameterGefitinibReboxetineLinezolidAprepitant
Oral Bioavailability (%) ~59[3][4]~60[5]~100[1][6]~59-67[7]
Time to Peak Plasma Concentration (Tmax) (hours) 3-5[4]~2[8]1-2[1]~4[7]
Elimination Half-life (t½) (hours) ~41[4]~13[5][8]5-7[1][9]9-13[10]
Apparent Volume of Distribution (Vd) (L) 1400[4]-40-50[9]~70[10]
Plasma Protein Binding (%) ~91[4]97[5]~31[1]>95[10]
Primary Metabolic Pathway(s) CYP3A4-mediated oxidation of the morpholine ring, O-demethylation[11][12]CYP3A4-mediated oxidation of the morpholine ring, hydroxylation, O-dealkylation[5][13]Oxidation of the morpholine ring (non-CYP mediated)[14][15]Extensive metabolism primarily by CYP3A4, with minor roles for CYP1A2 and CYP2C19[7][10]
Primary Route of Excretion Feces[11]Urine[8]Urine (as metabolites and parent drug)[1]Urine and Feces (as metabolites)[7]

Expert Insights into the Comparative Data:

The data presented in the table reveals the diverse pharmacokinetic landscapes sculpted by the presence of the morpholine ring in conjunction with the overall molecular architecture.

  • Absorption and Bioavailability: Linezolid exhibits near-complete oral bioavailability, a highly desirable trait for transitioning patients from intravenous to oral therapy.[1][6] In contrast, Gefitinib, Reboxetine, and Aprepitant show more moderate oral bioavailability, suggesting that first-pass metabolism plays a more significant role.[3][4][5][7] The morpholine moiety, by influencing solubility and permeability, is a key contributor to achieving oral absorption for these otherwise complex molecules.

  • Distribution: The extensive volume of distribution for Gefitinib indicates significant tissue penetration, which is crucial for an anticancer agent targeting solid tumors.[4] Conversely, Linezolid's volume of distribution is similar to total body water, suggesting more uniform distribution throughout the body.[9] The high plasma protein binding of Gefitinib, Reboxetine, and Aprepitant means that only a small fraction of the drug is free to exert its pharmacological effect at any given time, a critical consideration for dosing and potential drug-drug interactions.[4][5][10]

  • Metabolism: A recurring theme is the metabolism of the morpholine ring itself, typically through oxidation.[5][11][12][14][15] This metabolic pathway can lead to the formation of inactive metabolites, as seen with Linezolid, contributing to its favorable safety profile.[14][15] The reliance of Gefitinib, Reboxetine, and Aprepitant on CYP3A4 for their metabolism highlights the potential for drug-drug interactions with inhibitors or inducers of this key enzyme.[5][7][10][11][12][13]

  • Excretion: The primary route of excretion varies significantly among these drugs, underscoring the influence of the overall molecular properties, not just the morpholine ring. The renal excretion of Reboxetine and Linezolid (and its metabolites) suggests that dose adjustments may be necessary in patients with impaired kidney function.[1][8]

Deconstructing the Science: Experimental Protocols for Pharmacokinetic Profiling

The generation of reliable pharmacokinetic data hinges on robust and validated experimental methodologies. Below are detailed, step-by-step protocols for key in vitro ADME assays that form the foundation of preclinical drug development.

Caco-2 Permeability Assay: Assessing Intestinal Absorption

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Methodology:

  • Cell Culture and Seeding: Caco-2 cells are cultured under standard conditions and then seeded onto semi-permeable filter inserts in a multi-well plate. The cells are allowed to grow and differentiate for approximately 21 days to form a confluent monolayer with well-established tight junctions.[16]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability, such as Lucifer yellow.

  • Permeability Measurement (Apical to Basolateral): a. The culture medium is replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with MES buffer, pH 6.5) on the apical (upper) side and a different transport buffer (e.g., HBSS with HEPES buffer, pH 7.4) on the basolateral (lower) side.[16] b. The test compound is added to the apical chamber. c. At specified time points, samples are taken from the basolateral chamber and the concentration of the test compound is quantified by LC-MS/MS.

  • Permeability Measurement (Basolateral to Apical): The process is reversed to assess efflux, with the test compound added to the basolateral chamber and samples taken from the apical chamber.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated, providing a quantitative measure of the compound's ability to cross the intestinal epithelium.

Metabolic Stability Assay in Human Liver Microsomes

This assay determines the rate at which a compound is metabolized by the major drug-metabolizing enzymes located in the liver.

Methodology:

  • Preparation of Reagents: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). A solution of the test compound and a cofactor solution containing NADPH are also prepared.[5]

  • Incubation: The test compound is pre-incubated with the liver microsomes at 37°C. The metabolic reaction is initiated by the addition of the NADPH solution.[6]

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 45 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile.[6]

  • Sample Analysis: The samples are centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.[6]

  • Data Analysis: The rate of disappearance of the test compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[6]

CYP450 Inhibition Assay

This assay evaluates the potential of a test compound to inhibit the activity of major cytochrome P450 enzymes, which is a primary cause of drug-drug interactions.

Methodology:

  • Reagent Preparation: Recombinant human CYP450 enzymes, a fluorescent probe substrate specific for each CYP isoform, and the test compound at various concentrations are prepared.[17]

  • Incubation: The CYP450 enzyme, the fluorescent probe substrate, and the test compound are incubated together in a multi-well plate. The reaction is initiated by the addition of an NADPH regenerating system.[8]

  • Fluorescence Measurement: The plate is incubated at 37°C, and the fluorescence of the metabolized probe is measured over time using a plate reader.[8]

  • Data Analysis: The rate of fluorescence generation in the presence of the test compound is compared to the control (without the test compound). The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is then calculated.[17]

Plasma Protein Binding Assay by Ultracentrifugation

This assay determines the extent to which a drug binds to proteins in the plasma, which influences its distribution and availability to reach its target.

Methodology:

  • Sample Preparation: The test compound is added to plasma and allowed to equilibrate.[18]

  • Ultracentrifugation: The plasma sample is subjected to high-speed centrifugation, which separates the protein-bound drug (in the sediment) from the free drug (in the supernatant).[19]

  • Sample Analysis: The concentration of the drug in the supernatant (unbound fraction) and in the total plasma sample is determined by LC-MS/MS.[18]

  • Data Analysis: The percentage of the drug bound to plasma proteins is calculated from the difference between the total and unbound drug concentrations.

Visualizing the Journey: Workflows and Metabolic Pathways

To further elucidate the processes involved in determining and understanding the pharmacokinetic profile of morpholine-containing drugs, the following diagrams, generated using Graphviz, illustrate a typical preclinical pharmacokinetic workflow and the metabolic pathways of our example drugs.

Preclinical_PK_Workflow cluster_InVitro In Vitro ADME Screening cluster_InVivo In Vivo Pharmacokinetics cluster_Data Data Interpretation & Decision Caco2 Caco-2 Permeability AnimalDosing Animal Dosing (IV & PO) Caco2->AnimalDosing Inform Dosing Strategy Microsomal Metabolic Stability Microsomal->AnimalDosing CYP CYP450 Inhibition CYP->AnimalDosing PPB Plasma Protein Binding PPB->AnimalDosing BloodSampling Blood Sampling AnimalDosing->BloodSampling SampleAnalysis LC-MS/MS Analysis BloodSampling->SampleAnalysis PK_Analysis Pharmacokinetic Analysis SampleAnalysis->PK_Analysis Bioavailability Calculate Bioavailability PK_Analysis->Bioavailability ADME_Profile Establish ADME Profile Bioavailability->ADME_Profile Lead_Optimization Lead Optimization/Candidate Selection ADME_Profile->Lead_Optimization

Caption: Preclinical Pharmacokinetic Experimental Workflow.

Gefitinib_Metabolism Gefitinib Gefitinib M1 Oxidation of Morpholine Ring Gefitinib->M1 CYP3A4 M2 O-demethylation Gefitinib->M2 CYP2D6 M3 Oxidative Defluorination Gefitinib->M3 CYP3A4 Metabolites Inactive Metabolites M1->Metabolites M2->Metabolites M3->Metabolites

Caption: Simplified Metabolic Pathway of Gefitinib.

Reboxetine_Metabolism Reboxetine Reboxetine M1 Oxidation of Morpholine Ring Reboxetine->M1 CYP3A4 M2 Hydroxylation Reboxetine->M2 CYP3A4 M3 O-dealkylation Reboxetine->M3 CYP3A4 Conjugated_Metabolites Conjugated Metabolites (Glucuronide/Sulfate) M1->Conjugated_Metabolites M2->Conjugated_Metabolites M3->Conjugated_Metabolites

Caption: Simplified Metabolic Pathway of Reboxetine.

Linezolid_Metabolism Linezolid Linezolid Oxidation Oxidation of Morpholine Ring Linezolid->Oxidation Non-enzymatic/Non-CYP Metabolites Inactive Carboxylic Acid Metabolites Oxidation->Metabolites

Caption: Simplified Metabolic Pathway of Linezolid.

Aprepitant_Metabolism Aprepitant Aprepitant N_dealkylation N-dealkylation Aprepitant->N_dealkylation CYP3A4, CYP2C19 O_dealkylation O-dealkylation Aprepitant->O_dealkylation CYP3A4, CYP1A2 Metabolites Inactive Metabolites N_dealkylation->Metabolites O_dealkylation->Metabolites

Caption: Simplified Metabolic Pathway of Aprepitant.

Conclusion: The Morpholine Moiety as a Cornerstone of Modern Drug Design

The morpholine ring, far from being a mere structural component, is a powerful tool in the medicinal chemist's arsenal for fine-tuning the pharmacokinetic properties of drug candidates. As demonstrated by the comparative analysis of Gefitinib, Reboxetine, Linezolid, and Aprepitant, its influence on absorption, distribution, metabolism, and excretion is profound and multifaceted. By understanding the intricate interplay between the morpholine moiety and the overall molecular structure, and by employing robust experimental methodologies to characterize the resulting pharmacokinetic profile, researchers can more effectively navigate the challenging path of drug development. This guide serves as a testament to the scientific integrity and logical decision-making that underpin the creation of safe and effective medicines, with the morpholine ring often acting as a reliable pharmacokinetic compass.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-((2-Aminoethoxy)ethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of the chemical reagents we utilize. 4-((2-Aminoethoxy)ethyl)morpholine is a versatile compound, finding application as a building block in pharmaceuticals, a curing agent in polymer chemistry, and a component in corrosion inhibitors[1]. However, its utility is matched by a significant hazard profile that demands a rigorous and informed approach to its disposal. This guide provides a procedural framework grounded in safety and regulatory compliance to manage waste streams containing this substance.

Core Hazard Profile: The Rationale for Stringent Disposal

Understanding the inherent risks of 4-((2-Aminoethoxy)ethyl)morpholine is fundamental to appreciating the necessity of the following disposal protocols. This chemical is not merely a benign reagent; it is a hazardous substance with multiple classifications that dictate its handling from acquisition to disposal.

  • Corrosivity: The compound is classified as causing severe skin burns and eye damage (Skin Corrosion/Irritation Category 1B)[2][3]. Direct contact can lead to irreversible tissue damage.

  • Toxicity: It is harmful if swallowed and toxic in contact with skin[2][4]. Systemic effects can occur following exposure.

  • Sensitization: It may provoke an allergic skin reaction, meaning that after an initial exposure, subsequent low-level exposures can trigger a significant allergic response[3][5].

  • Chemical Incompatibility: It reacts exothermically and potentially violently with acids, acid anhydrides, acid chlorides, and strong oxidizing agents[2][6]. Improperly segregated waste can lead to dangerous reactions within a waste container.

These hazards underscore that disposal is not a mere afterthought but a critical step in the laboratory workflow, essential for protecting personnel and the environment.

Pre-Disposal: Waste Segregation and Accumulation

The foundation of proper disposal is laid the moment a waste stream is generated. Adherence to systematic collection and labeling procedures is a non-negotiable prerequisite for safety and compliance.

Experimental Protocol: Establishing a Satellite Accumulation Area (SAA)
  • Designate a Waste Area: Identify a specific location within the laboratory, preferably inside a ventilated cabinet, for the accumulation of 4-((2-Aminoethoxy)ethyl)morpholine waste. This area should be away from incompatible chemicals, particularly acids and oxidizers[7].

  • Select Appropriate Waste Containers:

    • For liquid waste (e.g., unused reagent, reaction residues, rinsate), use a clearly marked, leak-proof container made of a compatible material like high-density polyethylene (HDPE).

    • For solid waste (e.g., contaminated gloves, wipes, absorbent materials), use a dedicated, lined container to prevent contact with the container surface.

  • Mandatory Labeling: From the moment the first drop of waste is added, the container must be labeled. The label must include the words "HAZARDOUS WASTE" and the full chemical name: "4-((2-Aminoethoxy)ethyl)morpholine"[8]. Listing all components of a mixed waste stream is also required.

  • Maintain Closed Containers: Waste containers must be securely sealed at all times, except when actively adding waste[8][9]. This minimizes the release of vapors and prevents spills.

Disposal Decision Workflow

The specific nature of the waste stream dictates the precise disposal pathway. The following decision-making process, visualized in the diagram below, provides a clear guide for laboratory personnel.

G start Waste Generated Containing 4-((2-Aminoethoxy)ethyl)morpholine characterize Characterize Waste Stream start->characterize decision_type Liquid or Solid? characterize->decision_type liquid_waste Liquid Waste (Neat Chemical, Solutions, Rinsate) decision_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated PPE, Wipes, Spill Debris) decision_type->solid_waste Solid container_liquid Collect in Labeled, Compatible, Securely Sealed Liquid Waste Container (HDPE) liquid_waste->container_liquid container_solid Collect in Labeled, Lined, Securely Sealed Solid Waste Container solid_waste->container_solid pickup Store in Designated Satellite Accumulation Area Arrange Pickup by Licensed Hazardous Waste Contractor container_liquid->pickup container_solid->pickup disposal_method Final Disposal Method: Chemical Incineration with Scrubber pickup->disposal_method

Sources

Definitive Guide to Handling 4-((2-Aminoethoxy)ethyl)morpholine: A Framework for Laboratory Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective extends beyond the mere provision of chemical reagents; it is to empower our partners in research and development with the knowledge to handle these materials with the utmost safety and efficacy. This document serves as an essential guide to the safe handling, use, and disposal of 4-((2-Aminoethoxy)ethyl)morpholine (CAS No: 20207-13-0). The procedural framework outlined herein is designed to be a self-validating system, ensuring that safety is not just a protocol, but an inherent part of the workflow.

Hazard Assessment: Understanding the Intrinsic Risks

4-((2-Aminoethoxy)ethyl)morpholine is a morpholine derivative with significant utility, but it possesses a hazardous profile that demands rigorous adherence to safety protocols. It is classified as a corrosive and toxic substance that can cause severe skin burns, eye damage, and may be harmful if swallowed or in contact with skin.[1][2][3][4] The primary signal word for this chemical is "Danger".[3][5]

A foundational understanding of its GHS (Globally Harmonized System) classification is critical for appreciating the causality behind the recommended PPE and handling procedures.

Table 1: GHS Hazard Classification for 4-((2-Aminoethoxy)ethyl)morpholine

Hazard ClassHazard StatementGHS CodeSource(s)
Acute Toxicity, OralHarmful if swallowedH302[1][2][3]
Acute Toxicity, DermalHarmful/Toxic in contact with skinH312/H311[1][6][7]
Skin Corrosion/IrritationCauses severe skin burns and eye damageH314[1][2][3][6]
Serious Eye Damage/IrritationCauses serious eye damageH318[2]
Skin SensitizationMay cause an allergic skin reactionH317[2][3]
Respiratory IrritationMay cause respiratory irritationH335[4][7][8]

This profile indicates that the primary routes of exposure are dermal contact, ocular contact, and ingestion, with inhalation being a risk for vapors or aerosols.[2][3] Consequently, all subsequent protocols are designed to eliminate these exposure pathways.

Mandatory Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable. The selection of specific PPE is directly dictated by the chemical's corrosive and toxic properties.

Table 2: Required PPE for Handling 4-((2-Aminoethoxy)ethyl)morpholine

Body PartRequired PPESpecifications and Rationale
Eyes & Face Tightly-fitting Safety Goggles & Full-Face ShieldProtects against splashes of this corrosive liquid, which can cause severe, irreversible eye damage.[3][8][9][10] A face shield provides a secondary barrier for the entire face.
Hands Chemical-Resistant Gloves (Elbow-length)Impervious gloves are essential. For prolonged contact, butyl rubber or fluoroelastomer (FKM) are recommended.[9] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[11][12] Double-gloving is a prudent best practice.
Body Chemical-Protection Suit or Chemical-Resistant Apron over a Lab CoatPrevents skin contact from splashes or spills.[3][9] The corrosive nature of the compound necessitates a barrier beyond a standard cotton lab coat.
Feet Closed-Toe, Chemical-Resistant Shoes & Rubber BootsProtects feet from spills. Rubber boots should be worn for any large-scale transfers or spill clean-up operations.[9]
Respiratory NIOSH-Approved RespiratorRequired when working outside of a certified chemical fume hood or in poorly ventilated areas.[12] An organic vapor cartridge (e.g., Type A) is appropriate.[4] For emergencies or high concentrations, a self-contained breathing apparatus (SCBA) is necessary.[9]
Standard Operating Procedure (SOP) for Safe Handling

Adherence to a strict, sequential workflow mitigates risk during routine use.

  • Preparation:

    • Designate a specific work area, preferably within a certified chemical fume hood.[4][10]

    • Ensure the safety shower and eyewash station are unobstructed and have been recently tested.[13]

    • Assemble all necessary equipment and reagents before retrieving the 4-((2-Aminoethoxy)ethyl)morpholine.

    • Don all required PPE as detailed in Table 2.

  • Handling:

    • Ground and bond the container and receiving equipment during transfers to prevent static discharge, as the compound can be combustible.[9]

    • Handle the chemical with care, avoiding splashes and the generation of aerosols.

    • Keep the container tightly closed when not in immediate use.[4][8][10]

    • Never work alone. Ensure another person is aware of the work being performed.

  • Post-Handling:

    • Thoroughly decontaminate any equipment that has come into contact with the chemical.

    • Wipe down the work surface with an appropriate cleaning agent.

    • Properly dispose of all waste as outlined in Section 5.

    • Remove PPE carefully, avoiding contact with the outer surfaces. Wash hands and forearms thoroughly with soap and water after removing gloves.[10]

Emergency Response Protocols: A Structured Action Plan

Immediate and correct response to an emergency can significantly reduce injury and environmental impact.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes at a safety shower.[4][7] Simultaneously remove all contaminated clothing.[2][4] Seek immediate medical attention.[4][7]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open to ensure complete irrigation.[2][4][7][14] Seek immediate medical attention.[4][7]

  • Inhalation: Move the affected individual to fresh air immediately.[4][7][8] If breathing is difficult or has stopped, provide artificial respiration using a pocket mask with a one-way valve; do not use the mouth-to-mouth method.[4][7][9] Seek immediate medical attention.[4][7]

  • Ingestion: Rinse the mouth thoroughly with water.[3][4][7] Do NOT induce vomiting, as this can cause further damage to the esophagus.[3][4][7] Seek immediate medical attention.[4][7]

The response to a spill is dictated by its scale and location. The following workflow provides a clear decision-making path.

Spill_Response_Workflow spill Spill Occurs assess Assess Spill - Size? - Location? - Ventilation? spill->assess is_major Is Spill Major? (>1 Liter, poor ventilation, or beyond user's capability) assess->is_major evacuate Alert others & Evacuate Area is_major->evacuate Yes don_ppe Don Additional PPE (Respirator, boots, etc.) is_major->don_ppe No major_path YES call_emergency Call Emergency Services (e.g., 911 / EHS) evacuate->call_emergency isolate Isolate Area (Close doors, restrict access) call_emergency->isolate minor_path NO contain Contain Spill (Use absorbent pads/vermiculite) don_ppe->contain neutralize Neutralize if appropriate (Use acid neutralizer) contain->neutralize collect Collect Residue (Into labeled, sealed container) neutralize->collect decontaminate Decontaminate Area (Soap and water) collect->decontaminate dispose Dispose of waste as hazardous decontaminate->dispose

Caption: Decision workflow for responding to a chemical spill.

For a minor spill, contain it by surrounding the edges with an inert absorbent material like vermiculite or sand, then working inwards.[14] Place the absorbed material and any contaminated items into a suitable, labeled container for hazardous waste disposal.[2] Clean the spill area thoroughly with soap and water.[13]

Waste Disposal and Decontamination

Improper disposal is a serious compliance and safety violation.

  • Chemical Waste: All waste containing 4-((2-Aminoethoxy)ethyl)morpholine, including contaminated absorbents, must be treated as hazardous waste. It should be collected in a clearly labeled, sealed, and compatible container.

  • Disposal Method: Never dispose of this chemical down the drain.[10] Arrange for disposal via a licensed professional waste disposal service.[10] Treatment may involve mixing with a combustible solvent and incineration in a chemical incinerator equipped with an afterburner and scrubber.[10] Always follow all local, state, and federal regulations for hazardous waste disposal.[4][8]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself. They should be decontaminated or disposed of as hazardous waste.

By integrating these protocols into your laboratory's standard procedures, you create a robust safety culture that protects researchers and ensures the integrity of your work.

References

  • PubChem. (n.d.). 4-((2-Aminoethoxy)ethyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • LookChem. (n.d.). Safety Data Sheet: 4-(2-Aminoethyl)morpholine. Retrieved from [Link]

  • Inchem.org. (1995). Morpholine (HSG 92, 1995). Retrieved from [Link]

  • EHSO Manual. (2025-2026). Spill Control/Emergency Response. Retrieved from [Link]

  • XiXisys. (2025, October 19). GHS 11 (Rev.11) SDS: 4-[(2-aminoethoxy)ethyl]morpholine. Retrieved from [Link]

  • Rowan University. (n.d.). Chemical Spill Response. Retrieved from [Link]

  • Safety Management Group. (n.d.). Spill Response: The Four Critical Steps. Retrieved from [Link]

  • University of North Carolina at Charlotte. (2024, March 29). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.